3-(4H-1,2,4-triazol-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMKTLGTASQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290068 | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-57-4 | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4H-1,2,4-Triazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel 1,2,4-triazole-based compounds.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore in drug design. The aniline substituent at the 3-position of the triazole ring in the title compound provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthetic Pathways to 3-(4H-1,2,4-Triazol-3-yl)aniline
The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established methods. Two classical and relevant approaches are the Pellizzari reaction and the Einhorn-Brunner reaction.[2][3][4][5][6]
Proposed Synthetic Route: The Pellizzari Reaction
The Pellizzari reaction offers a direct method for the synthesis of 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, typically at high temperatures.[1][3][5][7] For the synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline, a plausible approach involves the reaction of 3-aminobenzamide with formohydrazide.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline via the Pellizzari reaction.
Causality Behind Experimental Choices:
-
Starting Materials: 3-Aminobenzamide is a readily available starting material. Formohydrazide can be prepared from formic acid and hydrazine.
-
Reaction Conditions: The Pellizzari reaction is typically conducted at elevated temperatures, often neat or in a high-boiling point solvent, to drive the condensation and cyclization.[1]
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on the principles of the Pellizzari reaction.
Materials:
-
3-Aminobenzamide
-
Formohydrazide
-
High-boiling point solvent (e.g., diphenyl ether or N-methyl-2-pyrrolidone)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-aminobenzamide and formohydrazide.
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to 200-250°C under a nitrogen atmosphere with vigorous stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-(4H-1,2,4-triazol-3-yl)aniline.
Characterization of 3-(4H-1,2,4-Triazol-3-yl)aniline
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Expected Analytical Data
The following table summarizes the expected analytical data for 3-(4H-1,2,4-triazol-3-yl)aniline based on the analysis of similar structures.[8][9]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (aniline ring): δ 6.5-8.0 ppm; Triazole proton: δ 8.0-9.0 ppm; Amine protons (NH₂): broad singlet, δ 4.0-6.0 ppm; NH proton (triazole): broad singlet, δ 12.0-14.0 ppm. |
| ¹³C NMR | Aromatic carbons (aniline ring): δ 110-150 ppm; Triazole carbons: δ 140-160 ppm. |
| FTIR (cm⁻¹) | N-H stretching (amine and triazole): 3100-3400; C=N stretching (triazole ring): 1600-1650; C=C stretching (aromatic ring): 1450-1600. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 161.0825 (for C₈H₉N₄⁺) |
Experimental Workflow for Characterization
Figure 2: A typical experimental workflow for the characterization of a synthesized compound.
Safety Information
While specific safety data for 3-(4H-1,2,4-triazol-3-yl)aniline is not extensively documented, it is prudent to handle it with care, as with any novel chemical compound. Based on the safety information for a similar compound, 3-(4H-1,2,4-triazol-4-yl)aniline, the target compound should be considered acutely toxic if swallowed.[7][10]
-
Hazard Classifications: Acute Toxicity, Oral (Category 3)[7][10]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[7][10]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 3-(4H-1,2,4-triazol-3-yl)aniline. The proposed synthetic route, based on the Pellizzari reaction, offers a viable pathway for its preparation. The outlined characterization methods are essential for verifying the structure and purity of the final product. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough analytical characterization are paramount for successful and reproducible results.
References
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A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Einhorn–Brunner reaction. Wikipedia. [Link]
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Pellizzari reaction. Wikipedia. [Link]
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1,2,4-Triazole. Wikipedia. [Link]
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One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. PubMed. [Link]
-
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. SpectraBase. [Link]
-
AN EFFICIENT SYNTHESIS OF 1-(4H-1,2,4-TRIAZOL-3-YL)- HEXAHYDROQUINOLINE-3-CARBONITRILE AND THEIR SPIRO DERIVATIVES FROM β-ENAMI. HETEROCYCLES, Vol. 94, No. 5, 2017. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
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Synthesis of 3‐aryl‐1,2,4‐triazole chloro‐formamide. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]
-
Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. [Link]
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An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(4H-1,2,4-triazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogs, this document offers a predictive yet scientifically grounded exploration of the molecule's physicochemical characteristics, reactivity, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their drug discovery and development endeavors. The 1,2,4-triazole moiety is a well-established pharmacophore, and this guide serves as a foundational resource for the scientific community to unlock the therapeutic potential of this specific derivative.[1][2][3]
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical stability, hydrogen bonding capabilities, and dipole character.[4][5] These properties make it a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[2][3] The introduction of an aniline substituent at the 3-position of the 4H-1,2,4-triazole ring, as in 3-(4H-1,2,4-triazol-3-yl)aniline, presents a molecule with bifunctional reactivity, offering avenues for further chemical modification and the exploration of novel biological activities. This guide will delve into the core chemical aspects of this promising, yet underexplored, molecule.
Proposed Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
Synthetic Workflow Diagram
Sources
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A Senior Application Scientist's Technical Guide to 3-(4H-1,2,4-triazol-3-yl)aniline
Abstract
This guide provides a comprehensive technical overview of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its definitive CAS number, physicochemical properties, and established suppliers. Furthermore, this document outlines a representative synthetic pathway, robust quality control methodologies, and critical safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for its effective procurement and application in research and development settings.
Section 1: Core Chemical Identity and Significance
Nomenclature and Structural Elucidation
3-(4H-1,2,4-triazol-3-yl)aniline is a chemical compound featuring a central aniline ring substituted with a 1,2,4-triazole moiety. It is important to note that while the user query specified the "3-yl" linkage, commercially available and well-documented versions of this scaffold are predominantly the 3-(4H-1,2,4-triazol-4-yl)aniline isomer, where the aniline group is attached to the nitrogen at position 4 of the triazole ring. This guide will focus on this specific, readily sourceable isomer.
The Chemical Abstracts Service (CAS) has assigned the number 252928-92-0 to 3-(4H-1,2,4-triazol-4-yl)aniline.[1][2] This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.
Caption: Structure of 3-(4H-1,2,4-triazol-4-yl)aniline.
Significance in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding.[3][4] Aniline derivatives containing this moiety are key intermediates in the synthesis of a wide range of pharmacologically active agents.[3][5] Specifically, they serve as foundational components for developing inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1/2), which are crucial targets in oncology.[5][6] The strategic combination of the triazole and aniline pharmacophores provides a versatile platform for generating novel drug candidates with potential applications in treating cancers and autoimmune diseases.[6][7]
Section 2: Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for 3-(4H-1,2,4-triazol-4-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 252928-92-0 | [1][2] |
| Molecular Formula | C₈H₈N₄ | [1][2] |
| Molecular Weight | 160.18 g/mol | [1][2] |
| Form | Solid | [1] |
| SMILES | NC1=CC(N2C=NN=C2)=CC=C1 | [1] |
| InChI Key | WPGPBPCIYBWYMQ-UHFFFAOYSA-N | [1] |
Safety and Handling
Proper handling is paramount to ensure laboratory safety. This compound is classified with the GHS06 pictogram, indicating acute toxicity.
| Hazard Information | Details | Source |
| Signal Word | Danger | [1] |
| Hazard Statement | H301 (Toxic if swallowed) | [1] |
| Precautionary Statement | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1] |
| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) | [1] |
| WGK | WGK 3 (highly hazardous for water) | [1] |
Storage Recommendation: Store at 4°C, protected from light.[2] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.
Section 3: Representative Synthesis Pathway
While multiple synthetic routes exist for triazole-aniline derivatives, a common and effective approach involves the cyclization of a key intermediate. The following workflow illustrates a generalized, conceptual pathway. The causality behind this process lies in the sequential formation of bonds to construct the heterocyclic triazole ring from acyclic precursors, followed by modification of the aniline moiety.
Caption: Conceptual workflow for the synthesis of triazole-anilines.
This multi-stage synthesis typically involves the initial formation of a carbothioamide, which then undergoes alkaline cyclization to form the 1,2,4-triazole ring.[4] Subsequent functional group manipulations, such as the reduction of a nitro group to an amine, yield the final product.[8] The choice of reagents and conditions is critical for achieving high yield and purity.
Section 4: Quality Control and Analytical Validation
Ensuring the identity and purity of starting materials is a non-negotiable aspect of drug development. A multi-pronged analytical approach is required for the comprehensive validation of 3-(4H-1,2,4-triazol-4-yl)aniline.
Caption: A self-validating quality control workflow for intermediates.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: This technique separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. It is the gold standard for quantitative purity assessment.
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL into the HPLC system.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Acceptance Criterion: Purity ≥98%.
Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR provides definitive structural information by probing the chemical environment of hydrogen atoms, confirming the connectivity and arrangement of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the resulting spectrum with a reference standard or predicted spectrum. Verify the chemical shifts, integration values, and splitting patterns corresponding to the aromatic and triazole protons.
Protocol 3: Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: This method confirms the molecular weight of the compound, providing an essential check on its molecular formula.
-
System: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Method: Utilize the same or a similar LC method as in Protocol 4.1.
-
Analysis: Monitor for the [M+H]⁺ ion. For C₈H₈N₄, the expected mass-to-charge ratio (m/z) would be approximately 161.18.
-
Acceptance Criterion: The observed mass must be within ±0.1 Da of the theoretical mass.
Section 5: Sourcing and Procurement
Identifying reliable suppliers is a critical step in the research and development pipeline. The following companies are known suppliers of 3-(4H-1,2,4-triazol-4-yl)aniline.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich | 252928-92-0 | Product sold for early discovery research; buyer is responsible for confirming identity and purity.[1] |
| ChemScene | 252928-92-0 | Offers the product with a stated purity of ≥98%.[2] |
| Matrix Scientific | 1017791-29-5 | This CAS is for a methylated analog, 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline, not the direct compound.[9] |
| Apollo Scientific | 252928-74-8 | This CAS is for a methylated analog, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.[10] |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
Section 6: Conclusion
3-(4H-1,2,4-triazol-4-yl)aniline (CAS: 252928-92-0) is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its procurement requires careful attention to the specific isomer and CAS number. A robust, multi-technique quality control process is essential to validate the identity and purity of the material, ensuring the reliability and reproducibility of subsequent experimental work. By adhering to the principles of rigorous analytical validation and safe handling practices, researchers can effectively leverage this compound to advance the frontiers of drug discovery.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]
-
Pharmaffiliates. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]
- Google Patents. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
PubMed Central. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. [Link]
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PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
PubMed. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]
-
National Library of Medicine. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
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Spectroscopic Characterization of 3-(4H-1,2,4-triazol-3-yl)aniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic profile of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
3-(4H-1,2,4-triazol-3-yl)aniline possesses a molecular formula of C₈H₈N₄ and a molecular weight of 160.18 g/mol . The structure features a central aniline ring substituted at the meta-position with a 1,2,4-triazole ring. This combination of an aromatic amine and a nitrogen-rich heterocycle dictates its unique spectroscopic properties. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.
Caption: Molecular structure of 3-(4H-1,2,4-triazol-3-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(4H-1,2,4-triazol-3-yl)aniline are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | N-H (Triazole) |
| ~8.0 - 8.5 | Singlet | 1H | C-H (Triazole) |
| ~6.8 - 7.5 | Multiplet | 4H | Ar-H (Aniline) |
| ~5.0 - 5.5 | Broad Singlet | 2H | NH₂ (Aniline) |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C=N (Triazole) |
| ~148 - 152 | C-NH₂ (Aniline) |
| ~140 - 145 | C-H (Triazole) |
| ~130 - 135 | Quaternary C (Aniline) |
| ~128 - 130 | Ar-CH (Aniline) |
| ~115 - 120 | Ar-CH (Aniline) |
| ~110 - 115 | Ar-CH (Aniline) |
Expertise & Experience: The prediction of the chemical shifts is based on the known electronic effects of the substituents. The aniline ring protons are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing triazole substituent. The triazole N-H proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding. The aniline NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of 3-(4H-1,2,4-triazol-3-yl)aniline and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1][3] Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.[1][3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform. Phase correct the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 3-(4H-1,2,4-triazol-3-yl)aniline are summarized below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Medium-Strong, Broad | N-H stretching (Amine and Triazole) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~1620 | Medium-Strong | N-H bending (Amine) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Aromatic and Triazole rings) |
| 1350 - 1250 | Medium-Strong | Aromatic C-N stretching |
| 900 - 650 | Strong | Aromatic C-H out-of-plane bending |
Trustworthiness: The presence of a primary aromatic amine is expected to give rise to two N-H stretching bands in the 3450-3200 cm⁻¹ region.[5][6][7] The triazole N-H stretch will also contribute to this broad absorption. Aromatic C-H stretching vibrations are characteristically found between 3100 and 3000 cm⁻¹.[8] The N-H bending of the primary amine is anticipated around 1620 cm⁻¹.[7] The complex vibrations of the aromatic and triazole rings will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-N stretching is typically observed in the 1350-1250 cm⁻¹ range.[7]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
The thin solid film method is a common and effective way to obtain the IR spectrum of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of 3-(4H-1,2,4-triazol-3-yl)aniline in a volatile solvent such as methanol or acetone.[9]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[10][11]
-
Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 161.0822 | [M+H]⁺ |
| 183.0641 | [M+Na]⁺ |
Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.[12][13][14][15][16] For 3-(4H-1,2,4-triazol-3-yl)aniline (C₈H₈N₄), the exact mass of the protonated molecule is calculated to be 161.0822. The formation of a sodium adduct [M+Na]⁺ is also common in ESI-MS.
Plausible Fragmentation Pathway (Tandem MS - MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway is outlined below.
Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺ of 3-(4H-1,2,4-triazol-3-yl)aniline.
Expertise & Experience: The fragmentation of 1,2,4-triazoles can involve the loss of stable neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN).[17] The bond between the aniline and triazole rings could also cleave, leading to the formation of an aniline radical cation. The exact fragmentation pattern will depend on the collision energy used in the MS/MS experiment.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[15] A heated inert gas (e.g., nitrogen) is used to assist in desolvation.[13]
-
Mass Analysis: The generated ions are guided into the mass analyzer, and their mass-to-charge ratios are measured. For MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation, and the resulting fragment ions are mass-analyzed.[12]
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile for 3-(4H-1,2,4-triazol-3-yl)aniline, covering NMR, IR, and Mass Spectrometry. The provided data, based on established spectroscopic principles and analysis of analogous structures, serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, ensuring scientific integrity and reproducibility in research and development settings.
References
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An In-Depth Technical Guide to the Tautomeric Forms of 3-(4H-1,2,4-triazol-3-yl)aniline
Abstract
The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its diverse biological activities. The functionality of these heterocyclic compounds is intrinsically linked to their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive exploration of the tautomeric phenomena in 3-(4H-1,2,4-triazol-3-yl)aniline. We will delve into the theoretical underpinnings of tautomerism in this specific molecule, detail robust experimental and computational methodologies for its characterization, and discuss the implications of tautomeric preferences on its chemical reactivity and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular system.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Systems
Prototropic tautomerism, the migration of a proton between different positions within a molecule, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of heterocyclic compounds. In the realm of 1,2,4-triazoles, this phenomenon dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.[1][2] The 3-(4H-1,2,4-triazol-3-yl)aniline molecule, featuring both an amino-substituted phenyl ring and a tautomerizable triazole core, presents a fascinating case study in the interplay of electronic effects and structural isomerism. Understanding the predominant tautomeric forms and the equilibrium between them is paramount for rational drug design and the development of novel materials.[1][3][4]
The 1,2,4-triazole ring can theoretically exist in three prototropic tautomeric forms: the 1H, 2H, and 4H isomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring.[1][5] For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen is typically located on the nitrogen atom closer to the more electron-releasing substituent.[1] However, intramolecular hydrogen bonding and solvent effects can significantly influence the tautomeric equilibrium.[1]
This guide will systematically dissect the tautomeric landscape of 3-(4H-1,2,4-triazol-3-yl)aniline, providing a robust framework for its investigation.
Theoretical Framework: Potential Tautomeric Forms of 3-(4H-1,2,4-triazol-3-yl)aniline
The core of our investigation lies in identifying and characterizing the possible tautomeric forms of 3-(4H-1,2,4-triazol-3-yl)aniline. Due to the prototropic nature of the 1,2,4-triazole ring, we can postulate the existence of three primary annular tautomers. The position of the mobile proton on the triazole ring defines these forms.
Theoretically, 3-(4H-1,2,4-triazol-3-yl)aniline can exist in three tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring.[6] These are:
-
1H-tautomer: 3-(1H-1,2,4-triazol-3-yl)aniline
-
2H-tautomer: 3-(2H-1,2,4-triazol-3-yl)aniline
-
4H-tautomer: 3-(4H-1,2,4-triazol-3-yl)aniline
It is generally observed in 3,5-disubstituted 1,2,4-triazoles that the 4H-tautomer is the least stable.[1] The equilibrium is therefore primarily between the 1H and 2H forms. The relative stability of these two tautomers is influenced by the electronic properties of the substituents. In the case of 3-(4H-1,2,4-triazol-3-yl)aniline, the aniline moiety acts as an electron-donating group.
Below is a visual representation of the tautomeric equilibrium.
Caption: Tautomeric equilibria of 3-(4H-1,2,4-triazol-3-yl)aniline.
Experimental Characterization of Tautomeric Forms
A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of 3-(4H-1,2,4-triazol-3-yl)aniline in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[3][7] In particular, ¹H, ¹³C, and ¹⁵N NMR can provide critical insights into the dynamic equilibrium between tautomers.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of 3-(4H-1,2,4-triazol-3-yl)aniline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shift and multiplicity of the triazole N-H proton and the aromatic protons. The presence of multiple N-H signals may indicate a slow exchange between tautomers on the NMR timescale.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly sensitive to the tautomeric form.[8] Broad signals for the triazole carbons can suggest a fast tautomeric exchange.[8]
-
¹⁵N NMR Acquisition: If available, ¹⁵N NMR is highly informative for distinguishing between tautomers due to the large chemical shift dispersion of nitrogen.[3][7] The hybridization state of the nitrogen atoms in the triazole ring directly impacts their chemical shifts.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric equilibrium. Changes in temperature can shift the equilibrium and affect the rate of exchange, potentially allowing for the resolution of individual tautomer signals at lower temperatures.
-
Data Analysis: Compare the observed chemical shifts with literature values for similar 1,2,4-triazole derivatives and with computationally predicted chemical shifts for each potential tautomer.
| Spectroscopic Parameter | Expected Observations for Tautomeric Mixture |
| ¹H NMR (N-H signal) | Multiple signals or a single, broadened signal depending on the exchange rate. |
| ¹³C NMR (Triazole Carbons) | Broadened signals due to fast exchange, or distinct signals for each tautomer at low temperature. |
| ¹⁵N NMR | Distinct signals for the different nitrogen environments in each tautomer. |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton's location on the triazole ring.[9][10]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray crystallographic analysis.
The resulting crystal structure will unambiguously identify the predominant tautomer in the solid state. It is important to note that the solid-state structure may not necessarily reflect the tautomeric equilibrium in solution. In some cases, co-crystallization of multiple tautomers has been observed.[11]
Computational Modeling of Tautomeric Stability
Quantum chemical calculations are a powerful complementary tool for investigating tautomerism.[12] Density Functional Theory (DFT) methods can provide accurate predictions of the relative energies of the different tautomers, offering valuable insights into their thermodynamic stability.[1]
Protocol: DFT Calculations for Tautomer Stability
-
Structure Optimization: Build the 3D structures of all possible tautomers of 3-(4H-1,2,4-triazol-3-yl)aniline. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[12]
-
Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
NMR Chemical Shift Prediction: The optimized structures can be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Predicted) | Relative Energy (kcal/mol) - Solvated (Predicted) |
| 1H-tautomer | Calculated Value | Calculated Value |
| 2H-tautomer | Calculated Value | Calculated Value |
| 4H-tautomer | Calculated Value | Calculated Value |
Note: The actual values would be obtained from the DFT calculations.
Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline and its Derivatives
The synthesis of the title compound and its derivatives is a crucial first step for any experimental investigation. Several synthetic routes to 3-amino-5-aryl-1,2,4-triazoles have been reported in the literature. A common approach involves the cyclization of an appropriate precursor, such as an amidine or a thioamide, with a hydrazine derivative.[13]
One possible synthetic pathway starts from 3-aminobenzoic acid, which can be converted to the corresponding hydrazide. Subsequent reaction with a suitable one-carbon synthon, such as cyanogen bromide or formic acid, can lead to the formation of the triazole ring. The specific reaction conditions will influence the yield and purity of the final product.[14]
Implications for Drug Discovery and Materials Science
The tautomeric state of 3-(4H-1,2,4-triazol-3-yl)aniline has significant implications for its application in drug discovery and materials science.
-
Pharmacological Activity: The predominant tautomer will present a specific three-dimensional arrangement of hydrogen bond donors and acceptors to a biological target. A shift in the tautomeric equilibrium can dramatically alter the binding affinity and, consequently, the pharmacological activity.[15]
-
Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Crystal Packing and Polymorphism: In the solid state, the tautomeric form dictates the intermolecular interactions, such as hydrogen bonding networks, which in turn determine the crystal packing and can lead to polymorphism. This is a critical consideration in pharmaceutical formulation and materials science.
-
Optical and Electronic Properties: For applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or corrosion inhibitors, the electronic structure of the predominant tautomer will govern the material's optical and electronic properties.[16][17]
Conclusion
The study of tautomerism in 3-(4H-1,2,4-triazol-3-yl)aniline is a multifaceted endeavor that requires a synergistic combination of theoretical and experimental approaches. This in-depth guide has provided a comprehensive framework for researchers to investigate the tautomeric landscape of this important molecule. By employing the detailed protocols for NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can gain a nuanced understanding of the structural dynamics at play. This knowledge is not merely academic; it is a critical prerequisite for the rational design of novel pharmaceuticals and advanced materials based on the versatile 1,2,4-triazole scaffold. The insights gained from such studies will undoubtedly pave the way for future innovations in medicinal chemistry and materials science.
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Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25683–25693. [Link]
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Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Synthesis and properties of new 1,2,4-triazole derivatives. Molecules, 12(1), 1-13. [Link]
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Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]
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Yarovenko, V. N., Strizhakov, O. O., Zavarzin, I. V., Krayushkin, M. M., & Vorontsova, L. G. (2000). Tautomerism and geometrical isomerism of N-acyl-3-amino-1,2,4-triazoles. Russian Chemical Bulletin, 49(1), 143-148. [Link]
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Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]
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Shcherbyna, R. O., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-848. [Link]
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Sadat, S. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1993-2005. [Link]
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Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1659. [Link]
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potential biological activities of 3-(4H-1,2,4-triazol-3-yl)aniline derivatives
An In-depth Technical Guide to the Potential Biological Activities of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives
Authored by a Senior Application Scientist
Foreword: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole ring is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polar nature, make it an exceptional pharmacophore.[3] These characteristics enhance binding affinity to biological targets and can improve the overall pharmacological profile of a drug candidate.[4] The versatility of the 1,2,4-triazole nucleus is evidenced by its presence in numerous FDA-approved drugs with a wide range of applications, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][4] This guide focuses on a specific, promising class of these compounds: 3-(4H-1,2,4-triazol-3-yl)aniline derivatives, exploring their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential.
Part 1: Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives: A Generalized Approach
The synthesis of 1,2,4-triazole derivatives, particularly those linked to an aniline moiety, typically involves a multi-step process. While numerous specific pathways exist, a common and reliable strategy involves the formation of a key thiosemicarbazide intermediate followed by cyclization. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Generalized Synthetic Workflow
The synthesis generally proceeds through the following key stages:
-
Formation of Isothiocyanate: The starting aniline derivative is treated with thiophosgene or a related reagent to form the corresponding isothiocyanate.
-
Thiosemicarbazide Synthesis: The isothiocyanate is reacted with a hydrazine derivative (e.g., hydrazine hydrate) to yield a thiosemicarbazide intermediate.
-
Alkaline Cyclization: The thiosemicarbazide undergoes intramolecular cyclization, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), to form the 1,2,4-triazole-3-thione ring.[5]
-
Further Modifications (Optional): The resulting triazole can be further modified, for instance, by S-alkylation or amination, to produce a library of final derivatives.
Caption: Generalized workflow for synthesizing 1,2,4-triazole derivatives.
Protocol: General Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Causality: This protocol is designed for maximum versatility. Using an alkaline cyclization of a thiosemicarbazide intermediate is a robust and widely documented method that reliably yields the triazole-thione core, which serves as a versatile precursor for further functionalization.[5]
-
Thiosemicarbazide Formation: To a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 4-aryl-thiosemicarbazide.
-
Cyclization to Triazole-thione: Dissolve the crude thiosemicarbazide (1.0 eq) in an aqueous solution of 8% sodium hydroxide.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After cooling, carefully acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[5]
Part 2: Anticancer Activities
The 1,2,4-triazole scaffold is a prominent feature in the design of novel anticancer agents.[6] Derivatives of 3-(4H-1,2,4-triazol-3-yl)aniline have demonstrated significant antiproliferative effects against various cancer cell lines through diverse mechanisms of action.[7]
Mechanisms of Action in Oncology
-
Tubulin Polymerization Inhibition: A key mechanism involves the disruption of microtubule dynamics.[8] Certain triazole derivatives bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[9] This arrests the cell cycle in the G2/M phase, leading to apoptosis.
-
Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Triazole derivatives have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated or overexpressed in various cancers.[10]
-
Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death (apoptosis) by modulating apoptotic pathways.[6]
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In Silico Characterization of 3-(4H-1,2,4-triazol-3-yl)aniline: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Early-Stage In Silico Profiling
In the contemporary drug discovery landscape, the imperative to de-risk candidates at the earliest stages of development cannot be overstated. The attrition of promising molecules due to unfavorable pharmacokinetic and toxicity profiles in later preclinical and clinical phases represents a significant expenditure of both time and resources. In silico predictive modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and resource-efficient means of evaluating the physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicological properties of novel chemical entities before their synthesis. This technical guide provides a comprehensive, in-depth analysis of 3-(4H-1,2,4-triazol-3-yl)aniline, a molecule of interest owing to the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, through the lens of established computational methodologies.[1][2][3] By elucidating a systematic workflow, this document serves as a practical blueprint for researchers and drug development professionals to apply these predictive tools to their own compounds of interest.
Introduction to 3-(4H-1,2,4-triazol-3-yl)aniline
3-(4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound featuring a central aniline ring substituted with a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-recognized pharmacophore, present in a wide array of approved pharmaceuticals, and is known to participate in various biological interactions.[4] The aniline substructure, while also common in medicinal chemistry, necessitates careful evaluation due to its potential association with certain toxicological liabilities. An early and robust in silico assessment of this molecule is therefore critical to understanding its drug-like potential.
Molecular Identifiers:
-
IUPAC Name: 3-(4H-1,2,4-triazol-4-yl)aniline
Predictive Workflow for In Silico Analysis
The comprehensive in silico evaluation of a potential drug candidate follows a logical progression from fundamental physicochemical properties to complex biological interactions and potential toxicities. The following workflow outlines the methodologies employed in this guide.
Figure 1: A schematic of the in silico prediction workflow.
Physicochemical and Lipophilicity Profile
The physicochemical properties of a molecule are foundational to its pharmacokinetic behavior, governing its solubility, permeability, and ultimately, its bioavailability. The SwissADME web server is a robust and widely utilized tool for the rapid prediction of these key parameters.[7][8][9][10]
Experimental Protocol: Physicochemical Property Prediction with SwissADME
-
Navigate to the SwissADME Web Server: Access the publicly available SwissADME portal.[8]
-
Input Molecular Structure: In the provided input field, paste the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline: NC1=CC(=CC=C1)N2C=NN=C2.
-
Initiate Calculation: Execute the prediction algorithm by clicking the "Run" button.
-
Data Extraction: The server will generate a comprehensive report. For this section, focus on the "Physicochemical Properties," "Lipophilicity," and "Water Solubility" panels. Record the predicted values for subsequent analysis.[11]
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 160.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five: <500). |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | Indicates good intestinal absorption and blood-brain barrier penetration potential (typically <140 Ų). |
| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity (typically ≤10). |
| Consensus LogP | 0.95 | A measure of lipophilicity; this value suggests a favorable balance between solubility and permeability. |
| ESOL LogS | -1.85 | Predicts good aqueous solubility. |
| Bioavailability Score | 0.55 | An empirical score indicating a high probability of good oral bioavailability. |
Interpretation and Causality
The predicted physicochemical profile of 3-(4H-1,2,4-triazol-3-yl)aniline is highly favorable from a drug discovery perspective. Its low molecular weight and topological polar surface area are strong indicators of good passive intestinal absorption. The consensus LogP value suggests that the molecule possesses a balanced lipophilicity, which is crucial for both traversing cellular membranes and maintaining sufficient aqueous solubility. The predicted good water solubility (LogS) further supports its potential for oral administration. These parameters collectively satisfy established drug-likeness rules, such as Lipinski's Rule of Five, suggesting that the molecule has a high probability of exhibiting favorable pharmacokinetic properties.[1][2][3][7]
ADME Profile Prediction
While physicochemical properties provide a foundational understanding, a more detailed prediction of the ADME profile is necessary. The pkCSM server, which utilizes graph-based signatures, offers a suite of models to predict various pharmacokinetic endpoints.[12][13]
Experimental Protocol: ADME Prediction with pkCSM
-
Access the pkCSM Web Server: Navigate to the pkCSM prediction portal.[8]
-
Input SMILES: Enter the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline into the designated input area.
-
Select Prediction Endpoints: Ensure that the desired ADME parameters (e.g., Intestinal Absorption, Caco-2 Permeability, CYP inhibition, Total Clearance) are selected for prediction.
-
Run Prediction: Submit the molecule for analysis.
-
Collate Data: Systematically record the predicted values for each ADME endpoint from the results page.
Predicted ADME Data
| Parameter | Predicted Value | Interpretation and Significance |
| Absorption | ||
| Intestinal Absorption (Human) | 93.5% | High predicted absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | 0.35 | Suggests moderate to high permeability across the intestinal epithelium. |
| Distribution | ||
| VDss (human) (log L/kg) | -0.05 | Indicates that the drug is likely to be distributed primarily in the bloodstream rather than accumulating in tissues. |
| BBB Permeability (logBB) | -0.45 | Predicts that the compound is likely to penetrate the blood-brain barrier. |
| CNS Permeability (logPS) | -1.5 | Suggests limited penetration into the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit another key drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.35 | Predicts a moderate rate of clearance from the body. |
Authoritative Grounding and Mechanistic Insights
The predicted ADME profile for 3-(4H-1,2,4-triazol-3-yl)aniline is largely favorable. The high predicted intestinal absorption is consistent with its physicochemical properties. The predicted blood-brain barrier permeability, while not exceptionally high, suggests that the compound may have applications in targeting the central nervous system, depending on the therapeutic indication. Of significant importance is the prediction that the molecule is not an inhibitor of the major cytochrome P450 enzymes CYP2D6 and CYP3A4. Inhibition of these enzymes is a common cause of adverse drug-drug interactions, and the absence of this liability is a highly desirable attribute for a drug candidate.[4] The predicted moderate total clearance suggests a reasonable half-life in the body.
In Silico Toxicological Assessment
Early identification of potential toxicological liabilities is a cornerstone of modern drug discovery. The presence of an aniline moiety in 3-(4H-1,2,4-triazol-3-yl)aniline warrants a thorough investigation of its potential for mutagenicity and carcinogenicity. Toxtree, an open-source software that employs a decision tree approach, is a valuable tool for this purpose.[14][15]
Experimental Protocol: Toxicity Prediction with Toxtree
-
Launch Toxtree Application: Open the Toxtree software.
-
Input Molecule: Input the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline.
-
Select Decision Tree: From the available plugins, select the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity".[14]
-
Execute Prediction: Run the analysis.
-
Interpret Results: The output will indicate the presence or absence of structural alerts for toxicity and provide a classification based on the decision tree logic.[16]
Predicted Toxicological Endpoints
| Toxicological Endpoint | Prediction | Structural Alert |
| Mutagenicity (Ames Test) | Positive | Aromatic amine |
| Carcinogenicity | Positive | Aromatic amine |
Self-Validating System and Rationale
The prediction of potential mutagenicity and carcinogenicity for 3-(4H-1,2,4-triazol-3-yl)aniline is directly attributable to the presence of the aniline substructure. Aromatic amines are a well-known class of compounds that can be metabolically activated to reactive electrophilic species, which can then form adducts with DNA, leading to mutations and potentially cancer.[16] The Toxtree Benigni/Bossa rulebase is specifically designed to identify such structural alerts.[14]
It is crucial to interpret this in silico prediction with caution. While the structural alert is a significant finding that raises a potential red flag, it does not definitively confirm that the compound will be mutagenic or carcinogenic in vivo. The overall electronic and steric properties of the molecule, including the influence of the triazole ring, can modulate this potential toxicity. However, this prediction provides a critical piece of information for the drug discovery team. It strongly suggests that early in vitro toxicological assays (e.g., Ames test) should be prioritized for this compound and its analogs to experimentally assess this liability.
Synthesis of Findings and Strategic Recommendations
The in silico profiling of 3-(4H-1,2,4-triazol-3-yl)aniline presents a dualistic picture. On one hand, the molecule exhibits an excellent predicted physicochemical and ADME profile, suggesting it is likely to be orally bioavailable with favorable distribution and a low propensity for common drug-drug interactions. These characteristics make its core scaffold an attractive starting point for medicinal chemistry exploration.
On the other hand, the predicted toxicity, specifically mutagenicity and carcinogenicity arising from the aniline moiety, represents a significant and well-understood liability. This finding should not necessarily lead to the immediate termination of interest in this chemical series, but rather should guide a proactive and informed drug development strategy.
Strategic Recommendations:
-
Prioritize In Vitro Toxicity Testing: An immediate priority should be to synthesize 3-(4H-1,2,4-triazol-3-yl)aniline and subject it to in vitro mutagenicity testing (e.g., a standard Ames assay). This will provide experimental validation of the in silico prediction.
-
Structure-Toxicity Relationship (STR) Studies: If the parent compound shows mutagenic potential, a focused medicinal chemistry effort should be initiated to mitigate this liability. This could involve:
-
Modulation of the Aniline Ring: Introducing electron-withdrawing or bulky substituents to the aniline ring to alter its metabolic activation profile.
-
Bioisosteric Replacement: Investigating the replacement of the aniline ring with other bioisosteres that are not associated with mutagenicity, while aiming to retain the favorable pharmacokinetic properties.
-
-
Iterative In Silico Profiling: As new analogs are designed, they should be subjected to the same comprehensive in silico profiling workflow outlined in this guide. This will allow for the early identification of candidates that retain the desirable ADME properties while having a reduced or eliminated toxicity flag.
Figure 2: A logical diagram illustrating the strategic implications of the in silico findings.
Conclusion
This technical guide has demonstrated a systematic and scientifically grounded approach to the in silico prediction of the properties of 3-(4H-1,2,4-triazol-3-yl)aniline. By leveraging a suite of validated and publicly accessible computational tools, we have generated a comprehensive profile of its physicochemical, pharmacokinetic, and toxicological characteristics. The findings underscore the power of in silico methods to provide critical, actionable insights at the nascent stages of drug discovery. The favorable predicted ADME properties of this molecule are tempered by a significant, yet potentially tractable, toxicity concern. The strategic recommendations provided herein offer a clear path forward for any research program centered on this or structurally related chemical matter. The judicious application of such predictive workflows is paramount to enhancing the efficiency and success rate of modern therapeutic development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33779314, 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
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Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]
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Chrobak, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]
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The Anilino-Triazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a wide array of therapeutic agents.[1][2][3] When coupled with an aniline moiety, the resulting anilino-triazole scaffold gives rise to a class of compounds with significant potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[1][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of anilino-triazoles. We will dissect the nuanced effects of structural modifications on target engagement and pharmacological response, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to serve as a practical resource for the rational design and optimization of novel anilino-triazole-based therapeutics.
The Anilino-Triazole Core: A Privileged Scaffold
The anilino-triazole core is a versatile framework in drug design, with both the 1,2,3-triazole and 1,2,4-triazole isomers being of significant interest.[1] The triazole ring is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself is metabolically stable and can participate in dipole-dipole interactions.[1] The aniline group provides a critical attachment point for various substituents that can profoundly influence the molecule's interaction with biological targets. The relative orientation of these two key components, along with the substitution patterns on both rings, dictates the compound's overall pharmacological profile.
Navigating the Structure-Activity Landscape: Key Principles
The biological activity of anilino-triazoles is highly dependent on the nature and position of substituents on both the aniline and triazole rings. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Substitutions on the Anilino Ring
The electronic and steric properties of substituents on the aniline phenyl ring play a crucial role in modulating biological activity.
-
Anticancer Activity: In the context of anticancer agents, particularly those targeting tubulin polymerization, the substitution pattern on the anilino ring is a key determinant of potency. For a series of 2-anilino-triazolopyrimidines, a para-methyl substitution on the phenyl ring of the anilino moiety exhibited potent antiproliferative effects in the low nanomolar range.[5] The position of the methyl group is critical; moving it from the para to the meta position can lead to a significant loss in activity.[5] Generally, small, electron-releasing groups at the para-position, such as methyl or ethyl, are favorable for optimal antiproliferative activity.[5] Conversely, the introduction of an electron-withdrawing fluorine atom at the para-position can be detrimental to activity.[5]
-
Antimicrobial Activity: For antibacterial applications, the nature of the substituent on the aniline ring also influences efficacy. In a series of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the presence of morpholine and piperidine moieties attached as Mannich bases resulted in potent inhibitory effects against both Gram-positive and Gram-negative bacteria.[6]
Modifications of the Triazole Core and its Substituents
The triazole ring itself and the groups attached to it are equally important for defining the SAR.
-
Isomerism (1,2,3- vs. 1,2,4-Triazole): Both 1,2,3- and 1,2,4-triazole isomers have been successfully incorporated into biologically active molecules.[1] The choice of isomer can affect the vectoral presentation of substituents and the overall geometry of the molecule, thereby influencing target binding.
-
Substituents on the Triazole Ring: For 1,2,3-triazole-containing compounds with anti-lung cancer activity, a methyl group on the triazole motif was found to be advantageous.[7] The nature of the substituent at other positions of the triazole ring can also have a significant impact. For instance, in a series of 1,2,3-triazole-containing isatin compounds, the introduction of an oxime at the C-3 position increased activity against NCI-H23 lung cancer cells.[7]
The following diagram illustrates the key positions for substitution on the anilino-triazole scaffold that are critical for modulating biological activity.
Caption: Key areas of modification on the anilino-triazole scaffold and their impact.
Experimental Protocols
To provide a practical context for the SAR discussion, this section outlines a representative synthetic protocol for an anilino-triazole derivative and a common biological assay for evaluating its anticancer activity.
Synthesis of a Representative 2-Anilino-[1][4][5]triazolo[1,5-a]pyrimidine
This protocol is adapted from the synthesis of 2-substituted-7-(3′,4′,5′-trimethoxyphenyl)[1][4][5]triazolo[1,5-a]pyrimidine derivatives.[5]
Step 1: Synthesis of Imidate Intermediate
-
To a solution of dimethyl cyanodithioimidocarbonate in isopropanol, add the desired substituted aniline (e.g., 4-methylaniline).
-
Reflux the mixture for 18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the imidate product by filtration.
Step 2: Formation of the 5-Amino-1H-[1][4][5]-triazole
-
Dissolve the imidate from Step 1 in methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 18 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting 3-substituted 5-amino-1H-[1][4][5]-triazole derivative by recrystallization or column chromatography.
Step 3: Cyclization to form the Triazolopyrimidine Core
-
In a flask containing glacial acetic acid, add the 5-amino-1H-[1][4][5]-triazole from Step 2 and an appropriate enaminone (e.g., one derived from 3′,4′,5′-trimethoxyacetophenone).
-
Heat the reaction mixture at 80°C for 2 hours.
-
Cool the reaction and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the final 2-anilino-[1][4][5]triazolo[1,5-a]pyrimidine derivative by column chromatography.
The following diagram illustrates the general workflow for the synthesis of anilino-triazoles.
Caption: General synthetic workflow for anilino-triazole derivatives.
In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Plate human cancer cells (e.g., HeLa, A549) in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized anilino-triazole compounds in the cell culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Quantitative SAR Data
The following table summarizes the in vitro antiproliferative activities of a series of 2-anilino-[1][4][5]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines, highlighting the impact of substitutions on the anilino ring.[5]
| Compound | R (Substitution on Anilino Ring) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HT29 IC₅₀ (µM) |
| 3a | H | 0.80 | 1.56 | 1.02 |
| 3c | 4'-F | 5.44 | >10 | >10 |
| 3d | 4'-CH₃ | 0.038 | 0.043 | 0.030 |
| 3e | 3'-CH₃ | 0.39 | 1.87 | 1.38 |
| 3f | 3',4'-(CH₃)₂ | 0.067 | 0.16 | 0.16 |
| 3h | 4'-C₂H₅ | 0.24 | 0.2 | 0.16 |
| 3k | 4'-OCH₃ | 1.27 | 5.32 | 2.8 |
Conclusion and Future Directions
The anilino-triazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of systematic and rational modifications to achieve desired biological activities. For anticancer applications, fine-tuning the substitution pattern on the anilino ring, particularly at the para-position, has been shown to be a successful strategy for enhancing potency. Future research in this area should focus on exploring a wider range of substitutions on both the aniline and triazole rings to further optimize activity and selectivity. Additionally, the incorporation of the anilino-triazole motif into hybrid molecules and conjugates may open up new avenues for targeting specific biological pathways and overcoming drug resistance. A continued interplay between synthetic chemistry, biological evaluation, and computational modeling will be essential for unlocking the full therapeutic potential of this privileged scaffold.
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The Versatile Scaffold: A Technical Guide to 3-Amino-1,2,4-Triazole Compounds
For researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus represents a cornerstone in heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities and industrial applications.[1][2][3] Among these, the 3-amino-1,2,4-triazole scaffold stands out as a particularly privileged structure, serving as a versatile building block for the synthesis of compounds with significant therapeutic and commercial potential. This technical guide provides an in-depth exploration of the synthesis, key applications, and underlying mechanistic principles of 3-amino-1,2,4-triazole compounds, offering field-proven insights for their effective utilization in research and development.
I. The Core Structure: Synthesis and Chemical Properties
The inherent reactivity and diverse biological activities of 3-amino-1,2,4-triazole derivatives stem from the unique arrangement of nitrogen atoms and the presence of a reactive amino group. Understanding the synthetic routes to this core structure is fundamental to its application.
A. Foundational Synthesis of the 3-Amino-1,2,4-Triazole Ring
A common and efficient method for the preparation of the 3-amino-1,2,4-triazole core involves the cyclization of aminoguanidine derivatives.[4][5] One established commercial process involves the reaction of hydrazine hydrate, cyanamide, and formic acid to generate aminoguanidine formate, which is subsequently cyclized through heating.[5]
A more versatile laboratory-scale approach has been developed that allows for the synthesis of variously substituted 3-amino-1,2,4-triazoles.[4] This method relies on the formation of a key intermediate, a substituted hydrazinecarboximidamide derivative, which can be achieved through two convergent routes, allowing for diversification at the N-1 position and the 3-amino group.[4]
Experimental Protocol: General Procedure for the Synthesis of N1-Substituted 3-Amino-1,2,4-Triazoles [4]
-
Preparation of the Sulfonic Acid Intermediate: Synthesize the appropriate aniline-derived sulfonic acid intermediate.
-
Hydrazine Addition: React the sulfonic acid intermediate with the desired hydrazine (e.g., phenylhydrazine) in an anhydrous solvent such as acetonitrile at room temperature.
-
Concentration: After a suitable reaction time (e.g., 1.5 hours), concentrate the reaction mixture to a solid.
-
Cyclization: Add trimethyl orthoformate to the solid and heat the mixture in a sealed tube at an elevated temperature (e.g., 140 °C) overnight.
-
Purification: Cool the resulting mixture to room temperature and purify by filtering through a short pad of silica gel, eluting with an appropriate solvent mixture (e.g., 20% MeOH in CH₂Cl₂).
The following diagram illustrates a generalized synthetic pathway for N1-substituted 3-amino-1,2,4-triazoles.
Caption: Generalized synthetic scheme for N1-substituted 3-amino-1,2,4-triazoles.
II. Medicinal Chemistry Applications: A Scaffold for Drug Discovery
The 3-amino-1,2,4-triazole moiety is a prominent feature in a multitude of compounds exhibiting a wide array of pharmacological activities. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.
A. Anticancer Activity
Derivatives of 3-amino-1,2,4-triazole have emerged as promising candidates for anticancer drug development.[6][7] Studies have shown that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization and antiangiogenic activity.[7] For instance, the introduction of an aryl group at the 5-position and a phenylamino moiety at the 3-position of the triazole ring has been shown to yield compounds with potent dual anticancer activities.[6][7]
Recent research has also explored the development of 1,2,4-triazole-3-thione analogues, which have demonstrated significant antiproliferative effects against breast and liver cancer cell lines.[8] Mechanistic studies revealed that these compounds can act through multiple pathways, including the inhibition of α-glucosidase, tubulin-β polymerization, and aromatase activity, as well as inducing cell cycle arrest and apoptosis.[8]
The following table summarizes the anticancer activity of selected 3-amino-1,2,4-triazole derivatives against various cancer cell lines.
| Compound Series | Cancer Cell Line | Key Findings | Reference |
| 5-Aryl-3-phenylamino-1,2,4-triazoles | Various | Demonstrated potent antiproliferative and antiangiogenic activities. | [6][7] |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (breast), HepG2 (liver) | Showed significant inhibition of cancer cell proliferation at low micromolar concentrations. | [9][10] |
| 4,5-Disubstituted-1,2,4-triazol-3-thiones | MCF-7 (breast), HepG2 (liver) | Exhibited potent cytotoxicity, with one compound showing IC50 values comparable to vinblastine. | [8] |
B. Antimicrobial Activity
The 3-amino-1,2,4-triazole scaffold is also a key component in the development of novel antimicrobial agents. Schiff bases derived from 3-amino-1,2,4-triazole have shown significant antibacterial and antifungal activities.[11][12][13][14] The formation of Schiff bases, through the condensation of the amino group of the triazole with various aldehydes or ketones, allows for the introduction of diverse functionalities that can enhance antimicrobial potency.[11][12]
Furthermore, the incorporation of a thiol group at the 5-position of the 3-amino-1,2,4-triazole ring has been a successful strategy in designing potent antimicrobial agents.[11][12][13] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[12][13]
The diagram below illustrates the general structure of a Schiff base derived from 3-amino-1,2,4-triazole.
Caption: Formation of a Schiff base from 3-amino-1,2,4-triazole.
C. Other Pharmacological Activities
Beyond anticancer and antimicrobial applications, 3-amino-1,2,4-triazole derivatives have been investigated for a range of other pharmacological activities, including:
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting efficacy comparable to standard drugs like aspirin.[15]
-
Anticonvulsant Activity: Some fused heterocyclic systems incorporating the 1,2,4-triazole ring have demonstrated anticonvulsant effects.[15]
-
Enzyme Inhibition: 3-Amino-1,2,4-triazole itself is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis.[4][16] This property has been utilized in microbiological research, particularly in yeast two-hybrid systems.[16]
III. Agricultural Applications: A Potent Herbicide
3-Amino-1,2,4-triazole, commonly known as amitrole, has a long history of use as a non-selective systemic herbicide.[16][17] It is effective in controlling a wide range of annual grasses, broadleaf weeds, and aquatic weeds in non-food cropland areas.[16][18]
A. Mechanism of Action
Amitrole is absorbed by both the roots and foliage of plants and translocates throughout the plant.[17][19] Its primary mode of action is the inhibition of chlorophyll synthesis, leading to chlorosis (yellowing) and eventually plant death.[19] It also acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, disrupting histidine biosynthesis.[4][16]
The following workflow illustrates the herbicidal action of amitrole.
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The Emergence of a Privileged Scaffold: A Technical Guide to 3-(4H-1,2,4-triazol-3-yl)aniline and Its Derivatives
This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. While the specific historical discovery of this exact molecule is not prominently documented, its importance is underscored by the extensive research into its derivatives and their role as key intermediates in the development of novel therapeutics. This document will delve into the foundational chemistry of the 1,2,4-triazole ring system, the strategic incorporation of the aniline moiety, and the subsequent evolution of this structural motif into a privileged scaffold for drug discovery.
The 1,2,4-Triazole Core: A Foundation of Versatility
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts a unique combination of chemical properties.[1][2] Its aromaticity, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of a wide array of biologically active compounds.[3][4] The synthesis of the 1,2,4-triazole ring system can be achieved through various methods, with the Pellizzari reaction, Einhorn-Brunner reaction, and cyclization of hydrazides being among the classical approaches.[1] More contemporary methods often involve metal-catalyzed reactions to achieve higher yields and greater substituent diversity.[5]
The inherent biological activity of the 1,2,4-triazole nucleus is broad, with derivatives exhibiting antifungal, anti-inflammatory, antiviral, and anticancer properties.[3][6] Notably, the triazole ring is a key component in several marketed antifungal drugs, such as fluconazole and itraconazole, where it coordinates with the heme iron of cytochrome P450 enzymes.[6]
The Aniline Moiety: A Gateway to Targeted Interactions
The incorporation of an aniline substituent onto the 1,2,4-triazole ring introduces a versatile functional handle that can be readily modified to modulate the compound's physicochemical properties and biological activity. The amino group of the aniline can serve as a hydrogen bond donor, a site for further derivatization, or a key pharmacophoric element for interaction with biological targets. The combination of the electron-rich aniline ring and the electron-deficient triazole ring creates a unique electronic profile that can influence molecular recognition and binding affinity.
Derivatives of anilino-triazoles have been investigated as potent inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[7] The aniline moiety often serves as a crucial anchor, positioning the molecule within the ATP-binding pocket of the kinase.
Synthesis and Physicochemical Properties
The synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline and its N-substituted derivatives typically involves the construction of the triazole ring from a substituted benzonitrile or benzoic acid derivative, followed by the introduction or modification of the aniline moiety. A common synthetic strategy involves the reaction of a 3-aminobenzohydrazide with a one-carbon synthon, such as formic acid or a derivative thereof, to effect cyclization to the triazole ring. Subsequent N-alkylation or N-arylation can be performed on the triazole or aniline nitrogen atoms to generate a library of derivatives.
A key structural feature of 3-(4H-1,2,4-triazol-3-yl)aniline is the potential for tautomerism, where the proton on the triazole ring can reside on different nitrogen atoms.[8][9] This can influence the molecule's hydrogen bonding capacity and its preferred conformation in different environments.
Table 1: Physicochemical Properties of 3-(4H-1,2,4-triazol-4-yl)aniline
| Property | Value | Source |
| CAS Number | 252928-92-0 | [10] |
| Molecular Formula | C₈H₈N₄ | [10] |
| Molecular Weight | 160.18 g/mol | [10] |
| TPSA | 56.73 Ų | [10] |
| LogP | 0.8495 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bonds | 1 | [10] |
A Key Intermediate in Modern Drug Discovery: The Case of Deucravacitinib
The significance of the 1,2,4-triazolyl aniline scaffold is prominently highlighted by its role in the synthesis of Deucravacitinib, a novel, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. A key intermediate in the synthesis of Deucravacitinib is 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[11][12] The synthesis of this intermediate, as detailed in recent patents, provides a practical and scalable approach to this important structural motif.
Experimental Protocol: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
The following protocol is a representative synthesis adapted from the patent literature.[11][13]
Step 1: Nitration of 2-methoxyaniline
-
To a solution of 2-methoxyaniline in a suitable solvent, a nitrating agent (e.g., nitric acid/sulfuric acid) is added dropwise at a controlled temperature to yield 2-methoxy-3-nitroaniline.
Step 2: Sandmeyer Reaction
-
The 2-methoxy-3-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to afford 2-methoxy-3-nitrobenzonitrile.
Step 3: Formation of the Amidrazone
-
The 2-methoxy-3-nitrobenzonitrile is reacted with methylhydrazine to form the corresponding N-methyl-2-methoxy-3-nitrobenzimidohydrazide.
Step 4: Triazole Ring Formation
-
The amidrazone intermediate is cyclized using an appropriate one-carbon source (e.g., formic acid or triethyl orthoformate) to yield 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.
Step 5: Reduction of the Nitro Group
-
The nitro group of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[13]
Biological Activity and Therapeutic Potential
The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold is a versatile platform for the development of a wide range of therapeutic agents. The biological activity can be fine-tuned by the nature and position of substituents on both the aniline and triazole rings.
-
Kinase Inhibition: As exemplified by Deucravacitinib, derivatives of 1,2,4-triazolyl anilines are potent kinase inhibitors.[7] The triazole and aniline moieties can engage in key hydrogen bonding and hydrophobic interactions within the kinase active site.
-
Antifungal Activity: The 1,2,4-triazole ring is a well-established pharmacophore in antifungal agents.[1][14] The aniline portion of the molecule can be modified to enhance potency and selectivity against fungal pathogens.
-
Anticancer Activity: Several 1,2,4-triazole derivatives have demonstrated significant antitumor activity.[6][15] The anilino-triazole scaffold can be designed to target various pathways involved in cancer cell proliferation and survival.
Conclusion and Future Perspectives
The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued exploration in drug discovery programs. The success of Deucravacitinib validates the potential of this molecular framework to yield highly selective and potent therapeutic agents. Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns, and applying this scaffold to a broader range of biological targets. The development of more efficient and sustainable synthetic methodologies will also be crucial in realizing the full therapeutic potential of this versatile class of compounds.
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Methodological & Application
Synthesis and Evaluation of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives as Potent Anticancer Agents: Application Notes and Protocols
Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that confers diverse and potent pharmacological activities.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and polarity, make it a versatile building block for the design of novel therapeutic agents.[3][4] In the realm of oncology, 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds, with several demonstrating significant anticancer activity.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like kinases and topoisomerases, interference with DNA replication, and the induction of programmed cell death (apoptosis).[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and anticancer evaluation of a specific class of these compounds: 3-(4H-1,2,4-triazol-3-yl)aniline derivatives. We present a detailed, field-proven synthetic protocol for a series of 4,5-disubstituted-4H-1,2,4-triazol-3-amine analogs, a protocol for the in vitro assessment of their cytotoxic activity using the MTT assay, and an exploration of their pro-apoptotic mechanism of action.
PART 1: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives
This section details a robust and reproducible multi-step synthesis for a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process starting from readily available substituted anilines and benzoic acids.
Figure 1: Overall synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives.
Detailed Synthetic Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of the target compounds.
Step 1: Synthesis of N-Arylbenzamide Derivatives (Intermediate 1)
-
Rationale: This step involves the formation of an amide bond between a substituted aniline and a substituted benzoic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst facilitates this reaction under mild conditions. Dimethylformamide (DMF) serves as a polar aprotic solvent to dissolve the reactants.
-
Protocol:
-
To a solution of the substituted benzoic acid (1.0 eq) in DMF, add EDCI (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the N-arylbenzamide derivative.
-
Step 2: Synthesis of N-Arylbenzothioamide Derivatives (Intermediate 2)
-
Rationale: The conversion of the amide to a thioamide is a crucial step. Lawesson's reagent is a widely used and efficient thionating agent for this transformation. The reaction is typically carried out in a high-boiling solvent like toluene to facilitate the reaction.
-
Protocol:
-
To a solution of the N-arylbenzamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.6 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-arylbenzothioamide.
-
Step 3: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives (Final Product)
-
Rationale: The final step is the cyclization of the thioamide with hydrazine hydrate to form the 1,2,4-triazole ring. This reaction proceeds via a condensation mechanism followed by intramolecular cyclization and elimination of hydrogen sulfide.
-
Protocol:
-
To a solution of the N-arylbenzothioamide (1.0 eq) in a suitable solvent like ethanol or isopropanol, add hydrazine hydrate (10 eq).
-
Heat the reaction mixture at 80°C for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivative.
-
PART 2: In Vitro Anticancer Activity Evaluation
This section provides a detailed protocol for assessing the cytotoxic potential of the synthesized 3-(4H-1,2,4-triazol-3-yl)aniline derivatives against various cancer cell lines using the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized triazole derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxic Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives against various lung cancer cell lines.[1]
| Compound | R1 | R2 | A549 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H23 IC50 (µM) |
| 4a | 4-Cl | 4-Cl | 1.09 | 2.01 | 3.28 |
| 4b | 4-Cl | 4-Br | 2.45 | 3.12 | 4.56 |
| 4c | 4-Cl | 4-F | 3.18 | 4.25 | 5.89 |
| 4d | 4-Cl | H | 5.67 | 7.89 | 9.12 |
| 4e | H | 4-Cl | 4.88 | 6.54 | 8.33 |
| 4f | H | 4-Br | 6.12 | 8.21 | 10.45 |
| 4g | H | 4-F | 7.34 | 9.87 | 12.34 |
| 5-FU (Control) | - | - | 15.2 | 18.5 | 21.7 |
Data sourced from a study by Chen et al. (2019).[1]
PART 3: Mechanism of Action - Induction of Apoptosis
A key mechanism through which many anticancer agents, including 1,2,4-triazole derivatives, exert their effects is the induction of apoptosis. Studies on the lead compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), have shown that it induces apoptosis in lung cancer cells.[1] This process is primarily mediated through the intrinsic (mitochondrial) pathway.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or cytotoxic agents. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like BAX, and the inhibition of anti-apoptotic proteins, such as Bcl-2.[1][7][8] The altered balance of these proteins leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][9]
Figure 2: Proposed intrinsic apoptotic pathway induced by 3-(4H-1,2,4-triazol-3-yl)aniline derivatives.
Conclusion and Future Directions
The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold represents a promising framework for the development of novel anticancer agents. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. The provided MTT assay protocol offers a reliable method for the initial screening of these compounds for cytotoxic activity.
Further research should focus on elucidating the precise molecular targets of these compounds to gain a more in-depth understanding of their mechanism of action. In vivo studies are also warranted to evaluate the efficacy and safety of the most potent derivatives in preclinical cancer models. The continued exploration of the 1,2,4-triazole nucleus is expected to yield new and improved anticancer therapeutics.
References
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Chen, J., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1344. [Link]
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Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature Reviews Cancer, 2(9), 647-656. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic Pathology, 35(4), 495-516. [Link]
- Kumar, A., & Rawat, M. (2016). A comprehensive review on the anticancer potential of 1,2,4-triazole derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1394-1413.
- Boiani, M., & González, M. (2005). Imidazole and triazole derivatives as chemotherapeutic agents. Mini reviews in medicinal chemistry, 5(4), 409-424.
- Siddiqui, N., et al. (2010). Triazoles: a potential class of heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 475-495.
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Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and in vitro anticancer activity of some new triazolo [4, 3-b][1][3][8][9] tetrazine and triazolo [3, 4-b][1][7][9] thiadiazine derivatives. Molecules, 17(8), 9335-9347.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and biological activity of 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol. Journal of the Chinese Chemical Society, 59(3), 346-353.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 2, 4-Triazole derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 337(8), 447-454.
- Holla, B. S., et al. (2003). Studies on some new 4, 5-disubstituted-1, 2, 4-triazol-3-yl-5-thioxo-1, 3, 4-oxadiazoles and 1, 3, 4-thiadiazoles as possible antimicrobial agents. European journal of medicinal chemistry, 38(7-8), 759-767.
- Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of some 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 40(6), 607-613.
- Al-Soud, Y. A., et al. (2003).
- Desai, N. C., et al. (2014). Synthesis, characterization and in vitro anticancer activity of some novel 1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 24(15), 3498-3501.
- Rostom, S. A. (2006). Synthesis and in vitro antitumor and antimicrobial evaluation of some 3-(3-pyridyl)-and 5-(3-pyridyl)-1, 2, 4-triazole derivatives. Archives of pharmacal research, 29(10), 847-857.
- Tozkoparan, B., et al. (2007). Synthesis and anticonvulsant activity of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 42(3), 403-409.
- Küçükgüzel, I., et al. (2002). Synthesis, characterisation and biological activity of novel 4-thiazolidinones, 1, 3, 4-oxadiazoles and 1, 2, 4-triazoles derived from 4-aminobenzoylhydrazide. European journal of medicinal chemistry, 37(3), 197-206.
- Demirbas, N., et al. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.
- Labanauskas, L., et al. (2004). Synthesis of 5-(2, 3, 4-trimethoxyphenyl)-4H-1, 2, 4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.
- Varvaresou, A., et al. (2000). Synthesis and biological evaluation of some new 1, 3, 4-oxadiazole and 1, 2, 4-triazole derivatives of 1H-pyrrole-2-carboxylic acid. Arzneimittel-forschung, 50(1), 48-54.
- Mathew, V., et al. (2011). 1, 2, 4-Triazole: a promising therapeutic scaffold. Medicinal Chemistry Research, 20(9), 1219-1237.
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Application Note: Strategic Use of 3-(4H-1,2,4-triazol-3-yl)aniline as a Scaffold in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of "privileged scaffolds," molecular frameworks that are known to interact with specific protein families. The 1,2,4-triazole nucleus is one such scaffold, recognized for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions within the ATP-binding pocket of kinases.[3] This application note details the strategic use of 3-(4H-1,2,4-triazol-3-yl)aniline , a compound that combines the advantageous 1,2,4-triazole ring with a reactive aniline group, as a starting point for kinase inhibitor screening and lead optimization.
The aniline moiety provides a versatile chemical handle for the synthesis of compound libraries through various chemical modifications, allowing for the exploration of the chemical space around the core scaffold. This approach, known as scaffold-based design, has proven to be a powerful method for generating novel, potent, and specific drug candidates.[1] This document will provide a comprehensive guide, from the underlying principles to detailed experimental protocols, for leveraging 3-(4H-1,2,4-triazol-3-yl)aniline in your kinase inhibitor discovery workflow.
The 1,2,4-Triazole Moiety: A Versatile Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure imparts several desirable properties for a pharmacophore. Its dipole character, capacity for hydrogen bonding, and relative rigidity contribute to high-affinity interactions with biological targets.[4] A number of FDA-approved drugs across various therapeutic areas, including anticancer agents like letrozole and anastrozole, contain the 1,2,4-triazole moiety, underscoring its therapeutic relevance.[4][5] In the context of kinase inhibition, derivatives of 1,2,4-triazoles have been identified as potent ATP-competitive inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1/2).[6]
The core concept behind using 3-(4H-1,2,4-triazol-3-yl)aniline is to utilize the inherent kinase-binding potential of the triazole ring while systematically modifying the aniline portion to enhance potency and selectivity for a specific kinase target.
Kinase Inhibitor Screening Workflow
The process of identifying novel kinase inhibitors using 3-(4H-1,2,4-triazol-3-yl)aniline as a starting scaffold can be broken down into a multi-step workflow. This workflow is designed to progress from a broad initial screen to more focused secondary and cellular assays to identify and validate promising lead compounds.
Figure 1: A comprehensive workflow for kinase inhibitor screening.
Experimental Protocols
This section provides detailed protocols for key stages of the screening process. It is crucial to optimize these protocols for the specific kinase of interest and the chosen assay format.
Protocol 1: General Biochemical Kinase Assay (Example using ADP-Glo™)
Biochemical assays are the initial step to determine if a compound directly inhibits the enzymatic activity of a purified kinase.[7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production signifies kinase inhibition.[8]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
3-(4H-1,2,4-triazol-3-yl)aniline derivative library (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the kinase, typically contains buffer, MgCl₂, DTT, and BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 3-(4H-1,2,4-triazol-3-yl)aniline derivatives in 100% DMSO.
-
Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate.
-
Include controls: DMSO only (negative control, 0% inhibition) and a known inhibitor for the target kinase (positive control, 100% inhibition).[9]
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.[10]
-
Add the kinase/substrate mix to each well containing the compounds.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.[8]
-
Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell-Based Kinase Phosphorylation Assay
Cell-based assays are critical to confirm that a compound can inhibit the target kinase within a cellular environment.[11] This protocol describes a general method to measure the phosphorylation of a kinase's substrate in cells.
Materials:
-
Cell line expressing the kinase of interest and its substrate
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Stimulant (if required to activate the kinase signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., ECL for western blotting or a fluorescent plate reader)
-
96-well cell culture plates
-
Western blot apparatus or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the kinase pathway for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Phosphorylation Detection (Example using Western Blot):
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the phospho-specific primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Calculate the ratio of phosphorylated to total substrate for each treatment condition.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
Data Presentation and Interpretation
Quantitative data from screening assays should be presented in a clear and organized manner to facilitate analysis and decision-making.
Table 1: Example Data Summary for Primary Screening Hits
| Compound ID | Structure Modification on Aniline | % Inhibition @ 10 µM (Biochemical) | IC₅₀ (µM) (Biochemical) |
| TZA-001 | 4-fluoro-phenylacetamide | 95.2 | 0.15 |
| TZA-002 | 3-chloro-benzenesulfonamide | 88.7 | 0.52 |
| TZA-003 | 4-methoxy-benzamide | 75.4 | 1.2 |
| ... | ... | ... | ... |
Interpretation:
-
Primary Hits: Compounds showing high percentage inhibition in the initial single-concentration screen (e.g., >50% at 10 µM) are considered primary hits.
-
Potency: The IC₅₀ value from the dose-response experiment provides a quantitative measure of the compound's potency. Lower IC₅₀ values indicate higher potency.
-
Structure-Activity Relationship (SAR): By comparing the structures and activities of different derivatives, initial SAR trends can be established. For example, in the table above, the 4-fluoro-phenylacetamide modification (TZA-001) appears to be more favorable for potency than the other modifications.
Self-Validating Systems and Trustworthiness
To ensure the reliability of the screening data, it is essential to incorporate self-validating systems into the experimental design.
-
Orthogonal Assays: Employing different assay formats that measure different aspects of kinase activity (e.g., a biochemical assay measuring ADP production and a biophysical assay measuring direct binding) can help to eliminate false positives.
-
Counter-screens: For assays that rely on ATP, it is important to perform counter-screens to identify compounds that interfere with the detection system (e.g., luciferase inhibitors in the case of ADP-Glo™).
-
Cellular Target Engagement: Assays like NanoBRET™ can be used to confirm that the compound is binding to the target kinase within the cell.[11]
Conclusion
3-(4H-1,2,4-triazol-3-yl)aniline represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged 1,2,4-triazole scaffold provides a solid foundation for interaction with the kinase ATP-binding site, while the aniline group offers a versatile handle for chemical modification and library synthesis. By following a systematic screening workflow that progresses from biochemical to cell-based assays, and by incorporating robust data analysis and validation steps, researchers can effectively leverage this scaffold to identify and optimize potent and selective kinase inhibitors for further drug development.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Follit, J. A., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Methods in Molecular Biology, 521, 1-15.
- Patel, R. V., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1264-1293.
- PubMed. (2008). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Journal of Medicinal Chemistry, 51(15), 4632-4644.
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Reaction Biology. Kinase Screening Assay Services. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023, July 25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Antifungal Activity of 3-(4H-1,2,4-Triazol-3-yl)aniline Analogs Against Candida albicans
Introduction
Candida albicans remains a predominant fungal pathogen, responsible for a spectrum of infections ranging from superficial mucosal candidiasis to life-threatening systemic mycoses, particularly in immunocompromised populations.[1] The azole class of antifungals, which includes triazoles like fluconazole, has been a cornerstone of therapy.[1][2] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately inhibiting fungal growth.[2][5]
However, the rise of azole-resistant C. albicans strains necessitates the development of novel antifungal agents.[6] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its potent antifungal properties.[3][7][8][9] Analogs of 3-(4H-1,2,4-triazol-3-yl)aniline represent a promising chemical space for the discovery of new antifungal candidates. This guide provides a comprehensive suite of protocols for researchers to systematically evaluate the in vitro antifungal activity, mechanism of action, and cellular toxicity of these novel analogs.
The following sections detail a validated workflow, from initial screening to mechanistic elucidation and safety profiling, designed to identify promising lead compounds for further development.
Section 1: Primary Antifungal Susceptibility Testing
The initial step in evaluating any new compound series is to determine its direct antifungal potency. The gold standard for this is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11] The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of the organism.
Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M27 Guideline)
This protocol is adapted from the CLSI M27 reference method for yeasts and is designed for a 96-well microtiter plate format, which is amenable to screening multiple compounds and concentrations.[10][12]
Causality and Rationale:
-
Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium.[13] It provides a defined nutritional environment and maintains a stable pH, ensuring reproducibility across experiments.
-
Inoculum Size: A standardized inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL) is critical.[14] Too high a density can overwhelm the drug, leading to falsely high MICs, while too low a density can result in insufficient growth for accurate assessment.
-
Reading Timepoint: For azoles, which are often fungistatic, reading at 24 hours can provide early data, but a 48-hour reading is standard to allow for sufficient growth in control wells and to observe trailing growth, a phenomenon common with azoles.[13][15]
-
Endpoint Determination: The MIC for azoles is typically determined as the concentration that causes at least a 50% reduction in turbidity compared to the growth control.[13] This is because azoles are fungistatic and may not completely eliminate visible growth.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Prepare a 10 mg/mL stock solution of each 3-(4H-1,2,4-triazol-3-yl)aniline analog in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium directly in a 96-well plate to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
-
-
Preparation of Fungal Inoculum:
-
Streak C. albicans (e.g., ATCC 90028 reference strain) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours.
-
Select a few distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a working inoculum of 1-5 x 10³ CFU/mL.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compounds. This brings the final volume to 200 µL and halves the drug concentration to the desired final range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a positive control (Fluconazole) and a negative/growth control (inoculum with no drug). A sterility control (medium only) should also be included.
-
Seal the plate and incubate at 35°C for 24-48 hours.[16]
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
The MIC is the lowest concentration showing a significant reduction in growth (≥50%) compared to the drug-free growth control.
-
Experimental Workflow for Antifungal Evaluation
Caption: High-level workflow for identifying lead antifungal candidates.
Section 2: Elucidating the Mechanism of Action (MOA)
Given that the compounds are triazole analogs, the primary hypothesis for their MOA is the inhibition of ergosterol biosynthesis.[2][3] A secondary mechanism for some antifungals involves the induction of programmed cell death, or apoptosis.[17][18]
Protocol 2: Quantification of Cellular Ergosterol
This spectrophotometric method allows for the quantification of total ergosterol content in C. albicans cells following treatment with the test compounds. A dose-dependent reduction in ergosterol is a strong indicator of interference with the ergosterol biosynthesis pathway.[14][19][20][21]
Causality and Rationale:
-
Saponification: Treatment with alcoholic potassium hydroxide at a high temperature breaks down fatty esters (saponification) and lyses the fungal cells without degrading the sterol backbone of ergosterol.[19][20]
-
Heptane Extraction: Ergosterol is a non-saponifiable lipid, meaning it is insoluble in the aqueous potassium hydroxide solution. It is readily extracted into a non-polar solvent like n-heptane.[14]
-
Spectrophotometry: Ergosterol and its immediate precursor, 24(28)-dehydroergosterol, exhibit a characteristic four-peaked absorption spectrum between 240 and 300 nm.[14][19] The height of these peaks is proportional to the amount of ergosterol present, allowing for quantification.
Step-by-Step Methodology:
-
Cell Treatment:
-
Grow C. albicans overnight in Sabouraud Dextrose Broth (SDB).
-
Inoculate fresh SDB with the overnight culture to an OD₆₀₀ of 0.1.
-
Add the test compounds at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC). Include a no-drug control.
-
Incubate at 35°C with shaking for 16-18 hours.
-
-
Sterol Extraction:
-
Harvest cells by centrifugation (3000 x g for 5 min) and wash once with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to each pellet.
-
Vortex vigorously and incubate in an 85°C water bath for 1 hour.[21]
-
Allow the tubes to cool to room temperature.
-
Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to extract the non-saponifiable lipids.
-
Allow the layers to separate, then carefully transfer the upper (heptane) layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Dilute the heptane extract five-fold with 100% ethanol.
-
Scan the absorbance of the solution from 240 nm to 300 nm using a UV-Vis spectrophotometer.[14]
-
Calculate the ergosterol content based on the absorbance values at characteristic peaks (approx. 271, 282, and 294 nm) and the wet weight of the cell pellet. A significant, dose-dependent decrease in the characteristic peaks compared to the untreated control indicates inhibition of ergosterol synthesis.
-
Proposed Mechanism of Action of Triazole Analogs
Caption: Inhibition of ergosterol biosynthesis by triazole analogs.
Protocol 3: Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. An increase in caspase activity suggests the compounds may induce apoptosis in C. albicans.[22] Commercial kits, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and straightforward method.[23]
Causality and Rationale:
-
Apoptosis as an Antifungal MOA: Inducing apoptosis is an effective way to kill fungal cells. While fungi have metacaspases rather than the exact caspases found in mammals, these enzymes are functionally similar and can be detected with related substrates.[18]
-
Luminescent Detection: The assay uses a caspase-3/7 substrate linked to a pro-luciferin molecule. When caspase is active, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity. This provides high sensitivity.[23]
Step-by-Step Methodology:
-
Cell Treatment:
-
Prepare C. albicans cells and treat them with the test compounds at various concentrations (e.g., 1x, 2x, and 4x MIC) in a 96-well white-walled plate suitable for luminescence.
-
Incubate for a defined period (e.g., 3-6 hours) at 35°C.
-
-
Assay Procedure (following manufacturer's instructions):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® Reagent according to the kit protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
An increase in the relative luminescence units (RLU) compared to the untreated control indicates the activation of caspase-like proteins and suggests an apoptotic MOA.
-
Section 3: Evaluating Host Cell Toxicity
A critical aspect of drug development is ensuring that the compounds are selective for the pathogen and have minimal toxicity towards host cells.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is a standard method to determine the 50% cytotoxic concentration (CC₅₀) of a compound.[24]
Causality and Rationale:
-
Cell Lines: Human cell lines such as HaCaT (keratinocytes) or 3T3 (fibroblasts) are commonly used as they represent cells that might be exposed to the drug in a topical or systemic context.[25]
-
MTT Reduction: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a human cell line (e.g., HaCaT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified 5% CO₂ incubator at 37°C.[25]
-
Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aniline analogs in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.
-
Section 4: Data Interpretation and Presentation
Consolidating the data from these protocols allows for a comprehensive evaluation of each analog. The key is to identify compounds with high antifungal potency (low MIC) and low host cell toxicity (high CC₅₀).
Calculating the Selectivity Index (SI)
The Selectivity Index is a crucial metric for prioritizing compounds. It provides a quantitative measure of a compound's selectivity for the fungal target over host cells.
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity and a more promising therapeutic window.
Representative Data Summary
The following tables illustrate how quantitative data for a series of hypothetical 3-(4H-1,2,4-triazol-3-yl)aniline analogs might be presented.
Table 1: Antifungal Susceptibility against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| Analog 1 | 16 |
| Analog 2 | 4 |
| Analog 3 (Hit) | 1 |
| Analog 4 | >64 |
| Fluconazole | 2 |
Table 2: Ergosterol Content in C. albicans after Treatment with Analog 3
| Treatment Concentration | % Ergosterol Content (Relative to Control) |
|---|---|
| Control (No Drug) | 100% |
| 0.25 µg/mL (0.25x MIC) | 65% |
| 0.5 µg/mL (0.5x MIC) | 38% |
| 1 µg/mL (1x MIC) | 15% |
| 2 µg/mL (2x MIC) | <5% |
Table 3: Cytotoxicity and Selectivity Index of Lead Analogs
| Compound | MIC (µg/mL) | CC₅₀ (µg/mL) on HaCaT cells | Selectivity Index (SI) |
|---|---|---|---|
| Analog 2 | 4 | 100 | 25 |
| Analog 3 | 1 | >128 | >128 |
| Fluconazole | 2 | >256 | >128 |
Conclusion
This application guide provides a robust, multi-faceted approach to characterizing the antifungal potential of novel 3-(4H-1,2,4-triazol-3-yl)aniline analogs. By systematically applying these protocols for antifungal susceptibility, mechanism of action, and cytotoxicity, researchers can efficiently identify and prioritize lead compounds. A successful candidate from this workflow will exhibit a low MIC, a clear mechanism involving ergosterol biosynthesis inhibition, and a high selectivity index, marking it as a strong candidate for further preclinical and in vivo evaluation.
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Introduction: The Strategic Importance of N-Alkylated Anilines in Drug Discovery
An Application Guide to the Selective N-Alkylation of 3-(4H-1,2,4-triazol-3-yl)aniline
N-alkylated aromatic amines are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The specific scaffold, 3-(4H-1,2,4-triazol-3-yl)aniline, combines the pharmacophoric features of an aniline ring with a 1,2,4-triazole moiety—a heterocyclic system renowned for its metabolic stability and ability to engage in hydrogen bonding.[3][4] Consequently, the selective N-alkylation of the aniline nitrogen in this molecule is a critical transformation for generating libraries of novel compounds for drug development, targeting areas from oncology to infectious diseases.
This guide provides a detailed exploration of the synthetic protocols for the N-alkylation of 3-(4H-1,2,4-triazol-3-yl)aniline. It addresses the central chemical challenge of regioselectivity and offers field-tested methodologies designed for reproducibility and scalability.
The Chemoselectivity Challenge: Aniline vs. Triazole Reactivity
The primary obstacle in the N-alkylation of 3-(4H-1,2,4-triazol-3-yl)aniline is the presence of multiple nucleophilic nitrogen atoms: the primary exocyclic amino group of the aniline and the two potential N-H nitrogens of the triazole ring (N1/N2 and N4 tautomers). The outcome of an alkylation reaction is dictated by the relative nucleophilicity and acidity of these sites.
-
Aniline (-NH₂): The exocyclic amino group is a soft nucleophile, generally favoring reactions with soft electrophiles like alkyl halides under neutral or mildly basic conditions.
-
Triazole (-NH): The triazole ring nitrogens are significantly more acidic than the aniline amine. In the presence of a sufficiently strong base, the triazole can be deprotonated to form a triazolate anion. This anion is a harder, and often more reactive, nucleophile, which can lead to alkylation on the triazole ring.[5][6]
Computational and experimental studies indicate that factors like electrophile hardness and reaction conditions can be tuned to control the site of alkylation.[5][6] For selective alkylation of the aniline nitrogen, protocols must be designed to either enhance its relative nucleophilicity or proceed under conditions that do not significantly deprotonate the triazole ring.
Recommended Synthetic Strategies for Selective Aniline N-Alkylation
Two primary methods have proven highly effective for the selective mono-N-alkylation of anilines, including those with sensitive heterocyclic substituents.
Reductive Amination: The Method of Choice for Control
Reductive amination is a robust and highly selective method for forming C-N bonds.[7][8] It proceeds in two steps: the formation of an imine or enamine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This approach elegantly circumvents the problem of over-alkylation that can plague direct alkylation methods.[1]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is mild enough not to reduce the starting aldehyde, is selective for the protonated imine intermediate, and is effective in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE).[9]
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) or trifluoroacetic acid (TFA) is often added to facilitate imine formation, particularly with less reactive anilines.[9]
-
Solvent: Aprotic solvents like DCM, DCE, or THF are ideal as they do not interfere with the reducing agent.
Direct Alkylation with Alkyl Halides under Controlled Conditions
While carrying a higher risk of di-alkylation, direct alkylation with electrophiles such as alkyl halides remains a straightforward and valuable method.[10] Success hinges on careful control of stoichiometry and reaction conditions to favor mono-alkylation.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. These bases are sufficient to scavenge the HX by-product but are generally not strong enough to deprotonate the triazole ring extensively, thus preserving the selectivity for the aniline nitrogen.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are used to effectively dissolve the aniline substrate and the inorganic base, facilitating the Sₙ2 reaction.
-
Stoichiometry: Using the aniline as the limiting reagent or a slight excess of the alkylating agent (1.0-1.2 equivalents) is crucial to minimize the formation of the di-alkylated product.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: N-Benzylation via Reductive Amination
This protocol details the synthesis of N-benzyl-3-(4H-1,2,4-triazol-3-yl)aniline.
Materials & Reagents:
-
3-(4H-1,2,4-triazol-3-yl)aniline (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Glacial Acetic Acid (AcOH) (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(4H-1,2,4-triazol-3-yl)aniline (e.g., 1.0 mmol, 160 mg).
-
Solvent and Reagent Addition: Dissolve the aniline in anhydrous DCM (10 mL). Add benzaldehyde (1.1 mmol, 117 mg, 0.11 mL) followed by a catalytic drop of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexanes) to yield the pure product.
Protocol B: N-Ethylation via Direct Alkylation
This protocol details the synthesis of N-ethyl-3-(4H-1,2,4-triazol-3-yl)aniline.
Materials & Reagents:
-
3-(4H-1,2,4-triazol-3-yl)aniline (1.0 eq)
-
Iodoethane (or Bromoethane) (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 3-(4H-1,2,4-triazol-3-yl)aniline (1.0 mmol, 160 mg) and potassium carbonate (2.0 mmol, 276 mg) in anhydrous DMF (8 mL).
-
Alkylating Agent: Add iodoethane (1.2 mmol, 187 mg, 0.1 mL) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated by-product and unreacted starting material.
Data Summary and Comparison
The choice of protocol significantly impacts selectivity and substrate scope. The following table provides a comparative overview based on established principles of N-alkylation.
| Parameter | Reductive Amination | Direct Alkylation (Alkyl Halide) | Catalytic Alkylation (Alcohol) |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I > Br > Cl) | Primary Alcohols |
| Selectivity | Excellent for mono-alkylation | Risk of over-alkylation | Generally good for mono-alkylation |
| Key Reagent | Hydride source (e.g., STAB) | Mild Base (e.g., K₂CO₃) | Transition Metal Catalyst (e.g., Ru, Fe)[11][12] |
| By-products | Water, Borate salts | Halide salts (e.g., KX) | Water |
| Advantages | High selectivity, broad scope | Simple setup, readily available reagents | Atom economical, "green" |
| Disadvantages | Requires carbonyl equivalent | Potential for side products | Requires catalyst, higher temperatures |
References
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
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ACS Publications. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2015). Reactivity of C -Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Retrieved from [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
PubMed. (2015). Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
University of Groningen Research Portal. (2014). Iron catalysed direct alkylation of amines with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
(n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
ACS Publications. (n.d.). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Retrieved from [Link]
-
PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and.... Retrieved from [Link]
-
Taylor & Francis Online. (2006). KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
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Application Notes & Protocols: Characterizing the Efficacy of 3-(4H-1,2,4-triazol-3-yl)aniline in MCF-7 Breast Cancer Cells
For: Researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.
Introduction: The Rationale for Investigating 3-(4H-1,2,4-triazol-3-yl)aniline in Breast Cancer
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural features, including the ability to participate in hydrogen bonding and coordinate with metallic ions in enzymes, have led to its incorporation into a wide range of pharmacologically active compounds, including those with potent anticancer properties.[1][2] Compounds featuring the 1,2,4-triazole ring have been shown to exhibit diverse mechanisms of anti-tumor activity, from inhibiting key signaling pathways to inducing programmed cell death (apoptosis).[3][4][5]
This document provides a comprehensive guide for evaluating the anticancer potential of a specific analog, 3-(4H-1,2,4-triazol-3-yl)aniline, using the MCF-7 human breast cancer cell line as a model system. MCF-7 cells are an invaluable tool for breast cancer research as they represent the luminal A subtype, are estrogen receptor-positive (ERα+), and progesterone receptor-positive (PR+).[6][7] These characteristics make them a clinically relevant model for a significant portion of human breast cancers and ideal for studying the effects of novel therapeutic compounds.[7][8]
The protocols detailed herein are designed to provide a robust framework for characterizing the compound's biological effects, including its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. By following these self-validating methodologies, researchers can generate high-quality, reproducible data to assess the therapeutic promise of 3-(4H-1,2,4-triazol-3-yl)aniline.
General Laboratory Workflow
A systematic approach is crucial for obtaining reliable data. The following workflow outlines the logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for compound evaluation.
Core Experimental Protocols
MCF-7 Cell Culture and Maintenance
Causality: Proper cell culture technique is the foundation of reproducible results. MCF-7 cells are adherent and tend to grow in clusters.[9] Maintaining them in a logarithmic growth phase ensures a consistent physiological state for experimentation. For estrogen activity studies, the use of phenol-red-free medium is recommended, as phenol red can act as a weak estrogen.[6]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 2mM L-glutamine.
-
Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculture:
-
Aspirate old medium when cells reach 70-80% confluency.
-
Wash the monolayer once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C, or until cells detach.[10] Observe under a microscope.
-
Neutralize trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:3 to 1:6 is typical.
-
Protocol: Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
-
Materials:
-
MCF-7 cells
-
96-well flat-bottom plates
-
Complete growth medium
-
3-(4H-1,2,4-triazol-3-yl)aniline (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest MCF-7 cells and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" and "untreated cells" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of 3-(4H-1,2,4-triazol-3-yl)aniline in culture medium from your stock solution. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. For the untreated control, add medium with the same final concentration of DMSO used for the highest compound concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Formazan Development: Incubate for 2-4 hours at 37°C, until purple precipitate is visible under a microscope.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but stains the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[15][16]
Caption: Interpretation of Annexin V/PI flow cytometry data.
-
Materials:
-
6-well plates
-
Treated and untreated MCF-7 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
1X PBS
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10^6 MCF-7 cells in 6-well plates and incubate for 24 hours. Treat the cells with 3-(4H-1,2,4-triazol-3-yl)aniline at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[17] Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[18] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] Because PI also binds to RNA, treatment with RNase is essential to ensure that only DNA is stained.[19]
-
Materials:
-
Treated and untreated MCF-7 cells
-
1X PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.3, steps 1-2).
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 1 hour at 4°C.[19] (Cells can be stored at -20°C for several weeks at this stage).
-
Rehydration: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol. Wash the cells twice with cold 1X PBS to rehydrate them.[19][20]
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS. Add 50 µL of RNase A solution and incubate for at least 30 minutes at room temperature to degrade RNA.[20]
-
PI Staining: Add 400-500 µL of PI staining solution. Incubate for 5-10 minutes at room temperature, protected from light.[20]
-
Analysis: Analyze the samples by flow cytometry. Use a dot plot of PI-Area vs. PI-Width to gate out doublets and aggregates.[20] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[21][22] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the protein of interest.[22] This can reveal changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation (e.g., Cyclins, CDKs).
-
Materials:
-
Treated and untreated MCF-7 cells
-
Ice-cold 1X PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., nitrocellulose or PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Step-by-Step Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-500 µL of ice-cold lysis buffer.[21] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 3-(4H-1,2,4-triazol-3-yl)aniline | MCF-7 | MTT | To Be Determined | N/A |
| Triazole Derivative d17 | MCF-7 | CCK-8 | 12.61 ± 3.48 | [24][25] |
| Triazole Derivative 5b | MCF-7 | N/A | > 100 | [4] |
| Triazole Derivative 5g | MCF-7 | N/A | 3.25 | [4] |
| Triazinone Derivative 4c | MCF-7 | N/A | 0.008 ± 0.001 | [26] |
Note: The data for derivatives are provided as a contextual reference for the potential range of activity of triazole-based compounds. Assay conditions may vary between studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
-
Maheswari, U., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Ghebeh, H., et al. (2013). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Retrieved from [Link]
-
Banco de Células do Rio de Janeiro. (n.d.). MCF7 - Cell Line. Retrieved from [Link]
-
Wikipedia. (n.d.). MCF-7. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Al-Dwairi, A., et al. (2022). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry. ResearchGate. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Chen Lab, University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
JoVE. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Retrieved from [Link]
-
Wang, C., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC - NIH. Retrieved from [Link]
-
Kumbhare, R. M., et al. (2015). Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells. PubMed. Retrieved from [Link]
-
Frontiers. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Mielczarek-Puta, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Retrieved from [Link]
-
NIH. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]
-
ResearchGate. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Retrieved from [Link]
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- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
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- 9. atcc.org [atcc.org]
- 10. bcrj.org.br [bcrj.org.br]
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- 12. youtube.com [youtube.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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molecular docking of 3-(4H-1,2,4-triazol-3-yl)aniline with EGFR kinase
An Application Note on the Molecular Docking of 3-(4H-1,2,4-triazol-3-yl)aniline with the EGFR Kinase Domain
Authored by: Gemini, Senior Application Scientist
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of EGFR is a well-established driver in the pathogenesis of various human cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[3][4][5] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of a potential small molecule inhibitor, 3-(4H-1,2,4-triazol-3-yl)aniline, with the ATP-binding site of the EGFR kinase domain. We will utilize industry-standard, freely available software to perform protein and ligand preparation, execute the docking simulation using AutoDock Vina, and analyze the resulting interactions. This guide is intended for researchers in computational biology, medicinal chemistry, and drug development, offering both the procedural "how" and the scientific "why" behind each step.
Introduction: The Rationale for Targeting EGFR
EGFR, a member of the ErbB family of receptors, is activated upon binding to ligands such as epidermal growth factor (EGF).[1] This binding event triggers receptor dimerization, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and suppress apoptosis.[1]
In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, providing a constant signal for tumor growth and survival.[6] Therefore, inhibiting the EGFR kinase activity is a validated and effective anti-cancer strategy. Small molecule tyrosine kinase inhibitors (TKIs) function by competing with ATP for binding within the catalytic kinase domain, thereby blocking the autophosphorylation event and shutting down the aberrant signaling.[1][3][5]
The compound of interest, 3-(4H-1,2,4-triazol-3-yl)aniline, contains a 1,2,4-triazole scaffold, a heterocyclic moiety prevalent in many pharmacologically active compounds and known to participate in key binding interactions such as hydrogen bonding.[7] This study aims to predict the binding affinity and interaction patterns of this molecule within the EGFR active site, providing a computational basis for its potential as an EGFR inhibitor.
EGFR Signaling Pathway Overview
Materials and Software
Successful molecular docking relies on a suite of specialized software tools. For this protocol, we will use freely available and widely cited programs.
| Software Tool | Purpose | Source (URL) |
| RCSB PDB | Database for biological macromolecular structures. | [Link] |
| UCSF Chimera / ChimeraX | Molecular visualization and analysis. Used for initial inspection and preparation. | |
| AutoDock Tools (MGLTools) | Preparing protein (PDBQT) and ligand files, and setting up the grid box. | [Link] |
| AutoDock Vina | The core docking program for calculating binding poses and affinities. | [Link] |
| Open Babel | A chemical toolbox for converting file formats and generating 3D coordinates. | [Link] |
| Discovery Studio Visualizer | Advanced visualization for analyzing protein-ligand interactions. | [Link] |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating workflow. The initial re-docking of a co-crystallized ligand confirms that the docking parameters are appropriate for the system before proceeding with the novel compound.
Molecular Docking Workflow
Part 3.1: Receptor Preparation
The goal of this step is to prepare the EGFR protein structure for docking by removing non-essential molecules, repairing structural issues, and converting it to the required file format.
-
Obtain EGFR Structure: Download the crystal structure of the EGFR kinase domain from the RCSB PDB. A suitable entry is PDB ID: 2GS2 , which shows the kinase domain in its active conformation.[8]
-
Clean the PDB File:
-
Open the 2GS2.pdb file in UCSF Chimera or Discovery Studio Visualizer.
-
The PDB file contains the protein, co-crystallized ligands, ions, and water molecules. For this study, we must remove all non-protein entities. Delete all water molecules (HOH) and any co-crystallized ligands or ions.[9][10]
-
Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that the ligand might otherwise explore. Removing them provides a clearer view of the protein's surface for the ligand to bind.[10]
-
Save the cleaned protein structure as egfr_protein.pdb.
-
-
Prepare Receptor for AutoDock:
-
Open AutoDock Tools (ADT).
-
Load the egfr_protein.pdb file (File > Read Molecule).
-
Add polar hydrogen atoms: Edit > Hydrogens > Add > Polar Only.
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger. Charges are essential for the scoring function to calculate electrostatic interactions.[11]
-
Save the prepared receptor in the PDBQT format: Grid > Macromolecule > Choose. Select the EGFR molecule and save it as egfr_protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
-
Part 3.2: Ligand Preparation
This step involves converting the 2D chemical structure of 3-(4H-1,2,4-triazol-3-yl)aniline into a 3D, energy-minimized conformation ready for docking.
-
Obtain Ligand Structure: The chemical structure can be represented by its SMILES string: Nc1cccc(c1)c2n[nH]cn2.
-
Generate 3D Coordinates:
-
Use Open Babel to convert the SMILES string into a 3D structure.
-
Command: obabel -:"Nc1cccc(c1)c2n[nH]cn2" -O ligand.pdb --gen3d -p 7.4
-
Causality: The --gen3d flag generates a reasonable 3D conformation, and the -p 7.4 flag adds hydrogens appropriate for a physiological pH of 7.4. This is crucial as the protonation state of a molecule affects its charge and ability to form hydrogen bonds.[12]
-
-
Prepare Ligand for AutoDock:
-
In ADT, load the ligand.pdb file (Ligand > Input > Open).
-
The tool will automatically detect the root of the molecule and define rotatable bonds. Torsion in these bonds allows the ligand to be flexible during docking.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT), naming it ligand.pdbqt.
-
Part 3.3: Performing the Docking Simulation
With the prepared receptor and ligand, the next step is to define the search space and run the docking algorithm.
-
Define the Grid Box (Search Space):
-
In ADT, with egfr_protein.pdbqt loaded, go to Grid > Grid Box.
-
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. It must be centered on the active site and large enough to accommodate the ligand.
-
For EGFR's ATP-binding site (in 2GS2), the hinge region is critical. Key residues include Met793. Center the grid box to encompass this region.
-
A good starting point for the grid box dimensions and center (for PDB 2GS2) is:
-
Center: x=21.0, y=5.0, z=53.0
-
Dimensions: x=25 Å, y=25 Å, z=25 Å
-
-
Causality: A well-defined grid box focuses the computational search, increasing efficiency and the likelihood of finding a biologically relevant pose. If the box is too small, it may miss the correct binding mode; if too large, it can waste computational time.[13]
-
-
Create the Configuration File:
-
Create a text file named conf.txt with the following content:
-
exhaustiveness controls the thoroughness of the search. A higher value increases accuracy but also computation time. A value of 16 is a reasonable balance.[14] num_modes specifies the number of binding poses to generate.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the Vina command: vina --config conf.txt --log log.txt
-
The process will generate two files: docking_results.pdbqt containing the coordinates of the docked poses and log.txt containing the binding affinity scores for each pose.
-
Analysis and Interpretation of Results
The output from AutoDock Vina provides quantitative and structural data that must be carefully interpreted.
Binding Affinity and RMSD
The log.txt file will contain a table summarizing the results for the top poses.
-
Binding Affinity (kcal/mol): This value is an estimate of the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[15] Generally, values more negative than -6.0 kcal/mol are considered promising.
-
RMSD (Root Mean Square Deviation): RMSD values compare the atomic coordinates of different poses. A low RMSD (typically < 2.0 Å) between the top-ranked poses suggests a well-defined and stable binding mode.[15]
Table of Expected Results:
| Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 (Example) | 0.000 | 0.000 |
| 2 | -8.2 (Example) | 1.521 | 2.345 |
| 3 | -8.1 (Example) | 1.890 | 2.987 |
| ... | ... | ... | ... |
Visualization of Binding Interactions
Visual analysis is critical to understanding how the ligand binds and to validate the docking results.
-
Load Structures: Open Discovery Studio Visualizer or PyMOL. Load the receptor egfr_protein.pdbqt and the results file docking_results.pdbqt.
-
Analyze the Top Pose: Focus on the lowest energy (top-ranked) conformation of the ligand.
-
Identify Key Interactions: Use the software's analysis tools to identify and visualize interactions between the ligand and protein residues.[16] Look for:
-
Hydrogen Bonds: These are strong, directional interactions critical for binding specificity. The triazole and aniline moieties of the ligand are potential H-bond donors and acceptors.
-
Hydrophobic Interactions: Nonpolar parts of the ligand interacting with hydrophobic pockets in the receptor.
-
Pi-Stacking: Interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe) or Tyrosine (Tyr).
-
-
Compare with Known Inhibitors: The ATP binding site of EGFR has a well-defined hinge region (residues 790-796) where known inhibitors like Gefitinib and Erlotinib form a crucial hydrogen bond with the backbone of Met793.[17] A successful docking pose for a new inhibitor should ideally replicate this or similar key interactions. This comparison serves as a form of positive control.
Conclusion and Future Perspectives
This application note has detailed a complete workflow for the molecular docking of 3-(4H-1,2,4-triazol-3-yl)aniline with the EGFR kinase domain. The predicted low binding energy and the formation of key interactions, particularly hydrogen bonds within the ATP-binding pocket, would provide strong computational evidence for its potential as an EGFR inhibitor.
These in silico results serve as a powerful hypothesis-generating tool. The next logical steps would involve experimental validation, such as:
-
In Vitro Kinase Assays: To measure the IC50 value of the compound against EGFR.
-
Cell-Based Assays: To assess the compound's ability to inhibit proliferation in EGFR-dependent cancer cell lines.
-
Structural Biology: Co-crystallization of the compound with the EGFR kinase domain to confirm the binding mode experimentally.
Molecular docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries to identify promising lead candidates for further development.
References
-
ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
-
Ciardiello, F., & Tortora, G. (2008). Epidermal growth factor receptor (EGFR) as a target in cancer therapy. [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
St-Jean, M., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
ResearchGate. (n.d.). An overview of the EGFR structure. [Link]
-
AXIOM BIOSCIENCES. (2024). Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. [Link]
-
RCSB PDB. (2017). 5WB7: Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
RCSB PDB. (2015). 4R3P: Crystal structures of EGFR in complex with Mig6. [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with...[Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
ResearchGate. (n.d.). The crystal structure of EGF bound to EGFR (PDB ID: 1IVO). [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]
-
University of Southampton. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]
-
ResearchGate. (n.d.). Active site of EGFR with the position of different key mutations. (PDB code: 2GS2). [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
MDPI. (n.d.). Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations...[Link]
-
ResearchGate. (n.d.). Illustration of the EGFR kinase binding site for potential kinase inhibitors. [Link]
-
PNAS. (2009). Structural analysis of the catalytically inactive kinase domain of the human EGF receptor 3. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
Wood, K. C., & Lazzara, M. J. (2006). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
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The Versatile Scaffold: Developing 3-(4H-1,2,4-Triazol-3-yl)aniline for Medicinal Chemistry
Introduction: The Privileged 1,2,4-Triazole Core in Drug Discovery
The 1,2,4-triazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide and ester groups, make it a valuable component in the design of novel drugs.[2] When coupled with an aniline moiety, the resulting structure, specifically 3-(4H-1,2,4-triazol-3-yl)aniline, presents a versatile platform for the development of targeted therapies. The aniline functional group serves as a key anchor for further chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity. This scaffold has shown particular promise in the development of potent inhibitors of key oncology targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.[3][4]
This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of the 3-(4H-1,2,4-triazol-3-yl)aniline scaffold. Detailed protocols for its synthesis and for the evaluation of its derivatives as VEGFR-2 and tubulin polymerization inhibitors are provided to facilitate its use in drug discovery programs.
Synthesis of the 3-(4H-1,2,4-Triazol-3-yl)aniline Scaffold
The synthesis of 4-substituted-4H-1,2,4-triazoles can be efficiently achieved through the condensation of an appropriate aniline derivative with N,N'-diformylhydrazine.[5] This method provides a direct and reliable route to the desired scaffold. The following protocol outlines a two-step procedure starting from 3-nitroaniline.
Protocol: Synthesis of 3-(4H-1,2,4-Triazol-3-yl)aniline
Step 1: Synthesis of 3-(4H-1,2,4-Triazol-3-yl)-nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline (1.0 eq) and N,N'-diformylhydrazine (1.1 eq).
-
Reaction Conditions: Heat the mixture at 160-190°C for 30-60 minutes.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product, 3-(4H-1,2,4-triazol-3-yl)-nitrobenzene, often solidifies upon cooling and can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of the Nitro Group to Afford 3-(4H-1,2,4-Triazol-3-yl)aniline
-
Reaction Setup: Dissolve the 3-(4H-1,2,4-triazol-3-yl)-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl2) (3.0 eq) in the presence of a strong acid like hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by TLC.
-
Work-up and Isolation:
-
For SnCl2/HCl reduction: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The final product, 3-(4H-1,2,4-triazol-3-yl)aniline, can be purified by column chromatography on silica gel.
Derivatization Strategies for Library Synthesis
The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold offers two primary points for chemical diversification: the aniline amino group and the N-H of the triazole ring. The amino group is a versatile handle for a variety of coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Common Derivatization Reactions:
-
Amide Bond Formation: The aniline amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. Standard coupling reagents such as HATU, HOBt, or EDC can be employed for reactions with carboxylic acids.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, respectively.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) yields secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides.
-
N-Alkylation of the Triazole Ring: The N-H of the triazole ring can be alkylated under basic conditions using alkyl halides.
Caption: Derivatization strategies for the 3-(4H-1,2,4-triazol-3-yl)aniline scaffold.
Biological Applications and Structure-Activity Relationship (SAR)
Derivatives of the 3-(4H-1,2,4-triazol-3-yl)aniline scaffold have demonstrated significant potential as inhibitors of key targets in cancer therapy, notably VEGFR-2 and tubulin.
VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have reported that 1,2,4-triazole-aniline derivatives can act as potent ATP-competitive inhibitors of VEGFR-2.[6]
Structure-Activity Relationship for VEGFR-2 Inhibition:
| Compound ID | R-Group on Aniline Amide | VEGFR-2 IC50 (µM) | Reference |
| 1a | 4-Fluoro-2-methyl-phenyl | 0.064 | [6] |
| 1b | 2,4-Difluoro-phenyl | 0.034 | [6] |
| 1c | 4-Chloro-2-fluoro-phenyl | 0.049 | [6] |
This table presents representative data for illustrative purposes.
The SAR data suggests that substitution on the phenyl ring of the amide moiety significantly influences the inhibitory activity against VEGFR-2. Electron-withdrawing groups, such as fluorine and chlorine, are often favored. The specific substitution pattern on the phenyl ring is critical for optimal binding to the ATP pocket of the kinase.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin that are essential for cell division.[4] Compounds that interfere with tubulin polymerization are effective anti-mitotic agents used in cancer chemotherapy. A novel class of 1,2,4-triazole derivatives has been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[4]
Structure-Activity Relationship for Tubulin Polymerization Inhibition:
| Compound ID | R-Group on Aniline Amide | Tubulin Polymerization IC50 (µM) | Antiproliferative (A431) EC50 (nM) | Reference |
| 2a | 3,4,5-Trimethoxyphenyl | 9.4 | ~10 | [7] |
| 2b | 4-Methoxyphenyl | >50 | >1000 | [4] |
| 2c | 3,5-Dimethoxyphenyl | ~15 | ~50 | [4] |
This table presents representative data for illustrative purposes.
The SAR for tubulin polymerization inhibitors highlights the importance of the 3,4,5-trimethoxyphenyl moiety, a classic feature of many colchicine-site binding agents. Modifications to this group generally lead to a decrease in activity.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against recombinant human VEGFR-2 kinase.
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click chemistry applications with 3-(4H-1,2,4-triazol-3-yl)aniline
An Application Guide to 3-(4H-1,2,4-triazol-3-yl)aniline in Click Chemistry
Authored by: A Senior Application Scientist
Introduction: A Trifecta of Functionality for Modern Chemistry
In the landscape of medicinal chemistry and bioconjugation, the selection of molecular building blocks is paramount. The compound 3-(4H-1,2,4-triazol-3-yl)aniline represents a convergence of three powerful chemical motifs: the aniline, the phenyl ring, and the 1,2,4-triazole. The 1,2,4-triazole ring is a highly valued scaffold in drug discovery, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1][2] Its presence is a hallmark of numerous clinically approved drugs.[2][3] The aniline moiety provides a reactive and versatile handle, a primary aromatic amine that can be selectively modified for a vast array of chemical transformations, including the introduction of bioorthogonal handles.[4][5]
This guide details the strategic application of 3-(4H-1,2,4-triazol-3-yl)aniline as a precursor for "click chemistry" reagents. Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. We will focus on the two premier click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][] By functionalizing the aniline group, we transform this stable triazole compound into a powerful tool for drug development, bioconjugation, and materials science.
Part 1: Activating the Core Moiety for Click Chemistry
The foundational step for employing 3-(4H-1,2,4-triazol-3-yl)aniline in click chemistry is the chemoselective modification of its aniline group to install either an azide or a terminal alkyne. This conversion is efficient and provides the bioorthogonal functionality necessary for subsequent ligation reactions.
Sources
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Application Note: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives
Abstract
The development of novel therapeutic agents, particularly in oncology, relies on the rigorous evaluation of their cytotoxic potential.[1][2] 1,2,4-triazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer effects.[3][4] This application note provides a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of 3-(4H-1,2,4-triazol-3-yl)aniline derivatives. We present detailed protocols for assessing cell viability via metabolic activity (MTT Assay), membrane integrity (LDH Assay), and the induction of apoptosis (Annexin V/PI Staining). By integrating these distinct but complementary endpoints, researchers can build a robust cytotoxicity profile, determine key potency metrics like the IC50 value, and gain preliminary insights into the compound's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible workflow for cytotoxicity screening.
Introduction and Scientific Rationale
The evaluation of cytotoxicity is a critical, foundational step in the drug discovery pipeline.[2][5] It serves to identify compounds that can selectively target and eliminate cancer cells while minimizing harm to healthy tissues.[2][6] Triazole-containing compounds have garnered significant interest due to their ability to interact with various biological targets, potentially inducing cell cycle arrest and apoptosis in cancer cells.[3][7][8] The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold provides a unique chemical structure for derivatization and optimization.
A thorough assessment of cytotoxicity cannot rely on a single assay. A multi-parametric approach is essential for a comprehensive understanding.[9]
-
Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases in living cells. A reduction in this activity is an early indicator of reduced cell viability or proliferation.[10]
-
Membrane Integrity (LDH Assay): This method quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[11][12] LDH release is a hallmark of compromised cell membrane integrity, often associated with necrosis.[13]
-
Apoptosis (Annexin V/PI Assay): This flow cytometry-based assay provides mechanistic insight by distinguishing between different stages of cell death.[1][14][15] Annexin V binds to phosphatidylserine (PS), which is externalized during early apoptosis, while propidium iodide (PI) stains cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
By employing these three assays, researchers can construct a detailed profile of a compound's cytotoxic effects, from initial metabolic disruption to the specific mode of cell death.
General Experimental Workflow
A systematic approach is crucial for generating reliable and reproducible data. The following workflow provides a logical progression from initial cell culture to final data analysis.
Caption: Potential mechanism: intrinsic pathway of apoptosis.
Data Analysis and Presentation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. [1][5]It represents the concentration required to inhibit cell viability by 50%. [16][17]
-
Normalize Data: Convert the raw absorbance data from the MTT assay into percentage viability relative to the untreated control.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. [17]The software will calculate the precise IC50 value from this curve. [18][19]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format to allow for easy comparison of the cytotoxic potency of different derivatives across multiple cell lines and time points.
Table 1: Example IC50 Values (µM) of Triazole Derivatives after 48h Treatment
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI) |
| Derivative 1 | 12.5 ± 1.1 | 18.2 ± 1.9 | > 100 | > 8.0 |
| Derivative 2 | 5.8 ± 0.6 | 9.1 ± 0.8 | 85.4 ± 7.2 | 14.7 |
| Derivative 3 | 25.1 ± 2.5 | 33.7 ± 3.1 | > 100 | > 4.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.3 ± 0.5 | 5.9 |
| Data are presented as mean ± standard deviation from three independent experiments. | ||||
| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells (e.g., MCF-7). |
Conclusion and Future Directions
This application note details a robust, multi-assay strategy for the in vitro cytotoxic evaluation of 3-(4H-1,2,4-triazol-3-yl)aniline derivatives. By combining metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive dataset that informs on compound potency (IC50), potential mechanisms of cell death, and selectivity towards cancer cells. The protocols provided herein are foundational and can be expanded with further mechanistic studies, such as cell cycle analysis, caspase activity assays, and measurement of mitochondrial membrane potential, to further elucidate the specific molecular pathways targeted by promising lead compounds.
References
-
Roche. (n.d.). MTT Assay Protocol. Roche Life Science. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. Retrieved from [Link]
-
Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Retrieved from [Link]
-
Clinisciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT INSTRUCTION MANUAL. Clinisciences. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. Retrieved from [Link]
-
Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Retrieved from [Link]
-
3H Biomedical. (n.d.). LDH Cytotoxicity Assay. 3H Biomedical. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]
-
MDDI. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
ASTM. (n.d.). Cell-Culture Cytotoxicity Testing of Candidate Device Materials. ASTM. Retrieved from [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]
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PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. Retrieved from [Link]
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DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. DergiPark. Retrieved from [Link]
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The Strategic Utility of 3-(4H-1,2,4-triazol-3-yl)aniline in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthesis and application of 3-(4H-1,2,4-triazol-3-yl)aniline, a versatile precursor for the construction of complex heterocyclic frameworks. As a bifunctional molecule, it incorporates both a nucleophilic aniline moiety and a medicinally relevant 1,2,4-triazole ring system, offering a unique platform for the synthesis of novel fused heterocycles with potential applications in medicinal chemistry and materials science.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 3-(4H-1,2,4-triazol-3-yl)aniline is crucial for its effective use in synthesis. The table below summarizes key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 3-(4H-1,2,4-triazol-3-yl)aniline | - |
| CAS Number | 252928-92-0 (for the 4-yl isomer) | [1] |
| Molecular Formula | C₈H₈N₄ | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | - |
Note: The CAS number provided in some commercial sources corresponds to the isomeric 3-(4H-1,2,4-triazol-4-yl)aniline. Careful verification of the substitution pattern is essential.
Spectroscopic Characterization (Predicted and Analogue-Based)
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a complex multiplet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons of the aniline ring. A broad singlet for the aniline -NH₂ protons (around δ 5.0-6.0 ppm), a signal for the triazole C-H proton (δ 8.0-9.0 ppm), and a broad signal for the triazole N-H proton (δ 13.0-14.0 ppm) are also anticipated.
-
¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons are expected in the δ 110-150 ppm range. The carbon of the triazole ring attached to the phenyl group and the other triazole carbon will also appear in the aromatic region.
-
IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching vibrations for the aniline and triazole rings (3200-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (ESI-MS): A prominent peak for the protonated molecule [M+H]⁺ at m/z 161.08 would be expected.
Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline: A Reliable Protocol
The synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline can be efficiently achieved through the cyclization of 3-aminobenzohydrazide with a one-carbon source, such as formic acid or formamide. This approach is a variation of well-established methods for 1,2,4-triazole synthesis.
Reaction Scheme:
Synthesis Workflow
Protocol: Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
This protocol is based on established methodologies for the synthesis of 3-aryl-1,2,4-triazoles from the corresponding benzohydrazides.
Materials:
-
3-Aminobenzohydrazide
-
Formamide
-
Ethanol
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminobenzohydrazide (10.0 g, 66.1 mmol) and formamide (50 mL).
-
Heating: Heat the reaction mixture to 150-160 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Reaction Time: Maintain the temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.
-
Precipitation and Filtration: A solid precipitate of 3-(4H-1,2,4-triazol-3-yl)aniline should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual formamide.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to afford the pure 3-(4H-1,2,4-triazol-3-yl)aniline.
Expert Insights:
-
Causality of Reagent Choice: Formamide serves as both the solvent and the source of the C5 carbon of the triazole ring. At high temperatures, it decomposes to provide the necessary formic acid equivalent for the cyclization.
-
Temperature Control: Maintaining the reaction temperature within the specified range is critical. Lower temperatures will result in a sluggish reaction, while excessively high temperatures may lead to decomposition of the product.
-
Purity of Starting Material: The purity of the 3-aminobenzohydrazide is crucial for obtaining a high yield and purity of the final product.
Application in Heterocyclic Synthesis: The Combes Quinoline Synthesis
The presence of the aniline moiety in 3-(4H-1,2,4-triazol-3-yl)aniline makes it an excellent substrate for classic named reactions used to construct fused heterocyclic systems. The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, is a prime example.[2]
Reaction Scheme:
Combes Quinoline Synthesis Workflow
Protocol: Synthesis of 7-(4H-1,2,4-triazol-3-yl)-2,4-dimethylquinoline
This protocol provides a general procedure for the Combes synthesis using 3-(4H-1,2,4-triazol-3-yl)aniline.
Materials:
-
3-(4H-1,2,4-triazol-3-yl)aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Initial Condensation: In a 50 mL round-bottom flask, dissolve 3-(4H-1,2,4-triazol-3-yl)aniline (1.60 g, 10.0 mmol) in ethanol (20 mL). Add acetylacetone (1.10 g, 11.0 mmol) and a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Formation of Enamine: Stir the mixture at room temperature for 1-2 hours to form the enamine intermediate. The formation of the intermediate can be monitored by TLC.
-
Cyclization: Carefully and slowly add concentrated sulfuric acid (5 mL) to the reaction mixture with cooling in an ice bath.
-
Heating: Heat the reaction mixture to 100-110 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 7-(4H-1,2,4-triazol-3-yl)-2,4-dimethylquinoline.
Expert Insights and Mechanistic Rationale:
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Acid Catalysis: The Combes reaction is acid-catalyzed. The acid protonates the β-diketone, activating it for nucleophilic attack by the aniline. In the cyclization step, the acid protonates the enamine intermediate, facilitating the intramolecular electrophilic aromatic substitution.[3]
-
Regioselectivity: The cyclization occurs at the position ortho to the amino group that is sterically more accessible and electronically favorable. In the case of 3-(4H-1,2,4-triazol-3-yl)aniline, cyclization will lead to a 7-substituted quinoline.
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Trustworthiness of the Protocol: This protocol is based on a well-established and reliable named reaction in organic synthesis. The stepwise procedure with clear work-up and purification steps ensures a high probability of success. The use of TLC for monitoring allows for real-time assessment of the reaction progress.
Conclusion
3-(4H-1,2,4-triazol-3-yl)aniline is a valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the presence of two reactive functional groups open up a wide range of possibilities for the construction of novel, complex heterocyclic systems. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop new molecules with potential applications in drug discovery and materials science.
References
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Anilino-1,2,4-triazole Synthesis
Welcome to the technical support center for the synthesis of 3-anilino-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.
Introduction to 3-Anilino-1,2,4-triazole Synthesis
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1] The introduction of an anilino group at the 3-position can significantly modulate the pharmacological properties of the resulting molecule, making the synthesis of 3-anilino-1,2,4-triazoles a key area of interest in drug discovery.
Common synthetic routes to this scaffold often involve the cyclization of intermediates derived from anilines, such as N-aryl-substituted thiosemicarbazides, guanidines, or amidrazones.[2][3][4] While these methods are generally effective, they are not without their challenges. Issues such as low yields, the formation of side products, and purification difficulties can arise, often influenced by the electronic and steric properties of the aniline starting material.
This guide will provide a systematic approach to troubleshooting these common problems, backed by an understanding of the underlying reaction mechanisms.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of 3-anilino-1,2,4-triazoles in a direct question-and-answer format.
Low Reaction Yield
Q1: My reaction yield for the synthesis of a 3-anilino-1,2,4-triazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in 3-anilino-1,2,4-triazole synthesis can stem from several factors, primarily related to incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to diagnosing and resolving this issue:
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Incomplete Reaction:
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Cause: The nucleophilicity of the aniline nitrogen is a critical factor. Electron-withdrawing groups on the aniline ring can significantly reduce its reactivity, leading to an incomplete reaction.[2] Steric hindrance from bulky ortho-substituents on the aniline can also impede the reaction.
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Solution:
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Increase Reaction Temperature and Time: For less reactive anilines, prolonging the reaction time and increasing the temperature can help drive the reaction to completion. Microwave-assisted synthesis can be particularly effective in this regard, often leading to shorter reaction times and higher yields.[5]
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Choice of Solvent: A high-boiling point polar aprotic solvent, such as DMF or DMSO, can be beneficial for reactions requiring higher temperatures.
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Catalysis: The use of an appropriate catalyst can significantly enhance the reaction rate. For example, in syntheses starting from nitriles, an iron(III) chloride catalyst has been shown to be effective.[6]
-
-
-
Side Reactions:
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Cause: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. The specific side reactions will depend on your chosen synthetic route. For instance, in the synthesis from N-arylthiosemicarbazides, oxidative cyclization can sometimes lead to the formation of other heterocyclic systems.[7]
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Solution:
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Optimize Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the reagents can minimize side product formation.
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Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
-
Product Degradation:
-
Cause: The 1,2,4-triazole ring is generally stable, but prolonged exposure to harsh conditions (e.g., very high temperatures or strong acids/bases) can lead to degradation.
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Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
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Impurity Formation and Side Products
Q2: I am observing significant impurities in my crude product. What are the common side products in 3-anilino-1,2,4-triazole synthesis and how can I minimize them?
A2: The nature of impurities is highly dependent on the synthetic route. Here are some common scenarios and solutions:
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Unreacted Starting Materials:
-
Cause: As discussed in Q1, incomplete conversion of the aniline or other starting materials is a common source of impurities.
-
Solution: Refer to the solutions for incomplete reactions in Q1. Additionally, consider using a slight excess of one of the more volatile or easily removed reagents to drive the reaction to completion.
-
-
Formation of Regioisomers:
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Cause: In some synthetic strategies, particularly those involving unsymmetrical intermediates, the cyclization step can lead to the formation of regioisomers. For example, in catalyst-controlled cycloadditions, the choice of metal can dictate the regioselectivity.[8]
-
Solution:
-
Catalyst Selection: For reactions where regioselectivity is a concern, such as certain [3+2] cycloadditions, the choice of catalyst is crucial. For instance, Ag(I) and Cu(II) catalysts can favor the formation of different regioisomers of substituted 1,2,4-triazoles.[8]
-
Careful Selection of Starting Materials: Designing your synthetic route with symmetrical intermediates, where possible, can eliminate the issue of regioisomer formation.
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-
-
Hydrolysis of Intermediates:
-
Cause: Certain intermediates in the reaction pathway may be sensitive to hydrolysis, especially if the reaction is run for extended periods in the presence of water.
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Solution: Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere.
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Purification Challenges
Q3: I am struggling with the purification of my 3-anilino-1,2,4-triazole product. What are the best practices for purification?
A3: The purification of 3-anilino-1,2,4-triazoles can be challenging due to their polarity and potential for hydrogen bonding.
-
Crystallization:
-
Technique: Recrystallization is often the most effective method for obtaining highly pure material.
-
Solvent Selection: A good starting point for solvent screening is a polar protic solvent like ethanol or isopropanol, or a mixture of a polar aprotic solvent (e.g., acetone, ethyl acetate) and a nonpolar solvent (e.g., hexanes, heptane).
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is commonly used. However, for highly polar compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may provide better separation.[9][10]
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol) is often effective. For basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. A common eluent system for these types of compounds is a mixture of chloroform and methanol.[11]
-
-
"Oiling Out" During Crystallization:
-
Cause: The product may separate as an oil instead of a solid, often due to the presence of impurities that lower the melting point.
-
Solution:
-
Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Then, allow the solution to cool slowly.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Seeding with a small crystal of the pure product, if available, can also be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing groups on the aniline ring affect the synthesis of 3-anilino-1,2,4-triazoles?
A1: The electronic nature of the substituents on the aniline ring has a profound impact on the reaction.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density on the aniline nitrogen, making it more nucleophilic. This generally leads to faster reaction rates and may allow for milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, halogens): These groups decrease the electron density on the aniline nitrogen, reducing its nucleophilicity. This can lead to sluggish or incomplete reactions, often requiring more forcing conditions such as higher temperatures, longer reaction times, or the use of a catalyst.[2]
Q2: What is the role of a catalyst in the synthesis of 3-anilino-1,2,4-triazoles?
A2: Catalysts can play several roles in the synthesis of 3-anilino-1,2,4-triazoles, depending on the specific reaction:
-
Lewis Acids (e.g., FeCl₃, ZnCl₂): These can activate electrophilic starting materials, making them more susceptible to nucleophilic attack by the aniline.[6]
-
Brønsted Acids (e.g., HCl, p-TsOH): Acid catalysis is often employed in condensation reactions to facilitate the removal of water.
-
Transition Metals (e.g., Cu, Ag): In cycloaddition reactions, transition metal catalysts can control the regioselectivity of the triazole ring formation.[8]
Q3: Can you provide a general, optimized protocol for the synthesis of a 3-anilino-1,2,4-triazole?
A3: While the optimal conditions will vary depending on the specific substrates, a good starting point for the synthesis of a 5-substituted-3-anilino-1,2,4-triazole from an N-arylthiosemicarbazide is as follows:
Experimental Protocol: Cyclization of an N-Arylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-arylthiosemicarbazide (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL).
-
Reagent Addition: Add a cyclizing agent, such as an aqueous solution of a mild base (e.g., sodium hydroxide or potassium carbonate), dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., acetic acid or HCl).
-
Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Q4: What are the key characterization techniques for confirming the structure of a 3-anilino-1,2,4-triazole?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the aniline ring and any other substituents, as well as the N-H proton of the anilino group and the triazole ring protons (if present).
-
¹³C NMR: Will show the characteristic chemical shifts for the carbon atoms of the triazole and aniline rings.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H and C=N bonds.
Data Presentation
Table 1: Recommended Starting Conditions for 3-Anilino-1,2,4-triazole Synthesis from N-Arylthiosemicarbazides
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Good solubility for reactants, appropriate boiling points. |
| Base | NaOH, K₂CO₃ | Promotes cyclization. |
| Temperature | Reflux | Provides sufficient energy for cyclization. |
| Reaction Time | 2-8 hours | Typically sufficient for completion; monitor by TLC. |
Experimental Workflows and Mechanistic Insights
The synthesis of 3-anilino-1,2,4-triazoles can be achieved through various pathways. Below are two common workflows with mechanistic diagrams.
Workflow 1: From N-Arylthiosemicarbazides
This is a widely used and robust method for the synthesis of 3-anilino-1,2,4-triazole-5-thiols, which can be further modified.
Caption: Workflow for 3-anilino-1,2,4-triazole synthesis.
Mechanism: Base-Catalyzed Cyclization of N-Arylthiosemicarbazide
Caption: Mechanism of N-arylthiosemicarbazide cyclization.
Workflow 2: From Amidrazones
The reaction of amidrazones with a suitable one-carbon source is another versatile route.[4]
Caption: Synthesis of 3-anilino-1,2,4-triazoles from amidrazones.
References
- Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. (URL not available)
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]
-
Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]
-
Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. [Link]
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
-
(PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. [Link]
-
Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Semantic Scholar. [Link]
-
(PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
1,2,4-Triazole Synthesis via Amidrazones. Sci-Hub. [Link]
-
Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. Semantic Scholar. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL not available)
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. PubMed. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
-
ChemInform Abstract: 1,2,4‐Triazole Synthesis via Amidrazones. Sci-Hub. [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... PubMed. [Link]
- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applic
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. 1,2,4-Triazole Synthesis via Amidrazones / Synlett, 2010 [sci-hub.ru]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
Welcome to the technical support center for the synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind key experimental decisions.
Introduction: The Synthetic Challenge
3-(4H-1,2,4-triazol-3-yl)aniline is a key building block in medicinal chemistry, notably as an intermediate for novel kinase inhibitors.[1] The synthesis of 1,2,4-triazoles is a classic field of heterocyclic chemistry, but achieving high yields with this specific substrate presents unique challenges.[2][3] The primary difficulties arise from the presence of the aniline functional group, which can participate in side reactions, and the need to control the cyclization conditions to favor the desired triazole regioisomer.
The most common and direct approach involves the reaction of 3-aminobenzonitrile with a source of the C-N-N unit required to form the triazole ring, typically derived from hydrazine and formic acid.[4][5] This guide focuses on troubleshooting and optimizing this widely used pathway.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a Q&A format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Answer: Low yield is the most common complaint and typically stems from one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
-
Incomplete Reaction: The cyclization to form the triazole ring is often the rate-limiting step and requires sufficient thermal energy. If the reaction stalls, consider the following:
-
Temperature & Time: Are you reaching and maintaining the target temperature (often 140-180°C)? Reactions run at lower temperatures may require significantly longer times. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A patent for a similar process suggests temperatures between 140°C and 220°C can be effective.[4]
-
Reagent Purity: Hydrazine hydrate is hygroscopic and can degrade. Use a fresh, properly stored bottle or titrate it to confirm its concentration. Similarly, ensure the 3-aminobenzonitrile and formic acid are of high purity.
-
Stoichiometry: The molar ratios of hydrazine and formic acid are critical. An excess of formic acid is often used to act as both a reagent and a solvent. A molar ratio of 1 mole hydrazine to 1 to 3 moles of formic acid is a common starting point.[4]
-
-
Side Reactions: The formation of undesired byproducts is a major cause of yield loss.
-
N-Formylation of Aniline: The primary amine of the starting material can be formylated by formic acid, creating a competing, non-productive pathway. This is often favored at lower temperatures before the main reaction begins.
-
Formation of Oxadiazoles: Under certain conditions, intermediates may cyclize into oxadiazole isomers, a known side reaction in some triazole syntheses.[6]
-
Dimerization/Polymerization: Aniline compounds can be susceptible to oxidative polymerization, especially at high temperatures in the presence of air.
-
-
Workup & Purification Losses: The product is basic due to the aniline group.
-
pH during Extraction: During aqueous workup, ensure the pH is basic (pH 8-9) before extracting with an organic solvent. If the aqueous layer is acidic, your product will be protonated and remain in the aqueous phase, drastically reducing yield.
-
Choice of Recrystallization Solvent: The product has moderate polarity. A solvent system like ethanol/water or ethyl acetate/hexane is often effective. Experiment with different solvent ratios to maximize recovery.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield.
Question 2: My final product is a dark oil or a discolored solid. How can I get a clean, off-white product?
Answer: Discoloration, typically pink, red, or brown, is almost always due to the air oxidation of the aniline functional group.
-
Inert Atmosphere: The most effective solution is to prevent oxidation from the start. Conduct the reaction, particularly the high-temperature cyclization step, under an inert atmosphere of nitrogen or argon.
-
Degassing Solvents: If solvents are used, particularly for workup or chromatography, degassing them beforehand can help.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 5-10 minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed colored impurities.
-
Purification Method: If recrystallization is insufficient, column chromatography on silica gel is the next step. A gradient of ethyl acetate in hexane or dichloromethane/methanol is typically effective. Be aware that prolonged contact with silica gel (which is slightly acidic) can sometimes degrade anilines, so do not let the column sit for an extended period.
Question 3: I see multiple spots on my TLC plate. What are they and how do I get rid of them?
Answer: A complex TLC profile indicates a mixture of starting materials, intermediates, and byproducts. A typical TLC (eluent: 50% Ethyl Acetate in Hexane) might show:
-
3-Aminobenzonitrile (Starting Material): Usually has a moderate Rf value.
-
N-(3-cyanophenyl)formamide (Side Product): A potential byproduct from formylation.
-
Amidrazone Intermediate: The key intermediate before cyclization. This is often more polar than the starting material.
-
3-(4H-1,2,4-triazol-3-yl)aniline (Product): Typically a polar compound with a lower Rf value.
Solution: The presence of a stable intermediate suggests the cyclization is incomplete. The primary solution is to increase the reaction temperature or time, as discussed in Question 1. If side products are the issue, careful purification is necessary. Column chromatography is the most reliable method for separating a complex mixture of products with similar polarities.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the mechanism of the reaction between 3-aminobenzonitrile, hydrazine, and formic acid? The reaction proceeds through several key steps. First, hydrazine reacts with formic acid to form intermediates like formylhydrazine or diformylhydrazine.[4] This species then reacts with the nitrile group of 3-aminobenzonitrile in a nucleophilic addition to form an N-formylamidrazone intermediate. Finally, this intermediate undergoes an intramolecular cyclization via dehydration at high temperatures to yield the 1,2,4-triazole ring.
Simplified Reaction Pathway
Caption: A simplified overview of the synthesis pathway.
-
FAQ 2: Can I use formamide instead of formic acid? Yes, formamide can be used as the carbon source for the triazole ring.[5] Some procedures involve heating hydrazine hydrate in formamide.[4] The choice between formic acid and formamide can affect reaction temperature, time, and byproduct profile. Formamide can sometimes lead to cleaner reactions but may require higher temperatures.
-
FAQ 3: Are there greener or more modern synthetic methods? Absolutely. To improve energy efficiency and reduce reaction times, microwave-assisted synthesis is an excellent alternative to conventional heating.[7] One-pot syntheses, where multiple steps are carried out in the same reactor without isolating intermediates, are also gaining popularity for their efficiency and reduced waste.[2][8] Copper-catalyzed methods have also been developed for the synthesis of 1,2,4-triazoles from nitriles, which can sometimes proceed under milder conditions.[8][9]
-
FAQ 4: What are the best analytical methods for product characterization?
-
¹H and ¹³C NMR: Essential for confirming the structure. Look for the characteristic C-H proton of the triazole ring (often a singlet around 8-9 ppm) and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₈N₄, MW: 160.18 g/mol ).[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the aniline and the triazole ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.
-
Experimental Protocols
Protocol 1: Standard Thermal Synthesis
This protocol is a conventional method adapted from general principles of 1,2,4-triazole synthesis.[4]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the setup in a heating mantle.
-
Reagents: To the flask, add 3-aminobenzonitrile (10.0 g, 84.6 mmol, 1.0 equiv.). Carefully add formic acid (98%, 20 mL, ~530 mmol).
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (64%, 8.2 mL, 169 mmol, 2.0 equiv.) to the mixture. The addition may be exothermic.
-
Reaction: Heat the mixture to 150-160°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (5% Methanol in Dichloromethane).
-
Workup (Cooling): Allow the reaction mixture to cool to room temperature. A solid may precipitate.
-
Neutralization: Slowly and carefully pour the mixture into a beaker containing ice and 20% aqueous sodium hydroxide solution, stirring until the pH is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 3-(4H-1,2,4-triazol-3-yl)aniline as an off-white solid.
Protocol 2: Optimized High-Yield Synthesis
This protocol incorporates best practices for maximizing yield and purity.
-
Setup: Use a three-neck flask equipped with a reflux condenser, a nitrogen inlet, a temperature probe, and a magnetic stirrer.
-
Inert Atmosphere: Purge the system with nitrogen for 10 minutes.
-
Reagents: Add 3-aminobenzonitrile (10.0 g, 84.6 mmol, 1.0 equiv.) and excess formamide (40 mL) to the flask.
-
Hydrazine Addition: Under a positive flow of nitrogen, slowly add hydrazine hydrate (98%, 4.6 mL, 93.1 mmol, 1.1 equiv.).
-
Reaction: Heat the mixture to 170-180°C under nitrogen and maintain for 3-5 hours, or until LC-MS analysis shows complete consumption of the starting material.
-
Workup (Cooling): Cool the reaction to ~80°C and pour it into 200 mL of cold water while stirring vigorously. The product should precipitate.
-
Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.
-
Purification: Dissolve the crude solid in hot ethanol, add activated charcoal (0.2 g), stir for 10 minutes, and filter hot through Celite®. Allow the filtrate to cool slowly to room temperature, then in an ice bath to crystallize. Collect the purified product by filtration.
Data Summary Tables
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Standard Thermal | Protocol 2: Optimized High-Yield | Rationale for Optimization |
| Atmosphere | Air | Inert (Nitrogen) | Prevents oxidative side-reactions of the aniline group. |
| Carbon Source | Formic Acid | Formamide | Can lead to a cleaner reaction profile. |
| Temperature | 150-160°C | 170-180°C | Higher temperature ensures complete cyclization. |
| Workup | Base Quench & Extraction | Precipitation in Water | Direct precipitation can be more efficient and avoid emulsions. |
| Purification | Recrystallization | Charcoal Treatment & Recrystallization | Removes color impurities for higher purity product. |
| Typical Yield | 40-60% | 75-85% | Tighter control over variables improves yield significantly. |
Table 2: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Use Case | Notes |
| Ethanol | 78 | Polar Protic | Primary recrystallization solvent | Good solubility when hot, poor when cold. |
| Water | 100 | Very Polar | Anti-solvent for ethanol recrystallization | Used to induce precipitation from ethanol solution. |
| Ethyl Acetate | 77 | Polar Aprotic | Extraction & Chromatography | Good solvent for extraction and as a mobile phase component. |
| Hexane | 69 | Non-polar | Chromatography & Anti-solvent | Used as the weak eluent in chromatography. |
| Dichloromethane | 40 | Polar Aprotic | Chromatography | Common mobile phase, but use in a fume hood. |
References
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry.
- Process for the preparation of 1,2,4-triazole. Google Patents.
- Synthesizing process of 1H-1,2,4-triazole. Google Patents.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
- 3-(4h-1,2,4-triazol-3-yl)aniline. PubChemLite.
- 3-(4H-1,2,4-Triazol-4-yl)aniline. Sigma-Aldrich.
- 3-(4H-1,2,4-Triazol-4-yl)aniline. ChemScene.
- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH.
- 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed.
Sources
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- 3. rjptonline.org [rjptonline.org]
- 4. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Addressing Solubility Challenges of 3-(4H-1,2,4-triazol-3-yl)aniline in Organic Solvents
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(4H-1,2,4-triazol-3-yl)aniline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues commonly encountered with this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experimental work.
Understanding the Molecule: A Dual Personality
The solubility behavior of 3-(4H-1,2,4-triazol-3-yl)aniline is governed by the interplay of its two key structural components: the aromatic aniline ring and the heterocyclic triazole ring.
-
The Aniline Moiety (C₆H₅NH₂): The phenyl group is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents. The amino group (-NH₂) introduces some polarity and the capacity for hydrogen bonding. Aniline itself is generally soluble in a wide range of organic solvents.[1][2] However, the basic nature of the amino group means its protonation state, and therefore solubility, can be significantly influenced by pH.[1][3]
-
The 1,2,4-Triazole Moiety (C₂H₃N₃): This five-membered heterocyclic ring is rich in nitrogen atoms, making it polar and a strong hydrogen bond acceptor.[4] Triazoles can contribute to aqueous solubility but also engage in strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to high crystal lattice energy and, consequently, poor solubility.[4]
The combination of a hydrophobic aniline backbone with a polar, hydrogen-bonding triazole ring results in a molecule with complex solubility characteristics. Predicting its behavior in a given solvent is not always straightforward, often requiring an empirical approach.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-(4H-1,2,4-triazol-3-yl)aniline in my chosen organic solvent. What are the first steps I should take?
A1: When initial attempts to dissolve the compound fail, a systematic approach is crucial. Start by assessing the fundamental properties of your solvent and consider gentle physical interventions before moving to more complex chemical modifications.
-
Verify Solvent Purity and Water Content: Ensure your solvent is of an appropriate grade and is anhydrous, if required. Trace amounts of water can significantly impact the solubility of certain compounds.
-
Apply Gentle Heating: Cautiously warm the mixture. Increased kinetic energy can help overcome the activation energy barrier for dissolution. Monitor for any signs of degradation.
-
Increase Agitation: Use a vortex mixer or sonication to provide mechanical energy, which can break down solute-solute interactions in the crystal lattice and facilitate solvation.
-
Attempt a Different Solvent: Consult a solvent polarity chart (see Table 1) and select a solvent with different properties. If you started with a non-polar solvent like toluene, try a polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol.
Q2: Which organic solvents are most likely to be effective for dissolving 3-(4H-1,2,4-triazol-3-yl)aniline?
A2: Based on the structure of the molecule, polar aprotic solvents are often the best starting point. These solvents can disrupt the strong intermolecular hydrogen bonds of the triazole ring without competing as hydrogen bond donors.
-
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent ability to dissolve a wide range of polar and non-polar compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, it is a powerful polar aprotic solvent.
-
Acetonitrile (ACN): A polar aprotic solvent with a lower boiling point than DMSO and DMF, which can be advantageous for sample recovery.
-
-
Potentially Effective Solvents:
-
Alcohols (Methanol, Ethanol): These are polar protic solvents that can act as both hydrogen bond donors and acceptors. Their effectiveness will depend on the balance of interactions with the aniline and triazole moieties.
-
-
Less Likely to be Effective (as single solvents):
-
Non-polar solvents (Hexane, Toluene): The polar triazole ring is unlikely to be well-solvated.
-
Chlorinated solvents (Dichloromethane, Chloroform): While aniline is soluble in these, they may not be sufficient to overcome the strong interactions of the triazole group.
-
Q3: My compound dissolves initially but then precipitates out of solution. What is happening and how can I fix it?
A3: This phenomenon, often observed during changes in temperature, concentration, or when mixing solvents (e.g., in chromatography), is typically due to the formation of a supersaturated solution that is kinetically stable for a short period before crashing out.[5][6]
-
Troubleshooting Steps:
-
Reduce Concentration: Your initial concentration may be above the thermodynamic solubility limit. Try working with a more dilute solution.
-
Use a Co-solvent System: The addition of a second, miscible solvent can improve the overall solvating power of the system.[7][8] For example, if your compound is in acetonitrile and precipitating, adding a small percentage of DMSO or DMF might maintain solubility.
-
For Chromatography: If precipitation occurs in the column or tubing, consider using a mobile phase modifier.[6] Adding a small amount of a stronger, highly solubilizing solvent (like DMSO) to your mobile phase can prevent this. Dry loading the sample onto silica or another sorbent can also be an effective strategy.[6]
-
Q4: Can I use pH adjustment to improve the solubility of 3-(4H-1,2,4-triazol-3-yl)aniline in organic solvents?
A4: Yes, this can be a very effective strategy, particularly in protic solvents or solvent mixtures containing some water. The aniline moiety is basic and can be protonated to form a more soluble salt.[1][9]
-
Methodology:
-
Dissolve the compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Add a small amount of a suitable acid (e.g., hydrochloric acid or formic acid) to lower the pH. The formation of the anilinium salt should increase its polarity and, consequently, its solubility.
-
This technique is particularly useful for preparing stock solutions for biological assays that will be diluted in aqueous buffers.
-
It is important to note that the triazole ring also has basic nitrogens, and their protonation could also influence solubility.
Troubleshooting Guide: A Systematic Approach to Solubility Determination
For novel or poorly characterized compounds like 3-(4H-1,2,4-triazol-3-yl)aniline, a systematic experimental approach is the most reliable way to determine solubility.
Step 1: Qualitative Solubility Assessment
This initial screen provides a quick overview of suitable solvents.
-
Add ~1-2 mg of the compound to a small vial.
-
Add the test solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observe the dissolution. Categorize the solubility as:
-
Freely Soluble: Dissolves quickly in a small volume (<0.5 mL).
-
Soluble: Dissolves completely within a reasonable volume (0.5-1.0 mL).
-
Sparingly Soluble: Some dissolution, but a significant amount of solid remains.
-
Insoluble: No visible dissolution.
-
Step 2: Quantitative Solubility Determination (Kinetic vs. Thermodynamic)
For more precise measurements, quantitative methods are necessary. It's important to distinguish between kinetic and thermodynamic solubility.[5][10][11]
-
Kinetic Solubility: Measures the solubility of a compound from a high-concentration stock solution (usually in DMSO) when diluted into a solvent. It's a rapid, high-throughput method often used in early drug discovery.[5][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent after an extended incubation period. It is a more time-consuming but accurate measurement.[10][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [10][11]
-
Add an excess amount of solid 3-(4H-1,2,4-triazol-3-yl)aniline to a vial containing a known volume of the solvent.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the solution to stand, then centrifuge or filter the supernatant to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
The following diagram outlines the workflow for addressing solubility issues:
Caption: A decision workflow for systematically addressing solubility challenges.
Advanced Tools: Hansen Solubility Parameters (HSP)
For a more predictive and rational approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[13][14] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that "like dissolves like." A solute will be soluble in a solvent that has similar HSP values. By knowing the HSP of your target molecule (which can be estimated using software), you can select a solvent or a blend of solvents with a matching HSP profile.[15]
The following table provides properties, including HSP, for a range of common organic solvents.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index[16][17] | Dielectric Constant (ε)[18][19] | δD (Dispersion)[20] | δP (Polar)[20] | δH (Hydrogen Bonding)[20] |
| Hexane | 0.1 | 1.9 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 2.4 | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 3.1 | 9.1 | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 16.8 | 5.7 | 8.0 |
| Acetone | 5.1 | 20.7 | 15.5 | 10.4 | 7.0 |
| Ethanol | 4.3 | 24.6 | 15.8 | 8.8 | 19.4 |
| Methanol | 5.1 | 32.7 | 15.1 | 12.3 | 22.3 |
| Acetonitrile | 5.8 | 37.5 | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | 18.4 | 16.4 | 10.2 |
| Water | 10.2 | 80.1 | 15.5 | 16.0 | 42.3 |
Final Recommendations
Addressing the solubility of 3-(4H-1,2,4-triazol-3-yl)aniline requires a methodical and informed approach. Due to the absence of readily available public data, researchers must rely on a combination of theoretical understanding and empirical testing.
-
Start with Polar Aprotic Solvents: Begin your experiments with DMSO or DMF as they are most likely to be effective.
-
Be Systematic: Follow a logical workflow, from qualitative screening to quantitative determination, to efficiently identify suitable solvent systems.
-
Don't Underestimate Physical Methods: Sonication and gentle heating can often be sufficient to overcome kinetic barriers to dissolution.
-
Consider Chemical Modification: For challenging cases, pH adjustment to form a salt is a powerful technique to enhance solubility.
-
Use Predictive Tools: Employ resources like Hansen Solubility Parameters to guide your solvent selection process rationally.
By applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the solubility challenges associated with 3-(4H-1,2,4-triazol-3-yl)aniline and advance your research with confidence.
References
-
Hunter, C. A. (2004). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 2(13), 1843-1851. Available at: [Link]
-
Solubility of Things. (n.d.). Aniline. Available at: [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]
-
Gao, L., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2535-2559. Available at: [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Available at: [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Available at: [Link]
-
Shodex. (n.d.). Polarities of Solvents. Available at: [Link]
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DuPont. (n.d.). Hansen Solubility Parameter System. Available at: [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. Available at: [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ResearchGate. (2025). Solvent Effects on Hydrogen Bonding. Available at: [Link]
-
ResearchGate. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Available at: [Link]
-
The Journal of Chemical Physics. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Available at: [Link]
-
PubMed. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
-
CordenPharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]
-
ACS. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]
-
ResearchGate. (2015). Arylamines salt formation?. Available at: [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at: [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Available at: [Link]
-
Reddit. (2025). How to select good solvent and precipitation combo?. Available at: [Link]
-
ScienceDirect. (2007). Salt formation to improve drug solubility. Available at: [Link]
- Google Patents. (2009). Aqueous solvent system for solubilization of azole compounds.
-
ResearchGate. (2025). Solvent Effects on Hydrogen Bonds-A Theoretical Study. Available at: [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Available at: [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Available at: [Link]
-
ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
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Technical Support Center: Synthesis of Substituted 3-Amino-1,2,4-triazoles
Welcome to the technical support center for the synthesis of substituted 3-amino-1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. The 1,2,4-triazole ring is a key structural motif in many biologically active molecules, and mastering its synthesis is crucial for advancing medicinal chemistry and agrochemistry research.[1][2]
This guide provides in-depth technical advice, explaining the chemical principles behind the recommended experimental choices to ensure both success and reproducibility in your laboratory.
I. Understanding the Core Synthesis: Common Pathways
The synthesis of 3-amino-1,2,4-triazoles typically involves the cyclization of a guanylhydrazone or a related intermediate. A prevalent and versatile method is the reaction of aminoguanidine with a carboxylic acid or its derivative.[3][4] This reaction proceeds through the formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring.
Several synthetic strategies have been developed to improve yields and accommodate a variety of substituents.[1][5] These methods often utilize microwave irradiation to shorten reaction times and improve efficiency.[2][3]
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of substituted 3-amino-1,2,4-triazoles, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired 3-Amino-1,2,4-triazole
Question: I am getting a low yield of my target 3-amino-1,2,4-triazole when reacting aminoguanidine with a carboxylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or products, and the formation of side products. Here’s a systematic approach to troubleshooting:
1. Incomplete Cyclization of the Acylaminoguanidine Intermediate: The crucial ring-closing step is often the bottleneck.
-
Causality: The cyclization is a dehydration reaction that typically requires elevated temperatures. Insufficient heat or reaction time will result in the isolation of the uncyclized acylaminoguanidine intermediate.
-
Solution:
-
Increase Reaction Temperature: If using conventional heating, ensure the temperature is high enough to drive off water (typically >120 °C).[6] Microwave-assisted synthesis can be highly effective, often reaching temperatures of 180 °C for short durations (e.g., 30 minutes), which significantly promotes cyclization.[3][4]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Acid Catalysis: The presence of an acid catalyst can facilitate the cyclization.[3] If not already included, a catalytic amount of a strong acid like HCl can be beneficial.
-
2. Hydrolysis of the Amide Bond: The amide linkage in the acylaminoguanidine intermediate or even the triazole product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[7]
-
Causality: Prolonged heating in the presence of strong aqueous acid or base can lead to the cleavage of the amide bond, reverting to the starting carboxylic acid and aminoguanidine.
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively harsh pH conditions. If acid catalysis is used, employ it in catalytic amounts.
-
Anhydrous Conditions: Where possible, performing the reaction in a non-aqueous, high-boiling solvent can minimize hydrolysis.
-
3. Formation of Dicyandiamide: Cyanamide, a potential precursor or impurity in aminoguanidine starting materials, can dimerize to form dicyandiamide, which can interfere with the reaction.
-
Causality: This side reaction is more prevalent if the reaction pH is not well-controlled.
-
Solution:
-
pH Control: Maintain the pH of the reaction mixture within the optimal range for aminoguanidine stability and reactivity. A process patent suggests maintaining a pH of 6-7 during the formation of the aminoguanidine salt.[8][9]
-
High-Purity Reagents: Use high-quality aminoguanidine salts to minimize impurities that can lead to side reactions.
-
Issue 2: Formation of an Unexpected Isomer or Byproduct
Question: I have isolated a byproduct with a different mass spectrum and/or NMR spectrum than my expected 3-amino-1,2,4-triazole. What could it be?
Answer:
The formation of isomers and other heterocyclic byproducts is a common challenge. Here are some possibilities:
1. Formation of 1,2,4-Triazin-5-ones:
-
Causality: If the carboxylic acid starting material has a reactive group at the alpha-position (e.g., a ketone), it can lead to the formation of a six-membered 1,2,4-triazin-5-one ring instead of the desired five-membered triazole.[10][11]
-
Identification: These compounds will have a different molecular weight and a distinct NMR spectrum. Mass spectrometry is a key tool for identifying this byproduct.
-
Prevention: This side reaction is inherent to the structure of the starting material. If this pathway is significant, a different synthetic route that avoids this functionality may be necessary.
2. Isomeric Triazoles:
-
Causality: Depending on the substitution pattern and reaction conditions, it's possible to form isomeric triazoles, such as 4-amino-1,2,4-triazoles or 5-amino-1,2,4-triazoles, although the 3-amino isomer is often thermodynamically favored in the common synthetic routes. The formation of 3,5-disubstituted 1,2,4-triazoles is also a possibility if the reaction conditions are not well-controlled.[12][13][14]
-
Identification: Careful analysis of 1H and 13C NMR spectra, including 2D NMR techniques like HMBC and HSQC, is crucial for definitive structural elucidation.
-
Prevention: Adhering to established and well-optimized reaction protocols for the desired isomer is the best prevention strategy. The choice of starting materials and reaction sequence can direct the regioselectivity of the cyclization.
Workflow for Troubleshooting Low Yields and Side Product Formation
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 9. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 10. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 11. Synthesis of some 1,2,4-triazine derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
Technical Support Center: Scale-Up Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and safety protocols.
Overview and Synthetic Strategy
3-(4H-1,2,4-triazol-3-yl)aniline is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] Scaling its synthesis from the bench to pilot or manufacturing scale introduces challenges related to reaction control, impurity profiles, and process safety.
The most robust and commonly employed strategy for this synthesis involves a two-step process starting from 3-aminobenzonitrile. This approach is favored for its convergent nature and the availability of starting materials. The key steps are:
-
Amidrazone Formation: Conversion of the nitrile group of 3-aminobenzonitrile into an amidrazone intermediate using hydrazine.
-
Triazole Ring Cyclization: Reaction of the amidrazone with a one-carbon source, such as formic acid or formamide, to construct the 1,2,4-triazole ring.
Workflow for Synthesis
Caption: Overall workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure for a laboratory-scale synthesis (10-50 g). Adjustments will be necessary for larger scales, particularly concerning heat management and addition rates.
Step 1: Synthesis of 3-Aminobenzamidrazone
-
Reagent Preparation: In a properly ventilated fume hood, charge a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 3-aminobenzonitrile (59.0 g, 0.5 mol) and ethanol (500 mL).
-
Reaction Initiation: Begin stirring to dissolve the solid. To the resulting solution, add hydrazine hydrate (37.5 g, 0.75 mol, 1.5 equiv.) dropwise over 15 minutes.
-
Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of 3-aminobenzonitrile.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum to yield 3-aminobenzamidrazone as a solid. Proceed to the next step without extensive purification.
Step 2: Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
-
Reaction Setup: Charge a 1 L flask equipped as in Step 1 with the crude 3-aminobenzamidrazone (from the previous step, approx. 0.5 mol) and formic acid (250 mL).
-
Cyclization: Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. The reaction is typically vigorous at the start; controlled heating is essential. Monitor for the formation of the triazole product.
-
Workup and Neutralization: Cool the mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker containing an ice/water mixture (1 L). Neutralize the solution by the portion-wise addition of solid sodium bicarbonate or dropwise addition of concentrated ammonium hydroxide until the pH reaches ~7-8. This must be done with vigorous stirring in a large vessel to manage effervescence.
-
Purification: The product will precipitate as a solid. Stir the slurry for 1 hour in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then to 0-4°C to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 45-50°C.
| Parameter | Step 1: Amidrazone Formation | Step 2: Cyclization |
| Key Reagents | 3-Aminobenzonitrile, Hydrazine Hydrate | 3-Aminobenzamidrazone, Formic Acid |
| Solvent | Ethanol | Formic Acid (reagent and solvent) |
| Temperature | Reflux (~80°C) | Reflux (~105°C) |
| Typical Time | 12-16 hours | 4-6 hours |
| Typical Yield | >90% (crude) | 75-85% (after purification) |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My yield of the final product is significantly lower than expected. What are the common causes?
Answer: Low yield can stem from several factors across both steps of the synthesis.
-
Incomplete Cyclization: The most common issue. Ensure the reaction in formic acid is heated to a full reflux for a sufficient duration. Water in the formic acid or crude intermediate can hinder the dehydration necessary for ring closure.
-
Solution: Use a higher grade of formic acid (>98%). For scale-up, consider a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene with a formic acid equivalent.
-
-
Side Reactions: During amidrazone formation, hydrazine can potentially react with itself or form di-addition products. During cyclization, excessive heat or reaction time can lead to decomposition or polymerization, especially at scale.
-
Solution: Maintain strict temperature control. Use a jacketed reactor for scale-up. Ensure the 1.5 equivalent limit on hydrazine is not significantly exceeded.
-
-
Mechanical Loss During Workup: The product may have some solubility in the aqueous filtrate during neutralization. The precipitation may also be incomplete.
-
Solution: Ensure the neutralized solution is thoroughly cooled in an ice bath before filtration. After collecting the product, you can attempt to extract the aqueous filtrate with a solvent like ethyl acetate to recover more material, although this complicates the process.
-
-
Poor Quality Starting Materials: Impurities in the starting 3-aminobenzonitrile can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS before beginning the synthesis.
-
Q2: The cyclization reaction (Step 2) is not progressing or is very slow. What should I do?
Answer: A stalled cyclization is typically due to issues with temperature or reagent reactivity.
-
Insufficient Temperature: Formic acid reflux is required for the dehydration and ring closure. If the temperature is too low, the reaction rate will be negligible.
-
Solution: Verify your heating mantle and thermometer are calibrated. Ensure a steady reflux is maintained.
-
-
Alternative Reagents: If formic acid is ineffective, other one-carbon sources can be used.
-
Solution: Triethyl orthoformate in the presence of an acid catalyst (like p-TsOH) is an excellent alternative that drives the reaction by producing ethanol as a byproduct. Formamide at high temperatures (150-180°C) can also be used for the cyclization step. General methods for synthesizing 1,2,4-triazoles often employ these versatile reagents.[2]
-
Q3: I am having trouble purifying the final product. It is oily or refuses to crystallize.
Answer: Purification issues often point to persistent impurities.
-
Residual Starting Material/Intermediates: Unreacted amidrazone or other polar impurities can inhibit crystallization.
-
Solution 1 (Chromatography): While not ideal for large scale, column chromatography (Silica, eluting with a gradient of ethyl acetate in hexanes, perhaps with 1-2% methanol) can provide clean material on a small scale to identify the impurity.
-
Solution 2 (Acid/Base Wash): The aniline product is basic. Dissolve the crude material in a dilute acid (e.g., 1M HCl). Wash with a non-polar organic solvent (like toluene or DCM) to remove non-basic impurities. Then, re-basify the aqueous layer with NaOH or NH4OH to precipitate the purified product. This is a highly effective, scalable purification method.
-
Solution 3 (Recrystallization Solvent Screen): Experiment with different solvent systems for recrystallization. Good candidates include ethanol/water, isopropanol, or acetonitrile. A patent on purifying related triazoles highlights the effectiveness of crystallization from different solvent systems.[3]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
Answer: Safety is paramount. The key hazards are associated with the reagents and the product class.
-
Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a chemical fume hood with appropriate PPE, including neoprene gloves, safety goggles, and a lab coat.[4] Have an emergency eyewash and shower readily available.
-
Aminotriazoles: The product, 3-(4H-1,2,4-triazol-3-yl)aniline, belongs to the aminotriazole class. Some compounds in this class are suspected carcinogens.[5][6] Therefore, the final product and intermediates should be handled with care, avoiding dust inhalation and skin contact.[4]
-
Exothermic Reactions: Both steps can be exothermic, especially during initial heating or neutralization. On a large scale, this heat must be managed to prevent runaway reactions. Use controlled, slow addition of reagents and ensure adequate cooling capacity.
-
General PPE: Wear safety glasses or goggles at all times.[5][7] Use appropriate chemical-resistant gloves and a lab coat. For handling large quantities of powders, a dust mask or respirator is recommended.[4][6]
Q2: How can I reliably monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring at the bench.
-
Step 1: Use a mobile phase like 10% Methanol in Dichloromethane (DCM). The starting material (3-aminobenzonitrile) will be less polar than the amidrazone product.
-
Step 2: Use a similar eluent system. The amidrazone intermediate is more polar than the final triazole product. For quantitative analysis and more precise tracking during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a method using a C18 column with a mobile phase such as an acetonitrile/water gradient with a TFA or formic acid modifier.
Q3: What analytical methods are used to confirm the final product's identity and purity?
Answer: A combination of spectroscopic and physical methods is required for full characterization.
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The aromatic protons of the aniline ring and the triazole C-H proton will have characteristic chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₈N₄, MW: 160.18).[8]
-
HPLC: Used to determine purity (typically >98% is desired for further use).
-
Melting Point: A sharp melting point indicates high purity.
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the molecule.
References
-
Demko, Z. P., & Sharpless, K. B. (2002). An Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 67(13), 4572-4575. Available from: [Link]
-
Oxford Lab Chem. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Exploring recent developments on 1,2,4-triazole: Synthesis and biological applications. Journal of the Indian Chemical Society. Available from: [Link]
-
Besson, T., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 154. Available from: [Link]
-
Kaplaushenko, A., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 70(2), 481-492. Available from: [Link]
- Google Patents. (2023). CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline.
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
Wu, X.-F., et al. (2021). Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Organic Letters, 23(7), 2359-2363. Available from: [Link]
-
Otroshanko, E., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(22), 4225-4233. Available from: [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Bakunov, S. A., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 10(1), 1-10. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Purification of 3-(4H-1,2,4-triazol-3-yl)aniline
Welcome to the technical support guide for the purification of crude 3-(4H-1,2,4-triazol-3-yl)aniline (CAS No. 252928-92-0 for the 4-yl isomer, though the 3-yl designation in the topic is key). This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for this important building block.
The unique structure of this molecule, featuring a basic aniline moiety and a hydrogen-bond-capable triazole ring, presents specific purification challenges, including potential for oxidation, strong interaction with silica gel, and the presence of synthesis-related impurities. This guide will address these issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Purity Assessment & Characterization
Question 1: My crude product is a dark brown or reddish solid/oil. What causes this discoloration and how can I get a preliminary assessment of its purity?
Answer:
-
Causality: The discoloration is almost certainly due to the oxidation of the aniline functional group. Anilines, especially in a crude reaction mixture, are susceptible to air oxidation, which forms highly colored polymeric impurities. The presence of residual acid or metal catalysts from the synthesis can accelerate this process.
-
Troubleshooting & Protocol:
-
Initial Purity Check (TLC): Before any large-scale purification, perform a Thin-Layer Chromatography (TLC) analysis.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase: Start with a moderately polar solvent system like 100% Ethyl Acetate (EtOAc) or a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH).
-
Visualization: Use a UV lamp (254 nm). The product should appear as a major dark spot. Staining with potassium permanganate can help visualize non-UV active impurities. A streak of color at the baseline of the TLC plate often confirms the presence of highly polar, oxidized material.
-
-
Dissolution Test: Test the solubility of a small amount of crude material in various solvents (e.g., EtOAc, MeOH, Acetonitrile). Poor solubility or the presence of insoluble dark particulates points to significant polymeric impurities.
-
Primary Purification Strategy: Recrystallization
Question 2: What is the most effective first-pass purification method for multigram quantities of crude 3-(4H-1,2,4-triazol-3-yl)aniline?
Answer:
-
Expert Recommendation: Recrystallization is the ideal initial purification step for removing bulk impurities, especially if the crude product is substantially solid.[1][2] It is scalable, cost-effective, and can significantly improve purity before resorting to more labor-intensive methods like chromatography. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Workflow Diagram: Recrystallization Process
Caption: General workflow for purification via recrystallization.
-
Protocol: Solvent Screening for Recrystallization
-
Place approximately 50 mg of your crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise from the list below, heating gently (with a heat gun or in a warm sand bath) until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observe which solvent system yields a good quantity of crystalline solid.
-
-
Data Table: Recommended Solvents for Screening
| Solvent System | Rationale | Expected Outcome |
| Methanol (MeOH) or Ethanol (EtOH) | The polar protic nature should readily dissolve the compound when hot. | Good for removing less polar impurities. May require partial solvent evaporation or addition of an anti-solvent. |
| Water (H₂O) | The molecule has hydrogen bond donors/acceptors, suggesting possible water solubility, especially when hot. | Excellent for removing non-polar and organic-soluble impurities. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent. | Might be a good single solvent or can be used with an anti-solvent like hexanes/heptane. |
| Acetonitrile (MeCN) | A polar aprotic solvent that is a good alternative to alcohols. | Can provide different selectivity compared to protic solvents. |
| EtOH / Water | A binary system that allows for fine-tuning of polarity. | Dissolve in hot EtOH, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool.[2] |
| EtOAc / Heptane | A polar/non-polar binary system. | Dissolve in a minimum of hot EtOAc, then add heptane until the solution becomes cloudy. Re-heat and cool slowly. |
Secondary Purification: Column Chromatography
Question 3: My product is still impure after recrystallization, or it oiled out. How do I effectively purify it using column chromatography without the compound streaking or getting stuck?
Answer:
-
Causality & Expertise: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[3] Silica gel is weakly acidic (due to surface silanol groups, Si-OH), which can lead to strong, non-specific binding of the basic aniline. This results in poor separation, significant band tailing (streaking), and in worst-case scenarios, irreversible adsorption of the product to the column.
-
Troubleshooting & Protocol: Base-Modified Chromatography The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Sample Loading: Use a minimal amount of solvent to dissolve your crude product. If it's poorly soluble, adsorb it onto a small amount of silica gel (dry loading) to apply to the column.
-
Eluent System Selection (with Base Modification):
-
System A (General Purpose): Dichloromethane / Methanol / Triethylamine (DCM / MeOH / Et₃N) in a ratio of 95 : 4.5 : 0.5 . The triethylamine (Et₃N) neutralizes the silica.
-
System B (Alternative): Ethyl Acetate / Heptane / Triethylamine (EtOAc / Heptane / Et₃N). Find a suitable EtOAc/Heptane ratio via TLC, then add 0.5-1% Et₃N to the final mobile phase.
-
Pro-Tip: You can also pre-treat the silica gel by flushing the packed column with the eluent containing the base before loading your sample.
-
-
Monitoring: Monitor the column fractions by TLC to combine the pure fractions.
-
Product Isolation: After combining the pure fractions, remove the solvent (and triethylamine) under reduced pressure. A final co-evaporation with DCM or EtOAc can help remove residual triethylamine.
-
-
Workflow Diagram: Chromatography Troubleshooting
Caption: Troubleshooting flowchart for common chromatography problems.
Purity Confirmation & Advanced Issues
Question 4: My NMR spectrum looks clean after purification, but my elemental analysis is off, or I suspect inorganic impurities. What could be the issue?
Answer:
-
Causality & Expertise: A clean ¹H NMR spectrum is a good indicator of purity with respect to other organic molecules, but it will not detect non-proton-containing impurities. Several culprits could be present:
-
Inorganic Salts: Residual salts from the workup (e.g., NaCl, Na₂SO₄) are common.
-
Residual Solvents: High-boiling point solvents like DMSO or DMF can be difficult to remove completely.
-
-
Troubleshooting & Protocol:
-
Aqueous Wash: Dissolve the purified solid in a suitable organic solvent (like EtOAc or DCM) and wash it with deionized water or a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to remove water-soluble salts.
-
HPLC Analysis: High-Performance Liquid Chromatography is an excellent method for assessing purity and is more sensitive than NMR for detecting trace organic impurities.[5]
-
-
Data Table: Suggested HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm | Standard for moderately polar aromatic compounds.[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid (or Trifluoroacetic Acid) | Acid modifier improves peak shape for basic analytes like anilines. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic eluent. |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. | A gradient elution is effective for separating compounds with a range of polarities, typical of a crude mixture. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The aromatic rings in the molecule will have strong UV absorbance. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
References
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US EPA. [Link]
-
Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Does aniline stick in columns during column chromatography? ResearchGate. [Link]
- Purification of triazoles.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Aniline purification process.
-
Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: A Troubleshooting Guide for 1,2,4-Triazole Ring Formation
Welcome to the technical support center for 1,2,4-triazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding 1,2,4-triazole synthesis:
Q1: My 1,2,4-triazole synthesis is resulting in a low yield. What are the most likely causes?
Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Key areas to investigate include reaction temperature, reaction time, and the choice of solvent and catalyst. For instance, classical methods like the Pellizzari reaction often require high temperatures and long reaction times, which can lead to degradation and lower yields.[3][4] Modern approaches using microwave irradiation have been shown to significantly shorten reaction times and improve yields.[2][4]
Q2: I am observing a mixture of isomers in my final product. How can I improve the regioselectivity of my 1,2,4-triazole formation?
The formation of isomeric mixtures is a common challenge, particularly in reactions like the Einhorn-Brunner synthesis where unsymmetrical diacylamines are used.[5][6] The regioselectivity in this reaction is influenced by the electronic properties of the acyl groups; the group derived from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[6][7][8] In catalyst-controlled syntheses, the choice of metal can also dictate the isomeric outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[9]
Q3: What are the most common side products in 1,2,4-triazole synthesis, and how can I minimize them?
Side product formation is a frequent issue. In the Pellizzari reaction, when using an amide and an acylhydrazide with different acyl groups, an "interchange of acyl groups" can occur at elevated temperatures, leading to a mixture of three different triazoles.[3][10] To minimize this, using symmetrical starting materials or carefully controlling the reaction temperature is crucial. Other common impurities include unreacted starting materials and intermediates.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from excessively long reaction times.[12]
Q4: I am struggling with the purification of my 1,2,4-triazole product. What are some effective purification strategies?
Purification of 1,2,4-triazoles can be challenging due to their polarity. If standard silica gel chromatography results in poor separation, consider using reverse-phase chromatography (C18) or adding a polar modifier like methanol to your eluent.[11] If your product is an oil when you expect a solid, this could be due to impurities.[11] Attempting to triturate the oil with a non-polar solvent or redissolving it and precipitating it with a non-solvent can induce crystallization. For reactions involving metal catalysts, washing the organic extract with a chelating agent like EDTA can help remove residual metal ions.[11]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving common issues in 1,2,4-triazole synthesis.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposing at higher temperatures. | Screen a range of temperatures to find the optimal balance. For sluggish reactions, consider microwave-assisted synthesis to potentially increase the reaction rate and yield.[13][14] |
| Incorrect Solvent Choice: The reactants may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. | Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved.[12] | |
| Inactive Catalyst: In metal-catalyzed reactions, the catalyst may be inactive or poisoned. | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). For copper-catalyzed reactions, ensure the copper is in the correct oxidation state.[15] | |
| Multiple Products Observed on TLC/LC-MS | Formation of Regioisomers: The reaction conditions may favor the formation of multiple isomers, as seen in the Einhorn-Brunner reaction.[6][16] | Adjust the reaction conditions to favor one isomer. This may involve changing the solvent, temperature, or catalyst system. For the Einhorn-Brunner reaction, the choice of the diacylamine starting material is critical for controlling regioselectivity.[5][7] |
| Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts. | Review the reaction mechanism to identify potential side reactions. Adjusting stoichiometry, temperature, or order of addition of reagents can help minimize side product formation. | |
| Difficulty in Product Isolation and Purification | High Polarity of the Product: The polar nature of the triazole ring can make extraction and chromatography challenging. | For extraction, use a more polar organic solvent like ethyl acetate or a mixture containing alcohols. For chromatography, consider reverse-phase silica or using a more polar eluent system for normal-phase silica.[11] |
| Product is an Oil Instead of a Solid: Impurities can depress the melting point and prevent crystallization. | Attempt to purify the oil further by column chromatography. After purification, try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent, or by scratching the inside of the flask with a glass rod.[11] | |
| Residual Metal Catalyst: Traces of metal from catalytic reactions can contaminate the final product. | Wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA to sequester and remove the metal ions.[11] |
Key Synthetic Protocols
Here are detailed, step-by-step methodologies for common 1,2,4-triazole synthesis reactions.
Protocol 1: The Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This classical method involves the condensation of an amide and a hydrazide at high temperatures.[3][4][17]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene) or perform the reaction neat
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[3]
-
Maintain this temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the resulting solid can be triturated with ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol or acetic acid.[2][3]
Self-Validation: The identity and purity of the 3,5-diphenyl-1,2,4-triazole should be confirmed by NMR, IR, and Mass Spectrometry.
Protocol 2: The Einhorn-Brunner Reaction - Synthesis of a Substituted 1,2,4-Triazole
This method involves the reaction of a diacylamine with a substituted hydrazine, often in the presence of a weak acid.[6][7][18]
Materials:
-
Diacylamine (e.g., N-acetylbenzamide) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Causality: The use of glacial acetic acid as a solvent also serves as the acid catalyst for the condensation reaction.[7] The regioselectivity of the product will be determined by the electronic nature of the acyl groups on the diacylamine.[8]
Protocol 3: Microwave-Assisted Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
This modern approach offers a rapid and efficient synthesis from secondary amides and hydrazides.[13][19][20]
Materials:
-
Secondary amide (e.g., N-methylbenzamide)
-
Hydrazide (e.g., benzoylhydrazide)
-
Triflic anhydride
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve the secondary amide in DCM at 0°C.
-
Add 2-fluoropyridine as a base.
-
Slowly add triflic anhydride to activate the amide.
-
Add the hydrazide to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 2 hours.[20]
-
After cooling, the reaction mixture can be worked up by washing with water and brine, followed by drying and concentration.
-
The crude product is then purified by column chromatography.
Expertise: The use of triflic anhydride activates the amide for nucleophilic attack by the hydrazide, and the microwave irradiation dramatically accelerates the subsequent cyclodehydration step.[19][20]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
Generalized Mechanism of the Pellizzari Reaction
Caption: A simplified representation of the Pellizzari reaction mechanism.
References
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
- Castanedo, G. M., Sutherlin, D. P., & Sran, A. K. (2011). A General, One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles. Organic Letters, 13(20), 5342–5345.
- Chen, J., et al. (2016). Metal-Free, Room-Temperature Synthesis of 1,2,4-Triazoles from Hydrazones and Amines under Aerobic Oxidative Conditions. Organic Letters, 18(15), 3846–3849.
-
Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-310. [Link]
-
Gao, Y. F., Zhang, R. Z., Xu, C., & Wang, M. (2024). A general and efficient synthesis of 1,2,4-triazoles from N-tosylhydrazones and nitriles. Organic Letters, 26(26), 5087-5091. [Link]
- Guo, L., et al. (2021). A Metal-Free, One-Pot Synthesis of 1,2,4-Triazole-3-amines from Isothiocyanates and Hydrazides. Green Chemistry, 23(1), 268-273.
- Huang, W., et al. (2015). Copper-Catalyzed Aerobic Oxidative C(sp3)−H Functionalization for the Synthesis of 1,3-Disubstituted 1,2,4-Triazoles. Organic Letters, 17(21), 5256–5259.
- Liu, Z., et al. (2018). Silver-Catalyzed [3 + 2] Cycloaddition of Isocyanides with Diazonium Salts: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(10), 3099–3102.
- Lu, J., et al. (2022). Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-triazoles via I2-Mediated Oxidative Cyclization of Trifluoroacetimidohydrazides with DMF as a Carbon Source. The Journal of Organic Chemistry, 87(1), 633–640.
- Pellizzari, G. (1911). Gazz. Chim. Ital., 41, II, 20.
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]
- Siddaiah, V., et al. (2011). HClO4-SiO2 as an Efficient and Reusable Catalyst for the Synthesis of 1,2,4-Triazole Derivatives.
- Tian, J., et al. (2021). Metal-Free Synthesis of 1,2,4-Triazoles via Decarboxylative Cyclization of α-Aryl-α-isocyanoacetates with Aryl Diazonium Salts. Organic Letters, 23(1), 164–168.
- Wani, T. A., et al. (2021). A Facile, Transition-Metal-Free, One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Diaminoazines and Benzylamines. ChemistrySelect, 6(1), 107-111.
- Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of Symmetrically and Unsymmetrically Substituted 1,2,4-Triazoles from Hydroxylamine and Nitriles. The Journal of Organic Chemistry, 80(21), 10986–10992.
- Yang, Z., & Yuan, J. (2018). A Facile Electrochemical Approach for the Synthesis of 1-Aryl and 1,5-Disubstituted 1,2,4-Triazoles. Green Chemistry, 20(14), 3241-3245.
- Yin, G., et al. (2009). A Facile and Efficient One-Pot Synthesis of 1,2,4-Triazoles from Aldehydes and Cyanamide. Synthesis, 2009(13), 2165-2169.
- Zhou, P., et al. (2021). A Versatile and Scalable Synthesis of Chiral Bis(cyano-triazole)-1,1′-naphthalene Ligands. Organic Letters, 23(17), 6826–6830.
-
Wikipedia. (2023). Einhorn–Brunner reaction. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Wikipedia. (2023). Pellizzari reaction. [Link]
-
ISRES. (2023). synthesis of 1,2,4 triazole compounds. [Link]
-
SciSpace. (2023). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 4H-1,2,4-triazoles. [Link]
- Merck Index. (2001). Einhorn-Brunner Reaction. In The Merck Index (13th ed., p. ONR-28). Merck & Co.
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stability studies of 3-(4H-1,2,4-triazol-3-yl)aniline under different conditions
Technical Support Center: Stability Studies of 3-(4H-1,2,4-triazol-3-yl)aniline
Welcome to the technical support guide for 3-(4H-1,2,4-triazol-3-yl)aniline. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the stability assessment of this compound. Our approach is rooted in the principles of forced degradation, a systematic methodology to identify the intrinsic stability characteristics of a molecule.[1][2]
While specific degradation kinetics for 3-(4H-1,2,4-triazol-3-yl)aniline are not extensively published, this guide synthesizes data from structurally related compounds—including 3-amino-1,2,4-triazoles and anilines—to provide a robust predictive framework for your stability studies.[3][4][5]
Part 1: Foundational Stability & Handling (FAQs)
This section addresses the most common initial questions regarding the compound's stability and proper handling.
Q1: What are the best practices for storing solid 3-(4H-1,2,4-triazol-3-yl)aniline to ensure long-term integrity?
A1: Proper storage is critical. For optimal stability, store the solid compound in a cool, dry, and dark environment.[6] We recommend keeping the container tightly sealed at +4°C under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[6] Exposure to humidity, high temperatures, and light can accelerate degradation.[6]
Q2: I'm dissolving the compound for a biological assay. What common stability pitfalls should I be aware of in solution?
A2: The stability of 3-(4H-1,2,4-triazol-3-yl)aniline in solution is influenced by pH, solvent choice, temperature, and light exposure.[6] The aniline moiety is susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air. The triazole ring is generally stable but can be vulnerable under harsh pH and high-temperature conditions.[6] If your assay medium is complex, consider preparing the solution fresh and protecting it from light during the experiment.
Q3: My compound solution is changing color (e.g., turning yellow/brown) over time. What is happening?
A3: A color change often indicates oxidative degradation of the aniline functional group.[4] Anilines can oxidize to form colored nitroso, nitro, and polymeric species. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. To mitigate this, use de-gassed solvents, protect your solution from light, and consider adding a chelating agent like EDTA if metal contamination is suspected.
Part 2: Troubleshooting Guide for Experimental Instability
This section focuses on specific problems researchers may encounter during synthesis or application.
Q4: I'm seeing an unexpected loss of my parent compound during a reaction work-up under acidic conditions. Is the triazole ring cleaving?
A4: While the 1,2,4-triazole ring is generally robust, it is not impervious to degradation under harsh conditions.[6] Concentrated acids at elevated temperatures could potentially lead to hydrolysis, though this is less common than other degradation pathways.[6] First, verify that the aniline group is not undergoing an acid-catalyzed side reaction. If the issue persists, moderate the pH and temperature of your work-up. A simple stability test of your compound in the work-up conditions (without other reagents) can confirm if the molecule itself is unstable.
Q5: My HPLC analysis shows multiple new, small peaks after leaving the sample in the autosampler overnight. What's the likely cause?
A5: This suggests on-instrument degradation. The two most likely culprits are photodegradation from ambient light and oxidative degradation. Triazole derivatives are known to be susceptible to photodegradation.[7][8] Additionally, if your mobile phase is not de-gassed or if the sample vial is not properly sealed, oxidation of the aniline moiety can occur. Troubleshooting Steps:
-
Use amber or light-blocking autosampler vials.
-
Ensure your mobile phase is freshly prepared and adequately de-gassed.
-
Lower the temperature of the autosampler tray (e.g., to 4°C).
-
Analyze a freshly prepared sample and compare it to the one that has been sitting to confirm the degradation.
Part 3: A Systematic Approach: The Forced Degradation Study
Forced degradation (or stress testing) is an essential process to identify a molecule's potential degradation pathways and develop a stability-indicating analytical method.[1][2][9] This section provides the complete workflow and protocols for conducting such a study on 3-(4H-1,2,4-triazol-3-yl)aniline.
Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Forced degradation study workflow.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Causality: A robust HPLC method is the foundation of any stability study. It must be able to separate the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 254 nm) and a Photo Diode Array (PDA) detector to check for peak purity.
-
Validation: This method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
Protocol 2: Forced Degradation Sample Preparation [1][6]
Causality: The conditions are chosen to be more severe than typical storage conditions to accelerate degradation and identify potential liabilities.[2] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.
-
Stock Solution: Prepare a 1 mg/mL solution of 3-(4H-1,2,4-triazol-3-yl)aniline in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C and sample at timed intervals.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light. Sample at timed intervals.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other suitable transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.
-
Thermal Degradation: Store the solid compound in a controlled oven at 80°C. At each time point, weigh a small amount, dissolve it to the target concentration, and analyze.
Part 4: Data Interpretation and Potential Degradation Pathways
Data Presentation
Summarize your findings in a clear, comparative table.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation | No. of Degradants | Observations |
| Control (Initial) | 0 | 100% | 0% | 0 | - |
| 0.1 M HCl, 60°C | 24 | 95.2% | 4.8% | 1 | Minor degradation observed. |
| 0.1 M NaOH, 60°C | 24 | 91.5% | 8.5% | 2 | Moderate degradation. |
| Water, 60°C | 24 | 99.8% | 0.2% | 0 | Compound is stable. |
| 3% H₂O₂, RT | 8 | 78.3% | 21.7% | >3 | Significant degradation. |
| Photolytic (ICH Q1B) | 24 | 85.1% | 14.9% | 2 | Compound is photosensitive. |
| Thermal (Solid, 80°C) | 72 | 99.5% | 0.5% | 0 | Compound is thermally stable. |
| Note: Data presented is hypothetical and for illustrative purposes. |
Potential Degradation Pathways
Based on the known chemistry of the aniline and triazole moieties, the following degradation pathways are plausible. LC-MS analysis of the degradation samples is crucial for confirming these structures.
Caption: Potential degradation sites on the molecule.
-
Oxidative Pathway: The primary site of vulnerability is the aniline nitrogen. Oxidation can lead to a variety of products, from simple N-oxides to complex colored polymers. This is often the most significant degradation pathway for anilines.[4]
-
Photolytic Pathway: Aromatic and heterocyclic systems can absorb UV radiation, leading to bond cleavage, rearrangement, or dimerization.[7][10]
-
Hydrolytic Pathway: The 1,2,4-triazole ring is generally stable to hydrolysis. However, under extreme pH and temperature, cleavage of the ring could theoretically occur, though this is considered a minor pathway for this compound.[6]
References
- BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Godevac, D., et al. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry.
- Sławomir, M., & Anna, B. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (n.d.). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole.
- ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF.
- Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences.
- Muhammad, S., & Ahmed, A. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews.
- ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives.
- National Institutes of Health. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications.
- ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- MedCrave online. (2016). Forced Degradation Studies.
- Sikder, A. K., et al. (2001). Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives.
- Burgess, E. M., et al. (n.d.). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Lyons, C. D., et al. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH.
- Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT).
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- National Institutes of Health. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
- PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- ResearchGate. (n.d.). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.
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Technical Support Center: Analytical Methods for Purity Assessment of 3-(4H-1,2,4-triazol-3-yl)aniline
Welcome to the technical support guide for the analytical characterization of 3-(4H-1,2,4-triazol-3-yl)aniline (CAS No. 252928-92-0). This document provides in-depth methodologies, field-proven troubleshooting advice, and frequently asked questions (FAQs) to support researchers, analytical chemists, and drug development professionals in ensuring the purity and quality of this important chemical intermediate. The inherent reactivity of the aniline and triazole moieties necessitates a robust, multi-faceted analytical approach to identify and quantify potential impurities.
Strategic Overview of Purity Assessment
The purity assessment of 3-(4H-1,2,4-triazol-3-yl)aniline is not a single measurement but a comprehensive strategy. The primary goal is to separate, identify, and quantify the main component and any related impurities. A typical workflow involves a high-resolution separation technique, primarily High-Performance Liquid Chromatography (HPLC), for quantification, coupled with spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for definitive structural identification. Thermal analysis provides crucial information on the solid-state properties of the material.
Caption: Overall analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Core Technique
For a polar, aromatic compound like 3-(4H-1,2,4-triazol-3-yl)aniline, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice for purity determination and quantification.[1] The methodology must be carefully developed to ensure separation from potential process-related impurities and degradation products.
Recommended HPLC Protocol
This protocol provides a robust starting point for analysis. Method validation according to ICH guidelines is essential for use in a regulated environment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column or system.[2]
-
-
HPLC System & Conditions:
-
Equilibrate the entire HPLC system, including the column, with the mobile phase at the initial conditions until a stable baseline is achieved. A stable baseline is critical for accurate integration, especially for trace impurities.[2]
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the system.
-
Perform a blank injection (diluent only) to identify any system-related peaks.
-
Run a system suitability test (SST) by injecting a standard solution multiple times to verify system performance (e.g., reproducibility of retention time, peak area, tailing factor).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and selectivity for aromatic amines and triazoles.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase protonates the aniline group, reducing peak tailing from silanol interactions.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff. |
| Gradient Elution | 5% B to 95% B over 25 min | A gradient is necessary to elute potential non-polar impurities while retaining early-eluting polar ones. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic aniline structure provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
HPLC Troubleshooting & FAQs
Q1: My main peak is tailing severely. What is the cause and how can I fix it?
-
A1: Cause & Solution: Peak tailing for this compound is almost certainly due to the basic aniline group interacting with acidic residual silanol groups on the silica-based C18 column.[4]
-
Primary Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid in the recommended method should protonate the aniline (pKa ~3-4), minimizing this secondary interaction. If tailing persists, you can try a slightly lower pH, but be mindful of column stability limits (typically pH > 2).
-
Alternative Column: Consider using a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) designed for better peak shape with basic compounds.
-
Check for Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration.[4]
-
Q2: I'm seeing a drift in retention times over a sequence of injections. Why is this happening?
-
A2: Cause & Solution: Retention time drift is typically caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[5]
-
Column Equilibration: Ensure the column is fully equilibrated before starting the sequence. For gradient methods, this can take 10-15 column volumes.[5]
-
Mobile Phase: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can help diagnose pump issues.[6] Also, ensure solvents are fresh and properly degassed to prevent bubble formation.[4]
-
Temperature Control: Use a thermostatted column compartment. Even minor room temperature changes can affect viscosity and, consequently, retention times.[5]
-
Q3: There's a new, unexpected peak in my sample chromatogram that wasn't there before. What should I do?
-
A3: Cause & Solution: This could be a degradation product, a contaminant from your sample preparation, or carryover from a previous injection.
-
Investigate Degradation: Is the sample old or has it been exposed to light/air? Anilines can be susceptible to oxidative degradation. Re-prepare the sample fresh and re-inject.
-
Check Blanks: Inject your sample diluent. If the peak is present, the contamination is in your solvent or glassware.
-
Address Carryover: If the peak appears after injecting a concentrated sample, it may be carryover. Increase the needle wash volume and use a strong solvent (like 100% acetonitrile) in the wash solution.
-
Caption: Troubleshooting flowchart for HPLC peak tailing.
Mass Spectrometry (MS) for Identification
When coupled with HPLC (LC-MS), mass spectrometry is indispensable for confirming the molecular weight of the main peak and for identifying unknown impurities.
Expected Fragmentation
Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as both the aniline and triazole nitrogens are readily protonated.
-
Molecular Ion: Expect a strong protonated molecular ion [M+H]⁺ at m/z 161.08.
-
Key Fragments: The fragmentation of the 1,2,4-triazole ring is a key diagnostic tool. Common fragmentation pathways involve the loss of neutral molecules like HCN or N₂.[7] The specific fragmentation pattern can be influenced by substituent positions.[7][8] For instance, cleavage of the triazole ring can occur, and the aniline moiety can also undergo characteristic fragmentations.
| Ion | m/z (Calculated) | Potential Origin |
| [M+H]⁺ | 161.08 | Protonated parent molecule |
| [M+H - N₂]⁺ | 133.07 | Loss of nitrogen from the triazole ring |
| [M+H - HCN]⁺ | 134.07 | Loss of hydrogen cyanide from the triazole ring |
MS Troubleshooting & FAQs
Q1: I can't find the molecular ion peak at m/z 161. I only see fragments.
-
A1: Cause & Solution: This indicates that the molecule is fragmenting too readily in the ion source.
-
Reduce Source Energy: The primary parameter to adjust is the fragmentor or cone voltage. Lower this voltage to decrease the energy applied in the source region, promoting the survival of the molecular ion.[3][9]
-
Check Mobile Phase: High concentrations of non-volatile buffers can cause ion suppression. The recommended HPLC method using volatile formic acid is ideal for MS compatibility.
-
Q2: How can I distinguish between the target compound, 3-(4H-1,2,4-triazol-3-yl)aniline, and a potential isomeric impurity, such as 3-(1H-1,2,4-triazol-3-yl)aniline, using MS?
-
A2: Cause & Solution: Isomers will have the identical molecular weight, making them indistinguishable by a single-stage MS scan.
-
Chromatographic Separation: Your primary tool is HPLC. A well-developed HPLC method should be able to separate the isomers, allowing you to analyze their mass spectra individually.
-
Tandem MS (MS/MS): If the isomers co-elute, tandem mass spectrometry may help. Isolate the parent ion (m/z 161) and fragment it. The relative abundance of the daughter ions might differ between isomers due to the different substitution on the triazole ring, providing a potential means of differentiation. However, obtaining distinct fragmentation patterns for closely related isomers can be challenging.[8] NMR would be the definitive technique for this purpose.
-
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for unambiguous structural confirmation of the bulk material and for characterizing isolated impurities.
Expected Spectral Features (in DMSO-d₆)
-
¹H NMR:
-
Aromatic Protons: The four protons on the aniline ring will appear in the aromatic region (~6.5-7.5 ppm), exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet, typically around 5.0-6.0 ppm, which may exchange with D₂O.[10]
-
Triazole Proton (-CH=): A sharp singlet further downfield, often above 8.0 ppm.[11]
-
Triazole NH Proton: A very broad singlet, potentially at a high chemical shift (>12 ppm), which may also exchange with D₂O.[10]
-
-
¹³C NMR:
-
Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbons of the triazole ring will appear at characteristic chemical shifts, often in the 140-160 ppm range.[11]
-
NMR Troubleshooting & FAQs
Q1: The -NH₂ and triazole -NH protons in my ¹H NMR spectrum are very broad or not visible.
-
A1: Cause & Solution: This is common for exchangeable protons (N-H, O-H).
-
Chemical Exchange: The broadening is due to chemical exchange with trace amounts of water in the NMR solvent or on the glassware. This is normal behavior.
-
Confirmation: To confirm these are the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peaks should disappear or significantly decrease in intensity.
-
Low Temperature: Running the experiment at a lower temperature can sometimes slow the exchange rate and sharpen these peaks.
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the solid-state properties of the material.
-
DSC: Measures heat flow and can identify the melting point, polymorphic transitions, and desolvation events. A sharp, single melting endotherm is indicative of a highly crystalline, pure substance.[12][13]
-
TGA: Measures weight loss as a function of temperature. It is highly effective for quantifying residual solvents or water (solvates/hydrates).[12] A significant weight loss before the melting/decomposition point suggests the presence of volatiles.[14]
Thermal Analysis FAQs
Q1: My TGA shows a 5% weight loss between 80°C and 120°C, followed by decomposition at 250°C. What does this mean?
-
A1: Interpretation: This strongly indicates the presence of a volatile component, most likely water or a common organic solvent, trapped in the crystal lattice (a hydrate or solvate). The weight loss corresponds to the evaporation of this component. The material itself is thermally stable up to 250°C. This information is critical, as the "purity" by HPLC may be 99.9%, but the absolute content of your active molecule is only ~95% due to the presence of the solvent/water.
Q2: The DSC shows a small endotherm followed by an exotherm before the main melting peak. Is this an impurity?
-
A2: Interpretation: This pattern is often characteristic of a crystal-to-crystal transformation (polymorphism).[12] The sample is likely transitioning from a less stable polymorphic form (endotherm) to a more stable one (exotherm), which then melts at a higher temperature. This is not necessarily an impurity but is a critical physicochemical property that must be controlled and characterized.
References
- Benchchem.
- Scientific-publications.net. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
- ResearchGate.
- Benchchem.
- Semantic Scholar. Mass spectra of some 1,2,4-triazoles.
- ResearchGate. (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- AIP Publishing.
- ResearchGate. (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)
- ResearchGate.
- AZoM.com. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- SciSpace - by Typeset.
- NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- TA Instruments.
- Benchchem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Benchchem. Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectra of some 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. scispace.com [scispace.com]
- 12. azom.com [azom.com]
- 13. tainstruments.com [tainstruments.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3-(4H-1,2,4-triazol-3-yl)aniline Against Established Kinase Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with high efficacy and selectivity remains a cornerstone of drug discovery. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including kinase inhibition.[1][2][3][4] This guide presents a comprehensive comparative study of a promising, yet underexplored molecule, 3-(4H-1,2,4-triazol-3-yl)aniline, against a panel of well-characterized and clinically relevant kinase inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this compound as a novel therapeutic agent.
Through a series of in-vitro and cell-based assays, we will dissect the inhibitory profile of 3-(4H-1,2,4-triazol-3-yl)aniline and benchmark its performance against Imatinib, a paradigm of targeted therapy for chronic myeloid leukemia (CML)[5], Gefitinib, a first-generation EGFR inhibitor[6], and Dasatinib, a potent second-generation multi-kinase inhibitor.[6] This comparative approach is designed to not only elucidate the specific kinase targets of our compound of interest but also to contextualize its potency and selectivity within the existing armamentarium of anti-cancer drugs.
Introduction to the Compounds
The Investigational Compound: 3-(4H-1,2,4-triazol-3-yl)aniline
3-(4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound featuring a central 1,2,4-triazole ring linked to an aniline moiety.[7] While extensive research on this specific isomer is limited, related structures bearing the 1,2,4-triazol-yl-aniline core have shown potent inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] This precedent provides a strong rationale for investigating its kinase inhibitory potential.
Chemical Structure:
-
SMILES: Nc1cccc(c1)n2cnnc2
-
Molecular Formula: C₈H₈N₄
-
Molecular Weight: 160.18 g/mol [7]
The Comparator Kinase Inhibitors
To establish a robust benchmark for our investigation, we have selected three FDA-approved kinase inhibitors with distinct mechanisms of action and target profiles:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor renowned for its efficacy against the Bcr-Abl fusion protein in CML. It also inhibits c-KIT and PDGF-R.[5]
-
Gefitinib (Iressa®): A selective inhibitor of the EGFR tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[6]
-
Dasatinib (Sprycel®): A second-generation, multi-targeted kinase inhibitor that is significantly more potent than Imatinib against Bcr-Abl and also inhibits Src family kinases, c-KIT, and PDGFR.[6]
Experimental Design and Rationale
The comparative study is designed to systematically evaluate the kinase inhibitory profile and cellular effects of 3-(4H-1,2,4-triazol-3-yl)aniline. The experimental workflow is structured to progress from broad, in-vitro screening to more targeted, cell-based functional assays.
In-Vitro Kinase Inhibition Profiling
Rationale: The initial step is to determine the direct inhibitory activity of 3-(4H-1,2,4-triazol-3-yl)aniline against a panel of purified kinases. This provides a direct measure of the compound's potency (IC50) and selectivity. Based on the activity of structurally related compounds, our primary focus will be on receptor tyrosine kinases implicated in angiogenesis and cell proliferation.
Methodology: A luminescence-based kinase assay will be employed to measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10][11]
Cell-Based Assays for Target Validation and Functional Effects
Rationale: Following the identification of potential kinase targets from the in-vitro screen, cell-based assays are crucial to confirm on-target activity within a cellular context and to assess the downstream functional consequences of kinase inhibition.
Methodologies:
-
Cellular Phosphorylation Assay: To confirm that the compound inhibits the phosphorylation of downstream substrates of the target kinase in intact cells.[12]
-
Cell Viability (MTT) Assay: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines whose growth is driven by the target kinases.[13][14][15]
Detailed Experimental Protocols
In-Vitro Luminescence-Based Kinase Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR2, EGFR, Bcr-Abl)
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (3-(4H-1,2,4-triazol-3-yl)aniline, Imatinib, Gefitinib, Dasatinib) dissolved in DMSO
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: In-Vitro Kinase Assay
Caption: Workflow for the in-vitro luminescence-based kinase assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cancer cell lines (e.g., K562 for Bcr-Abl, A549 for EGFR, HUVEC for VEGFR2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the comparative performance of 3-(4H-1,2,4-triazol-3-yl)aniline.
Table 1: In-Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | 3-(4H-1,2,4-triazol-3-yl)aniline | Imatinib | Gefitinib | Dasatinib |
| VEGFR2 | 25 | >10,000 | >10,000 | 5 |
| EGFR | 150 | >10,000 | 15 | 30 |
| Bcr-Abl | >10,000 | 250 | >10,000 | 1 |
| c-KIT | 5,000 | 150 | >10,000 | 10 |
| PDGFRβ | 800 | 100 | >10,000 | 2 |
| Src | 2,500 | >10,000 | >10,000 | 0.5 |
Interpretation: The hypothetical data suggests that 3-(4H-1,2,4-triazol-3-yl)aniline is a potent and selective inhibitor of VEGFR2, with moderate activity against EGFR. Its activity against other kinases is significantly lower, indicating a favorable selectivity profile compared to the multi-targeted inhibitor Dasatinib.
Table 2: Cellular Anti-proliferative Activity (GI50, µM)
| Cell Line (Primary Driver Kinase) | 3-(4H-1,2,4-triazol-3-yl)aniline | Imatinib | Gefitinib | Dasatinib |
| HUVEC (VEGFR2) | 0.1 | >50 | >50 | 0.02 |
| A549 (EGFR wild-type) | 2.5 | >50 | 0.5 | 0.1 |
| K562 (Bcr-Abl) | >50 | 0.8 | >50 | 0.005 |
Interpretation: The cell-based data corroborates the in-vitro findings. 3-(4H-1,2,4-triazol-3-yl)aniline demonstrates potent anti-proliferative activity in a VEGFR2-dependent cell line (HUVEC), consistent with its enzymatic inhibition data. The moderate activity in an EGFR-driven cell line (A549) also aligns with the in-vitro results. The lack of activity in a Bcr-Abl driven cell line (K562) further supports its selectivity.
Mechanistic Insights and Signaling Pathways
The potent inhibition of VEGFR2 by 3-(4H-1,2,4-triazol-3-yl)aniline suggests its potential as an anti-angiogenic agent. VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.
VEGFR2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR2 signaling cascade by 3-(4H-1,2,4-triazol-3-yl)aniline.
Conclusion and Future Directions
This comparative guide provides a foundational framework for the evaluation of 3-(4H-1,2,4-triazol-3-yl)aniline as a novel kinase inhibitor. The presented hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR2, with potential applications as an anti-angiogenic agent in cancer therapy. Its selectivity profile appears favorable when compared to multi-kinase inhibitors like Dasatinib.
Further studies are warranted to validate these initial findings. These should include:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to confirm selectivity.
-
In-Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties and safety profile of the compound.
The systematic approach outlined in this guide, combining in-vitro and cell-based assays with a comparative analysis against established drugs, provides a robust pathway for the preclinical development of promising new therapeutic candidates like 3-(4H-1,2,4-triazol-3-yl)aniline.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 17, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]
-
Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20473–20478. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology, 15(1), 121. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. Retrieved January 17, 2026, from [Link]
-
Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7544–7551. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology, 15(1), 121. [Link]
-
Roskoski, R. Jr. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Pharmacological Research, 139, 471-490. [Link]
-
Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmacia. Retrieved January 17, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline. (n.d.). Google Patents.
-
Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. (2007). Chemical Biology & Drug Design, 69(5), 331-337. [Link]
-
SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023, July 25). Journal of Chemistry and Technologies. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Validating the Mechanism of Action of 3-(4H-1,2,4-triazol-3-yl)aniline as a Novel p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel putative kinase inhibitor, 3-(4H-1,2,4-triazol-3-yl)aniline, hereafter referred to as Compound T. Our hypothesis is that Compound T functions as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in various diseases.[1][2]
To establish a robust and validated MoA, this guide will compare Compound T against two well-characterized p38 MAPK inhibitors with distinct mechanisms: SB203580 , a classic ATP-competitive inhibitor of p38α/β, and BIRB 796 (Doramapimod), a potent, slow-dissociating allosteric inhibitor of all p38 isoforms.[3][4][5] Through a systematic series of biochemical and cellular assays, we will delineate a self-validating workflow to confirm target engagement, measure potency, and assess the selectivity of Compound T.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade.[6] It is typically initiated by environmental stresses and inflammatory cytokines.[7] This leads to the activation of MAP kinase kinase kinases (MAPKKKs), which then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[6] These, in turn, dually phosphorylate a Thr-Gly-Tyr motif in the activation loop of p38 MAPK, leading to its full activation.[7] Activated p38 proceeds to phosphorylate a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, regulating a wide array of cellular processes including inflammation, apoptosis, and cell cycle progression.[2][6]
Caption: p38 MAPK signaling pathway and points of inhibition.
Part 1: Biochemical Validation of Direct p38α Inhibition
The foundational step in MoA validation is to determine if Compound T directly inhibits the enzymatic activity of its putative target, p38 MAPK, in a purified, cell-free system. This removes the complexities of cellular biology and provides a direct measure of enzyme-inhibitor interaction.
Causality Behind Experimental Choice:
An in vitro kinase assay is the gold standard for confirming direct enzymatic inhibition. By using recombinant p38α, a specific peptide substrate, and ATP, we can directly measure the transfer of phosphate, the fundamental action of a kinase. This allows for the calculation of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—which is a critical parameter for quantifying potency. We will use an ADP-Glo™ assay format, which measures the amount of ADP produced, providing a sensitive and reliable readout of kinase activity.[8]
Experimental Protocol: In Vitro p38α Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant active p38α enzyme and the substrate (e.g., ATF2 peptide) in kinase buffer to desired concentrations.
-
Prepare a 25 µM ATP solution in kinase buffer.
-
Perform a serial dilution of Compound T, SB203580, and BIRB 796 in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Comparative Data: Biochemical Potency
| Compound | Putative MoA | p38α IC50 (nM) |
| Compound T | p38 MAPK Inhibitor | [Hypothetical Data: 15] |
| SB203580 | ATP-Competitive p38α/β Inhibitor | 300-500[4] |
| BIRB 796 | Allosteric p38 Inhibitor | 0.1-1[5] |
This table presents hypothetical data for Compound T alongside literature-derived values for comparator compounds to illustrate a potential outcome.
Part 2: Cellular Target Engagement and Pathway Inhibition
Demonstrating that a compound inhibits a purified enzyme is necessary but not sufficient. A critical validation step is to confirm that the compound can enter a cell, bind to its intended target, and inhibit its function in a physiological context.
Cellular Pathway Inhibition via Western Blot
Causality Behind Experimental Choice:
To confirm that Compound T inhibits p38 MAPK activity within intact cells, we will measure the phosphorylation status of a direct downstream substrate, MK2. Lipopolysaccharide (LPS) is a potent activator of the p38 pathway in immune cells like macrophages.[9][10] By treating LPS-stimulated cells with our inhibitors and measuring the levels of phosphorylated MK2 (p-MK2) via Western blot, we can directly assess the compound's ability to block the kinase cascade at the p38 node.
Experimental Protocol: p-MK2 Western Blot in LPS-Stimulated Macrophages
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-MK2 (Thr334) and total MK2 overnight at 4°C. A loading control like GAPDH should also be used.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
Direct Target Engagement with CETSA
Causality Behind Experimental Choice:
The Cellular Thermal Shift Assay (CETSA) provides definitive evidence of direct target engagement in a cellular environment.[13] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[14] By heating intact cells or cell lysates to various temperatures, we can generate a "melting curve" for the target protein.[14][15] A shift in this curve to a higher temperature in the presence of a compound is strong evidence of direct binding.[14]
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A Comparative Guide to the Antifungal Efficacy of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives
In the landscape of escalating antifungal resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the most enduring and versatile pharmacophores are the 1,2,4-triazoles, a core component of leading antifungal agents like fluconazole and itraconazole. This guide provides a comparative analysis of a specific, promising subclass: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. We will delve into their antifungal efficacy, supported by experimental data, and elucidate the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.
The Rationale: Why 1,2,4-Triazoles?
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its capacity for crucial molecular interactions. In antifungal agents, the nitrogen at the 4-position (N4) of the triazole ring chelates the heme iron atom within the active site of lanosterol 14α-demethylase (CYP51).[1] This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazole-based drugs disrupt membrane integrity, leading to fungal cell growth arrest and death. The persistent challenge of resistance to existing azoles necessitates the synthesis of novel derivatives with modified structures that can evade fungal resistance mechanisms while retaining potent CYP51 inhibitory action. The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a strategic modification to explore new interactions within the enzyme's active site and enhance antifungal potency.
General Chemical Structure
The core scaffold of the compounds discussed in this guide is the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol system. The key point of diversity in the synthesized analogues lies in the substitution pattern on the C5-phenyl ring, which allows for a systematic investigation of electronic and steric effects on antifungal activity.
Caption: General scaffold of the evaluated triazole derivatives.
Experimental Protocol: Quantifying Antifungal Efficacy
To ensure the reliability and reproducibility of antifungal efficacy data, standardized methodologies are paramount. The most common and accepted method for determining the in vitro potency of a new compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the methodology reported in the primary literature for these compounds.[2]
Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of a drug-free growth control validates the viability of the fungal inoculum and the suitability of the incubation conditions. The standard drug control (e.g., Fluconazole) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compounds.
Workflow Diagram
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Causality: A standardized starting concentration of fungal cells is critical for consistent and comparable MIC results.
-
Action: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
-
-
Preparation of Microdilution Plates:
-
Causality: Serial dilution creates a concentration gradient to precisely identify the minimum concentration that inhibits growth. RPMI-1640 is a standardized cell culture medium that supports fungal growth reproducibly.
-
Action: The test compounds and the standard drug (e.g., Fluconazole) are dissolved in dimethyl sulfoxide (DMSO). A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Causality: Introducing a defined amount of the fungal inoculum to each well challenges the drug at each concentration. Incubation provides the necessary conditions for fungal growth.
-
Action: The standardized fungal suspension from Step 1 is further diluted in RPMI-1640 medium and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. The plates are then incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Causality: Visual inspection for turbidity (cloudiness) is a direct indicator of microbial growth.
-
Action: Following incubation, the plates are examined visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Comparative Antifungal Efficacy Data
The following table summarizes the in vitro antifungal activity of a series of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives against clinically relevant fungal pathogens. The data is derived from the work of Gupta et al. and is presented here for comparative analysis.[2]
| Compound ID | Substituent (R) on Phenyl Ring | MIC (µg/mL) vs. C. albicans (3557) | MIC (µg/mL) vs. C. albicans (3471) | MIC (µg/mL) vs. C. tropicalis (3556) | MIC (µg/mL) vs. A. niger (165) |
| A-1 | 4-Chloro | 32 | 32 | 64 | 128 |
| A-2 | 2,4-Dichloro | 32 | 32 | 64 | 128 |
| A-3 | 4-Nitro | 32 | 32 | 64 | 128 |
| A-4 | 4-Methyl | 64 | 64 | 64 | 128 |
| A-5 | 4-Methoxy | 64 | 64 | 128 | 128 |
| A-6 | 2-Hydroxy | 64 | 64 | 128 | 128 |
| A-7 | H (Unsubstituted) | 64 | 64 | 128 | 128 |
| Fluconazole | Standard Drug | 32 | 32 | 64 | 128 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table provides valuable insights into the structure-activity relationship of this class of compounds.
-
Impact of Halogen Substitution: The most significant finding is the enhanced potency associated with halogen substituents on the phenyl ring. Compounds A-1 (4-Chloro) and A-2 (2,4-Dichloro) demonstrated the highest activity against the tested Candida species, with MIC values of 32 µg/mL against both C. albicans strains.[2] This level of activity is equipotent to the standard antifungal drug, Fluconazole.[2] This suggests that the presence of electron-withdrawing groups, such as chlorine, at the para- and ortho-positions of the phenyl ring is crucial for antifungal efficacy. These groups may enhance the binding affinity of the molecule within the hydrophobic active site of the CYP51 enzyme.
-
Effect of Other Substituents: The introduction of a 4-Nitro group (A-3 ) also maintained this higher level of activity against C. albicans, indicating that strong electron-withdrawing character is a key contributor to potency.[2] In contrast, electron-donating groups like 4-Methyl (A-4 ) and 4-Methoxy (A-5 ), as well as the unsubstituted compound (A-7 ), resulted in a two-fold decrease in activity against C. albicans (MIC of 64 µg/mL).[2]
-
Spectrum of Activity: While several compounds showed promising activity against Candida species, their efficacy against the mold Aspergillus niger was uniformly moderate (MIC of 128 µg/mL), which was comparable to Fluconazole.[2] This highlights a common challenge in azole development: achieving broad-spectrum activity against both yeasts and molds.
Conclusion
The comparative analysis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives reveals a clear and actionable structure-activity relationship. The presence of strong electron-withdrawing groups, particularly halogens, on the C5-phenyl ring is a key determinant for potent activity against Candida species, achieving efficacy comparable to the clinical standard, Fluconazole. Specifically, the 4-chloro and 2,4-dichloro substituted derivatives stand out as the most promising leads from this series. These findings underscore the potential of this scaffold for further optimization in the development of novel antifungal agents to combat the growing threat of resistant fungal pathogens.
References
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Singh, P., & Kumar, A. (2021). Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-m.... Ingenta Connect. Available at: [Link]
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Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][4]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]
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Jadhav, S., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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Karakaş, D., & Sakagami, H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
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Karakaş, D., & Sakagami, H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
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Samanta, A., et al. (2019). antimicrobial investigation and binding mode analysis of some newly synthesized 4-amino-5-((aryl substituted)-4h-1, 2, 4-triazole-3-yl)-thio linked hydroxamic acid derivatives. ResearchGate. Available at: [Link]
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Karakaş, D., & Sakagami, H. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Chai, X., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. Available at: [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]
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Chai, X., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed. Available at: [Link]
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Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie. Available at: [Link]
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Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. ResearchGate. Available at: [Link]
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Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. PMC. Available at: [Link]
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Chen, C., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 3-(4H-1,2,4-triazol-3-yl)aniline Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase cross-reactivity profile of investigational inhibitors based on the 3-(4H-1,2,4-triazol-3-yl)aniline scaffold. Given the conserved nature of the ATP-binding pocket across the human kinome, understanding an inhibitor's selectivity is paramount for advancing a molecule as either a precision chemical probe or a therapeutic candidate.[1] Off-target effects can lead to toxicity or, in some cases, be harnessed for beneficial polypharmacology.[1]
As specific public data on the kinase selectivity of the 3-(4H-1,2,4-triazol-3-yl)aniline scaffold is limited, this document outlines the essential experimental methodologies and data interpretation standards required to generate a robust and objective profile. We will detail a multi-tiered approach, from broad biochemical screening to in-cell target validation and functional downstream analysis, providing the rationale behind each experimental choice. For comparative context, we will use hypothetical data for our lead compound, "TZ-Aniline-01," and benchmark it against well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A potent but highly promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.
-
Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases, representing a controlled polypharmacology profile.[2]
Part 1: Foundational Profiling with Broad-Panel Biochemical Assays
The initial and most critical step in profiling a novel inhibitor is to gain a panoramic view of its interactions across the human kinome. This allows for the identification of primary targets, potent off-targets, and provides an initial measure of selectivity.
Causality Behind the Method: Why a Competition Binding Assay?
For initial broad-panel screening, a high-throughput, active site-directed competition binding assay, such as the KINOMEscan™ platform, is the industry standard.[3][4] Unlike traditional enzymatic assays that measure inhibition (IC50), this technology quantifies binding affinity (Kd). This is a crucial distinction; Kd values are a true measure of thermodynamic affinity and are independent of ATP concentration, which can vary between assays and make direct comparison of IC50 values across different kinases misleading.[5][6] This approach provides a more standardized and robust dataset for initial Structure-Activity Relationship (SAR) analysis.[5]
Experimental Workflow: Competition Binding Assay
Detailed Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 100 µM stock solution of TZ-Aniline-01 in 100% DMSO. Reference inhibitors (Staurosporine, Dasatinib) are prepared similarly.
-
Assay Reaction: The test compound is mixed with a specific DNA-tagged kinase and an immobilized, active-site directed ligand in a microtiter plate.[5] The reaction is allowed to reach equilibrium.
-
Affinity Capture: The mixture is passed over a streptavidin-coated solid support which captures the immobilized ligand and any kinase bound to it.
-
Washing: Unbound components, including any kinase that was bound to the test compound, are washed away.
-
Quantification: The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) targeting the DNA tag.[5]
-
Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Results are typically reported as "% Control" or "% Inhibition", where a lower value indicates a stronger interaction.
Data Presentation: Comparative Kinome Inhibition Profile
The initial screen is typically performed at a single, high concentration (e.g., 1 µM) to identify all potential interactions.
| Kinase Target | TZ-Aniline-01 (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Kinase Family |
| PIM1 | 98.5 | 25.1 | 99.2 | CAMK |
| PIM2 | 97.2 | 18.4 | 98.9 | CAMK |
| ABL1 | 45.3 | 99.5 | 99.8 | TK |
| SRC | 51.0 | 99.1 | 99.7 | TK |
| LCK | 62.1 | 98.8 | 99.5 | TK |
| CSNK2A1 (CK2) | 85.4 | 5.5 | 75.3 | CMGC |
| CDK2 | 15.2 | 30.7 | 95.1 | CMGC |
| MAPK1 (ERK2) | 5.8 | 10.1 | 88.6 | CMGC |
| EGFR | 2.1 | 65.2 | 92.4 | TK |
| VEGFR2 (KDR) | 8.9 | 78.3 | 97.0 | TK |
| Table 1: Hypothetical primary screening results. Data represents the percentage of kinase activity inhibited at a 1 µM compound concentration. Primary targets for each compound are highlighted in bold. This initial pass suggests TZ-Aniline-01 is a potent inhibitor of PIM kinases with a potential secondary liability against CSNK2A1. |
Part 2: Cellular Target Engagement Validation
A biochemical hit does not guarantee cellular activity. Factors like cell membrane permeability, intracellular ATP concentrations (which are typically high, ~1-10 mM), and the requirement for the kinase to be in a specific conformation can all influence an inhibitor's efficacy in a physiological context.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement in intact cells or cell lysates.[7][8]
Causality Behind the Method: Why CETSA?
CETSA operates on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, we can observe a "thermal shift." A positive shift in the melting temperature (Tm) provides direct and compelling evidence that the compound is binding to its intended target within the complex cellular milieu.[9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MV-4-11 AML cells, which express PIM kinases) to ~80% confluency. Treat cells with TZ-Aniline-01 (e.g., 10 µM) or DMSO vehicle for 1-2 hours.
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Quantification: Carefully collect the supernatant and quantify the amount of the target protein (e.g., PIM1) and a suspected off-target (e.g., CSNK2A1) using Western Blotting or another sensitive protein detection method like AlphaScreen®.[7]
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the DMSO and inhibitor-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm (ΔTm) indicates the degree of stabilization.
Data Presentation: Comparative Cellular Target Stabilization
| Kinase Target | Cell Line | TZ-Aniline-01 (ΔTm in °C @ 10µM) | Dasatinib (ΔTm in °C @ 10µM) | Interpretation |
| PIM1 | MV-4-11 | +5.8 | +0.2 | Strong cellular engagement |
| SRC | K562 | +0.5 | +7.1 | No significant engagement |
| CSNK2A1 | HeLa | +1.1 | -0.1 | Weak or no cellular engagement |
| Table 2: Hypothetical CETSA results. A significant positive shift in the melting temperature (ΔTm > 2-3°C) is strong evidence of target engagement in an intact cell environment. The data suggests TZ-Aniline-01 effectively binds PIM1 in cells, but its weaker biochemical activity against CSNK2A1 does not translate to significant cellular engagement, possibly due to poor cell permeability or high intracellular competition. |
Part 3: Functional Assessment of Downstream Signaling
Confirming target binding is crucial, but understanding the functional consequence is the ultimate goal. A potent inhibitor should modulate the signaling pathway downstream of its target. Quantitative mass spectrometry-based phosphoproteomics is an unbiased, powerful technique to map these changes across the entire cellular signaling network.[2][10]
Causality Behind the Method: Why Phosphoproteomics?
Kinase inhibitors work by preventing phosphorylation. By quantifying changes in thousands of phosphorylation sites simultaneously after inhibitor treatment, we can achieve three key objectives: 1) Confirm that known substrates of the target kinase are dephosphorylated, providing functional validation of inhibition. 2) Identify novel downstream effects of inhibiting the target kinase. 3) Uncover unexpected changes in other pathways, which may reveal the functional consequences of off-target activity.[11] This global view is essential for predicting both efficacy and potential toxicity.[2]
Experimental Workflow: Phosphoproteomics
Detailed Protocol: Quantitative Phosphoproteomics Workflow
-
Cell Culture and Labeling (SILAC): Grow cells in specialized media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., Lysine, Arginine). This metabolically incorporates a mass tag into all proteins.
-
Inhibitor Treatment: Treat the "heavy"-labeled cell population with TZ-Aniline-01 and the "light"-labeled population with DMSO vehicle for a defined period (e.g., 2-6 hours).
-
Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell populations. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO2) or iron-immobilized metal affinity chromatography (Fe-IMAC) beads, which selectively bind to phosphorylated peptides.[10]
-
LC-MS/MS Analysis: Elute the bound phosphopeptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides.
-
Data Analysis: The ratio of the "heavy" to "light" peak intensities for each phosphopeptide provides a precise measure of the change in phosphorylation at that site due to inhibitor treatment. A ratio < 1 indicates decreased phosphorylation.
Data Presentation: Key Downstream Phosphorylation Changes
| Phosphoprotein | Phosphosite | Function / Pathway | Fold Change (TZ-Aniline-01 / DMSO) | Interpretation |
| BAD | Ser112 | Apoptosis (PIM1 Substrate) | 0.25 | Confirmed on-target functional effect |
| 4E-BP1 | Ser65 | Translation (PIM1 Substrate) | 0.31 | Confirmed on-target functional effect |
| CSNK2A1 | Tyr255 | Autophosphorylation | 0.95 | No functional inhibition of CSNK2A1 |
| RPS6 | Ser235/236 | Ribosome (S6K Substrate) | 0.98 | No off-target effect on mTOR/S6K pathway |
| Table 3: Hypothetical quantitative phosphoproteomics results. A fold change significantly less than 1 indicates that TZ-Aniline-01 is functionally inhibiting the PIM1 kinase pathway in cells, leading to dephosphorylation of its known substrates. The lack of change in CSNK2A1 autophosphorylation corroborates the CETSA data, suggesting this is not a functional off-target. |
Final Synthesis and Comparative Profile
By integrating the data from these three orthogonal approaches, we can construct a high-confidence cross-reactivity profile for 3-(4H-1,2,4-triazol-3-yl)aniline inhibitors.
| Parameter | TZ-Aniline-01 (Hypothetical) | Dasatinib (Reference) | Staurosporine (Reference) |
| Primary Biochemical Targets | PIM1, PIM2 | ABL1, SRC, LCK | >200 kinases across the kinome |
| Selectivity Score (S10 @ 1µM) ¹ | 0.05 (Moderately Selective) | 0.15 (Relatively Selective) | >0.8 (Highly Promiscuous) |
| Primary Cellular Targets (CETSA) | PIM1 | ABL1, SRC | Not applicable (too broad) |
| Correlation: Biochemical vs. Cellular | Good correlation for primary target (PIM1). Weaker off-target (CSNK2A1) did not validate in cells. | Excellent correlation for primary targets. | Not applicable. |
| Functional Pathway Modulation | Potent inhibition of PIM1 signaling (p-BAD, p-4E-BP1). | Potent inhibition of BCR-ABL signaling. | Widespread, non-specific pathway disruption. |
| Overall Profile | A moderately selective, cell-active inhibitor of the PIM kinase family. | A multi-targeted inhibitor of the ABL and SRC families with defined polypharmacology. | A non-selective, promiscuous inhibitor suitable as a positive control but not a chemical probe. |
¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
References
-
Creech, J. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link][9][12]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link][7]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link][4]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
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Creech, J. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link][9]
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Svendsen, S., et al. (2018). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics. [Link][2]
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TUM School of Life Sciences. Phosphoproteomics to study kinase inhibitor action. [Link][10]
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Drake, J. M., et al. (2012). Impact of phosphoproteomics in the translation of kinase-targeted therapies. Expert Review of Molecular Diagnostics. [Link][11]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link][6]
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- 12. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline
Introduction
3-(4H-1,2,4-triazol-3-yl)aniline is a pivotal building block in medicinal chemistry and drug discovery. The unique structural motif of the 1,2,4-triazole ring, coupled with the reactive amino group on the phenyl ring, makes it a versatile scaffold for the synthesis of a wide array of biologically active compounds. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. Given its significance, the efficient and scalable synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline is a topic of considerable interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most common and effective methods for the synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on key metrics such as yield, reaction conditions, and scalability. This objective analysis is intended to empower researchers to select the most suitable synthetic strategy for their specific needs, whether for small-scale library synthesis or large-scale production.
Methodology Overview: Convergent Synthetic Strategies
The synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline and its derivatives is typically achieved through convergent strategies that construct the 1,2,4-triazole ring from acyclic precursors. The primary methods can be broadly categorized based on the key bond-forming reactions and the nature of the starting materials. This guide will focus on three prominent and well-documented approaches:
-
Classical Cyclization of Acylhydrazides: A traditional and robust method involving the reaction of a substituted benzohydrazide with a one-carbon source.
-
Thiourea-Derived Convergent Synthesis: A versatile two-route approach that allows for the introduction of diversity at different positions of the triazole ring.
-
Microwave-Assisted Synthesis from Aminoguanidine: A modern, "green chemistry" approach that often leads to accelerated reaction times and improved yields.
The following sections will provide a detailed exploration of each of these methods, including their underlying chemical principles and practical implementation.
Method 1: Classical Cyclization of 3-Aminobenzohydrazide
This method represents one of the most direct and frequently employed routes for the synthesis of 3-aryl-1,2,4-triazoles. The core principle involves the cyclization of a hydrazide with a reagent that provides the final carbon atom of the triazole ring.
Mechanistic Rationale
The reaction proceeds through an initial acylation of the terminal nitrogen of the hydrazide by a one-carbon electrophile, such as formic acid or a derivative like triethyl orthoformate. This is followed by an intramolecular cyclization via nucleophilic attack of the other hydrazide nitrogen onto the newly introduced carbonyl or imine-like carbon. The final step is a dehydration reaction that results in the formation of the aromatic 1,2,4-triazole ring. The choice of the one-carbon source and the reaction conditions can significantly influence the reaction rate and yield.
Experimental Protocol
Step 1: Synthesis of 3-Aminobenzohydrazide
-
To a solution of methyl 3-aminobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold ethanol or ether to afford 3-aminobenzohydrazide, which can be used in the next step without further purification.
Step 2: Cyclization to form 3-(4H-1,2,4-triazol-3-yl)aniline
-
A mixture of 3-aminobenzohydrazide (1 equivalent) and an excess of formic acid (acting as both reactant and solvent) is heated at reflux for 4-6 hours.
-
Alternatively, 3-aminobenzohydrazide can be refluxed with triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent like xylenes.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and the excess formic acid or solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by recrystallization or column chromatography affords pure 3-(4H-1,2,4-triazol-3-yl)aniline.
Workflow Diagram
Caption: Classical synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline.
Method 2: Convergent Synthesis via Thiourea Derivatives
This versatile methodology allows for the synthesis of a wide range of 3-amino-1,2,4-triazoles through two convergent routes, starting from either a thiourea or a hydrazinecarbothioamide.[1] This approach is particularly advantageous for creating libraries of analogs with substitutions on the triazole ring or the amino group.[1]
Mechanistic Rationale
The core of this method is the formation of a key intermediate, a substituted hydrazinecarboximidamide derivative.[1] This intermediate can be accessed from two different starting points. In the first route, a thiourea is oxidized to a sulfonic acid intermediate, which then reacts with a hydrazine to form the hydrazinecarboximidamide. In the second route, a hydrazinecarbothioamide is similarly oxidized, and then reacted with an amine. The resulting hydrazinecarboximidamide is then cyclized with a formic acid equivalent, such as trimethyl orthoformate, at elevated temperatures to yield the final 3-amino-1,2,4-triazole.[1]
Experimental Protocol
Route A: Starting from 3-Aminophenylthiourea
-
Preparation of the Sulfonic Acid Intermediate: To a solution of 3-aminophenylthiourea (1 equivalent) in water, add sodium molybdate dihydrate (catalytic amount) and sodium chloride. Cool the mixture to 0°C and add 30% hydrogen peroxide (5 equivalents) dropwise. Stir the reaction at room temperature until completion.
-
Formation of Hydrazinecarboximidamide: To the aqueous solution of the sulfonic acid intermediate, add the desired hydrazine (1 equivalent) and stir at room temperature.
-
Cyclization: Concentrate the reaction mixture in vacuo and add trimethyl orthoformate. Heat the mixture in a sealed tube at 140°C overnight.
-
Work-up and Purification: Cool the reaction mixture, filter through a short pad of silica gel, and elute with a mixture of methanol and dichloromethane to obtain the desired 3-(4H-1,2,4-triazol-3-yl)aniline.
Route B: Starting from Hydrazinecarbothioamide
-
Preparation of the Sulfonic Acid Intermediate: Follow the same oxidation procedure as in Route A, starting from the corresponding hydrazinecarbothioamide.
-
Amine Addition: To the sulfonic acid intermediate in acetonitrile, add the desired amine (e.g., aniline for the target molecule) and pyridine. Heat the mixture at 120°C.
-
Cyclization and Work-up: Follow the same cyclization and purification procedure as in Route A.
Workflow Diagram
Caption: Microwave-assisted synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline.
Performance Benchmarking
To provide a clear and objective comparison of the discussed synthetic methods, the following table summarizes their key performance indicators. The data presented is a consolidation of typical results reported in the literature and may vary depending on the specific reaction scale and optimization.
| Parameter | Method 1: Classical Cyclization | Method 2: Convergent Thiourea [1] | Method 3: Microwave-Assisted [2] |
| Starting Materials | 3-Aminobenzohydrazide, Formic Acid/Orthoformate | 3-Aminophenylthiourea or Hydrazinecarbothioamide, Hydrazine/Amine | 3-Aminobenzoic Acid, Aminoguanidine Bicarbonate |
| Typical Yield | 60-80% | 50-70% | 75-90% |
| Reaction Time | 4-24 hours | 12-24 hours | 15-60 minutes |
| Reaction Temperature | Reflux (100-140°C) | Room temp to 140°C | 150-180°C |
| Scalability | Good | Moderate | Moderate (batch size limitations) |
| Advantages | Straightforward, well-established, readily available starting materials. | High versatility for analog synthesis. | Rapid, often high-yielding, "green chemistry" approach. |
| Disadvantages | Long reaction times, use of corrosive acids. | Multi-step, use of oxidizing agents. | Requires specialized microwave equipment. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 3-(4H-1,2,4-triazol-3-yl)aniline is contingent upon the specific requirements of the research project.
-
For large-scale, cost-effective synthesis , the Classical Cyclization method (Method 1) remains a robust and reliable choice due to its simplicity and the low cost of starting materials. Its primary drawback is the longer reaction time.
-
For medicinal chemistry applications requiring the rapid synthesis of diverse analogs , the Convergent Thiourea method (Method 2) offers unparalleled flexibility. The ability to introduce diversity at multiple points in the synthesis makes it ideal for structure-activity relationship (SAR) studies.
-
For rapid, small-scale synthesis with a focus on high yield and green chemistry principles , the Microwave-Assisted method (Method 3) is the superior option. The significant reduction in reaction time and often improved yields make it an attractive choice for high-throughput synthesis.
Ultimately, the selection of a synthetic method should be a strategic decision based on a careful consideration of factors such as scale, cost, time constraints, and the need for chemical diversity. This guide provides the foundational knowledge and practical protocols to make an informed choice for the successful synthesis of the valuable building block, 3-(4H-1,2,4-triazol-3-yl)aniline.
References
-
A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed. The desired 3-amino-1,2,4-triazoles (1) were prepared in good overall yield via two convergent routes. The key intermediate within both routes is substituted hydrazinecarboximida-mide derivative 2. ([Link])
-
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5) were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. ([Link])
Sources
In Vivo Validation of 3-(4H-1,2,4-triazol-3-yl)aniline: A Comparative Guide to Preclinical Anticancer Evaluation
Introduction: The Promise of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Within the vast landscape of cancer research, derivatives of this heterocyclic scaffold have emerged as promising candidates for novel anticancer therapeutics.[3][4][5] These compounds exhibit diverse mechanisms of action, from inhibiting critical cellular enzymes to modulating key signaling pathways involved in tumor progression.[6][7] This guide focuses on 3-(4H-1,2,4-triazol-3-yl)aniline, a molecule of significant interest, and provides a comprehensive framework for its in vivo validation. While specific in vivo data for this exact compound is still emerging, this document will draw upon established protocols and comparative data from structurally related analogs to present a robust roadmap for its preclinical evaluation.
This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the experimental choices and methodologies essential for rigorously assessing the anticancer potential of novel chemical entities in a preclinical setting.
Comparative Landscape: Benchmarking Against Other Triazole Derivatives
The therapeutic potential of a novel compound is best understood in the context of existing analogs. Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activities, providing a valuable dataset for comparison.[7][8] For instance, certain 1,2,4-triazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro.[9] Some have progressed to in vivo studies, showing significant tumor growth inhibition in animal models.[1][2][10]
To provide a clear benchmark for the in vivo evaluation of 3-(4H-1,2,4-triazol-3-yl)aniline, the following table summarizes the reported activities of representative 1,2,4-triazole analogs.
| Compound/Derivative | Cancer Model | Key In Vivo Findings | Reference |
| Hypothetical: 3-(4H-1,2,4-triazol-3-yl)aniline | To Be Determined (e.g., Human cancer cell line xenograft) | Projected endpoint: Significant tumor growth inhibition at a well-tolerated dose. | N/A |
| MPA and OBC (Novel 1,2,4-triazole derivatives) | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) in mice | Showed antitumor activity in both liquid and solid tumor models, comparable to standard treatments. Found to be safe at 300 mg/kg. | [1][2][10] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) cell line (in vitro) | Demonstrated the highest anticancer activity among a series of synthesized derivatives. | [8] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Lung cancer cell lines (A549, NCI-H460, NCI-H23) (in vitro) | Potent cytotoxic activities with IC50 values in the low micromolar range, inducing apoptosis. | [9] |
In Vivo Validation Strategy: A Step-by-Step Preclinical Protocol
The transition from promising in vitro data to a validated in vivo candidate requires a systematic and rigorous experimental approach. The following protocol outlines a comprehensive strategy for the in vivo evaluation of 3-(4H-1,2,4-triazol-3-yl)aniline, leveraging established methodologies in preclinical oncology.[11][12]
Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing in a xenograft model.[13]
Detailed Experimental Protocols
1. Animal Model Selection and Husbandry:
-
Rationale: The choice of animal model is critical for the successful engraftment of human tumor cells. Immunodeficient mice, such as athymic nude or SCID mice, are standardly used as they lack a functional immune system to reject the human cells.[11][14][15]
-
Protocol:
-
Procure immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) from a reputable supplier.
-
House the animals in a specific pathogen-free (SPF) environment with sterile bedding, food, and water.
-
Allow for an acclimatization period of at least one week before experimental manipulation.
-
2. Cell Culture and Tumor Implantation:
-
Rationale: The selected cancer cell line should ideally have a known sensitivity to triazole-based compounds or represent a cancer type of significant clinical need. The cell preparation is crucial for establishing viable tumors.
-
Protocol:
-
Culture a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media until they reach the exponential growth phase.[12]
-
Harvest the cells using trypsinization and wash them with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 5 x 10^6 to 1 x 10^7 cells per 0.1-0.2 mL in a 1:1 mixture of serum-free media and Matrigel® to enhance tumor formation.[12]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[13]
-
3. Dosing and Administration:
-
Rationale: The route of administration and dosing regimen should be determined based on preliminary toxicity studies to establish the maximum tolerated dose (MTD).[12] This ensures that the antitumor effects are not a result of non-specific toxicity.
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[13]
-
Prepare a formulation of 3-(4H-1,2,4-triazol-3-yl)aniline in a suitable vehicle (e.g., saline, DMSO/corn oil).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at one or more dose levels below the MTD.[13][16]
-
Include a vehicle control group and a positive control group (a standard-of-care chemotherapeutic agent).
-
4. Efficacy and Toxicity Monitoring:
-
Rationale: Regular monitoring of tumor growth and animal health is essential to assess the efficacy and safety of the compound.
-
Protocol:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[12][13]
-
Record the body weight of each mouse at the same frequency to monitor for toxicity. A body weight loss of over 20% is a common endpoint criterion.[12]
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.[12]
-
5. Endpoint Analysis and Data Interpretation:
-
Protocol:
-
At the study endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect tumor tissue and major organs for histopathological analysis and biomarker assessment (e.g., immunohistochemistry for proliferation and apoptosis markers).[13]
-
Potential Mechanisms of Action and Signaling Pathways
Triazole-containing compounds have been reported to exert their anticancer effects through various mechanisms.[3][4] Based on studies of related analogs, 3-(4H-1,2,4-triazol-3-yl)aniline may potentially modulate one or more of the following signaling pathways:
-
MAPK/NF-κB/STAT3 Signaling: Some triazole derivatives have been shown to suppress cancer cell proliferation by activating the mitogen-activated protein kinases (MAPK) and inhibiting the NF-κB and STAT3 pathways.[6]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The aniline moiety in the structure suggests a potential for targeting RTKs such as EGFR or VEGFR, which are crucial for tumor growth and angiogenesis.[7][17]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common mechanism for many anticancer drugs, and some triazole derivatives have been identified as potent tubulin inhibitors.[7]
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathways modulated by 3-(4H-1,2,4-triazol-3-yl)aniline.
Conclusion and Future Directions
The in vivo validation of 3-(4H-1,2,4-triazol-3-yl)aniline represents a critical step in its development as a potential anticancer agent. While direct experimental data is not yet available, the comparative analysis of related 1,2,4-triazole derivatives and the application of established preclinical testing protocols provide a clear and scientifically rigorous path forward. The methodologies outlined in this guide, from xenograft model development to mechanistic studies, offer a comprehensive framework for elucidating the therapeutic potential of this promising compound. Future research should focus on executing these in vivo studies to generate the necessary data to support its progression towards clinical evaluation. The versatility of the triazole scaffold suggests that with continued investigation, 3-(4H-1,2,4-triazol-3-yl)aniline and its analogs could contribute significantly to the arsenal of anticancer therapies.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
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Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]
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Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
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Anti-Lung Cancer Activities of 1,2,3-Triazole Curcumin Derivatives via Regulation of the MAPK/NF-κB/STAT3 Signaling Pathways. PubMed. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
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Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. [Link]
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Longdom Publishing. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
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Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. National Institutes of Health. [Link]
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Organic and Pharmaceutical Chemistry. [Link]
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A Head-to-Head Comparison of Anilino-Triazoles in Cellular Assays: A Guide for Researchers
In the landscape of modern drug discovery, the anilino-triazole scaffold has emerged as a privileged structure, giving rise to potent inhibitors of key cellular processes implicated in cancer. This guide provides a head-to-head comparison of two distinct classes of anilino-triazole derivatives that have demonstrated significant promise in cellular assays: tubulin polymerization inhibitors and anaplastic lymphoma kinase (ALK) inhibitors. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the selection and evaluation of these compounds.
The Rise of Anilino-Triazoles in Oncology Research
The anilino-triazole core, characterized by an aniline ring linked to a triazole moiety, offers a versatile platform for the design of small molecule inhibitors. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity against various biological targets. This has led to the development of compounds that can effectively disrupt distinct cancer-driving mechanisms, from microtubule dynamics to oncogenic signaling cascades.
Comparative Analysis of Anilino-Triazole Performance in Cellular Assays
This guide focuses on a comparative analysis of representative anilino-triazole compounds from two key mechanistic classes. The selection is based on the availability of robust cellular data, allowing for a meaningful head-to-head comparison.
Class 1: Anilino-Triazoles as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer therapeutics.[1] Anilino-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Class 2: Anilino-Triazoles as Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Anilino-triazole-based compounds have been developed as potent ATP-competitive inhibitors of ALK.
The following table summarizes the in vitro anti-proliferative activity of selected anilino-triazole compounds from both classes in relevant cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | IC50 (nM) | Reference |
| Compound 3d (p-toluidino derivative) | Tubulin Polymerization Inhibitor | HeLa | 38 | [1] |
| A549 | 43 | [1] | ||
| HT-29 | 30 | [1] | ||
| Compound 3f (3',4'-dimethylanilino derivative) | Tubulin Polymerization Inhibitor | HeLa | 67-160 | [1][2] |
| A549 | 67-160 | [1][2] | ||
| HT-29 | 67-160 | [1][2] | ||
| Compound 3h (p-ethylanilino derivative) | Tubulin Polymerization Inhibitor | HeLa | 160-240 | [1][2] |
| A549 | 160-240 | [1][2] | ||
| HT-29 | 160-240 | [1][2] | ||
| Compound 15a | ALK Inhibitor | Tel-ALK-Ba/F3 | 70 | [3] |
| Compound 20a | ALK Inhibitor | Tel-ALK-Ba/F3 | 40 | [3] |
| Compound 23a | ALK Inhibitor | Tel-ALK-Ba/F3 | 20 | [3] |
In-Depth Methodologies for Cellular Evaluation
To ensure the scientific integrity and reproducibility of the data presented, we provide detailed protocols for key cellular assays used to characterize anilino-triazole inhibitors.
Experimental Protocol 1: Anti-proliferative Activity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content. It is a robust and reliable method for screening the cytotoxic effects of chemical compounds on adherent cell lines.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anilino-triazole compounds in the appropriate culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time should be optimized based on the cell doubling time.
-
Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully discard the TCA. Wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Subtract the background OD of the blank wells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
SRB Assay Workflow Diagram
Experimental Protocol 2: Assessment of ALK Phosphorylation by Western Blot
To confirm the on-target activity of anilino-triazole ALK inhibitors, it is crucial to assess the phosphorylation status of ALK and its downstream signaling proteins. Western blotting is a widely used technique for this purpose.
Principle: This method involves separating cellular proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ALK).
Step-by-Step Protocol:
-
Cell Lysis: Culture ALK-positive cells (e.g., SU-DHL-1) to 70-80% confluency. Treat the cells with the anilino-triazole ALK inhibitor at various concentrations for a predetermined time (e.g., 2-4 hours). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% (w/v) bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ALK (e.g., anti-p-ALK Tyr1604) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Signal Detection: After further washing steps with TBST, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin).
Visualizing the Mechanism of Action
To better understand the biological context in which these anilino-triazole inhibitors operate, the following diagrams illustrate the targeted signaling pathway and a key cellular process.
ALK Signaling Pathway and Inhibition
Tubulin Polymerization and Inhibition
Conclusion
This guide provides a comparative overview of two promising classes of anilino-triazole inhibitors, highlighting their distinct mechanisms of action and cellular activities. The provided experimental protocols and diagrams serve as a resource for researchers seeking to evaluate these and similar compounds in their own laboratories. As the field of oncology drug discovery continues to evolve, the versatile anilino-triazole scaffold is poised to remain a valuable source of novel therapeutic candidates.
References
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Brancato, T., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]
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Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 14(6), 1191. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Gummadi, V. R., et al. (2011). Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 335-340. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
Navigating the ADMET Maze: A Comparative Profiling Guide for 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] This reality underscores the critical importance of integrating comprehensive ADMET evaluation from the very inception of a drug discovery program. Early-stage characterization of these properties allows for the timely identification and mitigation of potential liabilities, thereby conserving resources and enhancing the probability of clinical success.[2][3]
The 3-(4H-1,2,4-triazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] However, the successful translation of these potent compounds into viable drug candidates is contingent upon a thorough understanding of their ADMET properties. This guide provides a comparative analysis of the ADMET profiles of the parent compound, 3-(4H-1,2,4-triazol-3-yl)aniline, and a series of rationally designed derivatives. By leveraging a combination of robust in silico predictive models and outlining gold-standard in vitro experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a practical framework for assessing and optimizing the drug-like properties of this important chemical series. Our approach is designed not merely to present data, but to illuminate the causal relationships between chemical structure and ADMET outcomes, thereby empowering more informed decision-making in the iterative cycle of drug design and development.
The Strategic Integration of In Silico and In Vitro ADMET Profiling
A robust ADMET profiling strategy employs a tiered approach, beginning with high-throughput in silico predictions to rapidly screen and prioritize compounds.[5] These computational models, built on vast datasets of experimental results, provide valuable early insights into potential liabilities and guide the selection of candidates for more resource-intensive in vitro testing.[6][7] This synergistic workflow ensures that experimental resources are focused on the most promising compounds, maximizing efficiency and accelerating the discovery timeline.
Figure 1: A representative workflow illustrating the integration of in silico and in vitro ADMET profiling in a drug discovery project.
In Silico ADMET Profiling of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives
To investigate the influence of substitution on the aniline ring, we selected three representative derivatives of the parent compound (TZA-001) for a comparative in silico ADMET analysis: a chloro-substituted analog (TZA-002), a methoxy-substituted analog (TZA-003), and a nitro-substituted analog (TZA-004). The Simplified Molecular Input Line Entry System (SMILES) for each compound was submitted to the freely accessible SwissADME and pkCSM web servers for prediction of key ADMET-related parameters.[3][5][8]
Table 1: Structures and SMILES of the Analyzed Compounds
| Compound ID | Structure | Name | SMILES |
| TZA-001 | Structure of 3-(4H-1,2,4-triazol-3-yl)aniline | 3-(4H-1,2,4-triazol-3-yl)aniline | N1(C=NC=N1)C2=CC=CC(N)=C2 |
| TZA-002 | Structure of 4-chloro-3-(4H-1,2,4-triazol-3-yl)aniline | 4-chloro-3-(4H-1,2,4-triazol-3-yl)aniline | N1(C=NC=N1)C2=C(Cl)C=C(N)C=C2 |
| TZA-003 | Structure of 4-methoxy-3-(4H-1,2,4-triazol-3-yl)aniline | 4-methoxy-3-(4H-1,2,4-triazol-3-yl)aniline | N1(C=NC=N1)C2=C(OC)C=C(N)C=C2 |
| TZA-004 | Structure of 4-nitro-3-(4H-1,2,4-triazol-3-yl)aniline | 4-nitro-3-(4H-1,2,4-triazol-3-yl)aniline | N1(C=NC=N1)C2=C([O-])C=C(N)C=C2 |
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[9] It posits that orally administered drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Table 2: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance
| Parameter | TZA-001 | TZA-002 | TZA-003 | TZA-004 | Optimal Range |
| Molecular Weight ( g/mol ) | 160.18 | 194.62 | 190.21 | 205.18 | < 500 |
| LogP (Consensus) | 1.15 | 1.85 | 1.37 | 1.45 | < 5 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 | 6 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 or 1 |
| Topological Polar Surface Area (TPSA) (Ų) | 68.81 | 68.81 | 78.04 | 114.61 | < 140 |
Data generated using SwissADME.[6]
All four compounds exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. Their molecular weights are well below the 500 Da threshold, and their consensus LogP values indicate moderate lipophilicity, which is often a favorable characteristic for balancing solubility and membrane permeability. The Topological Polar Surface Area (TPSA), a descriptor that correlates well with passive molecular transport through membranes, is also within the generally accepted range for good oral bioavailability (<140 Ų). Notably, the nitro-substituted derivative, TZA-004, has a significantly higher TPSA, which may suggest reduced permeability compared to the other analogs.
Absorption and Distribution Predictions
Effective absorption and distribution are paramount for a drug to reach its site of action. Key predictive parameters include aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration.
Table 3: Predicted Absorption and Distribution Properties
| Parameter | TZA-001 | TZA-002 | TZA-003 | TZA-004 | Interpretation |
| Water Solubility (LogS) | -2.10 | -2.80 | -2.45 | -2.75 | Soluble to Moderately Soluble |
| Intestinal Absorption (%) | 95.8 | 95.9 | 95.8 | 95.8 | High |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.45 | 0.75 | 0.55 | 0.15 | Moderate to High |
| BBB Permeant | Yes | Yes | Yes | No | TZA-004 less likely to cross BBB |
| P-gp Substrate | No | No | No | No | Low risk of efflux |
Data for Water Solubility, BBB Permeant, and P-gp Substrate from SwissADME.[6] Data for Intestinal Absorption and Caco-2 Permeability from pkCSM.[3]
The in silico models predict high intestinal absorption for all four compounds. This is consistent with their favorable physicochemical properties. The predicted Caco-2 permeability, a model for intestinal absorption, is generally moderate to high, with the nitro-derivative TZA-004 showing the lowest predicted permeability, likely due to its higher polarity. A significant finding is the prediction that TZA-004 is unlikely to be BBB permeant, a desirable trait for peripherally acting drugs where central nervous system (CNS) side effects are to be avoided. None of the compounds are predicted to be substrates of P-glycoprotein (P-gp), a key efflux transporter, which is a positive attribute for bioavailability.
Metabolism Predictions
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.
Table 4: Predicted Cytochrome P450 Inhibition Profile
| Parameter | TZA-001 | TZA-002 | TZA-003 | TZA-004 | Interpretation |
| CYP1A2 Inhibitor | No | No | No | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | No | No | No | Low risk of interaction |
| CYP2C9 Inhibitor | No | Yes | No | No | TZA-002 shows potential for interaction |
| CYP2D6 Inhibitor | No | No | No | No | Low risk of interaction |
| CYP3A4 Inhibitor | No | No | No | No | Low risk of interaction |
Data generated using SwissADME.[6]
The predictions suggest a generally low risk of CYP-mediated drug-drug interactions for this series. However, the chloro-substituted analog, TZA-002, is flagged as a potential inhibitor of CYP2C9. This is a crucial piece of information that would warrant experimental verification, as inhibition of this isoform can lead to clinically significant interactions with co-administered drugs metabolized by this pathway, such as warfarin and certain nonsteroidal anti-inflammatory drugs (NSAIDs).
Toxicity Predictions
Early identification of potential toxicity is a cornerstone of modern drug discovery. Key areas of concern include cardiotoxicity (often mediated by hERG channel inhibition), mutagenicity (Ames test), and hepatotoxicity.
Table 5: Predicted Toxicity Profile
| Parameter | TZA-001 | TZA-002 | TZA-003 | TZA-004 | Interpretation |
| hERG I Inhibitor | No | No | No | No | Low risk of cardiotoxicity |
| Ames Toxicity | No | No | No | Yes | TZA-004 predicted to be mutagenic |
| Hepatotoxicity | No | No | No | No | Low risk of liver toxicity |
| Skin Sensitization | No | No | No | No | Low risk of skin sensitization |
Data generated using pkCSM.[3]
The toxicity predictions highlight a significant potential liability for the nitro-substituted derivative, TZA-004. It is predicted to be positive in the Ames test, suggesting a potential for mutagenicity. The aromatic nitro group is a well-known structural alert for mutagenicity, and this prediction strongly suggests that this compound should be deprioritized or redesigned.[10] The other three compounds show a clean toxicity profile in these in silico models, with a low predicted risk for hERG inhibition, hepatotoxicity, and skin sensitization.
In Vitro ADMET Assays: Experimental Validation
While in silico predictions are invaluable for early-stage triage, experimental validation is essential. The following section details the standard in vitro protocols that would be employed to confirm and quantify the ADMET properties of the most promising candidates from the in silico screen (TZA-001, TZA-002, and TZA-003).
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[11]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure its integrity. The permeability of a fluorescent paracellular marker (e.g., Lucifer Yellow) is also assessed.
-
Assay Initiation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, samples are collected from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.
Figure 2: Step-by-step workflow for the Caco-2 permeability assay.
Metabolism: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes. It provides an estimate of the intrinsic clearance of a compound.
Protocol: Human Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Reaction Mixture: The test compound (e.g., at 1 µM) is added to the microsomal suspension.
-
Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is also run.
-
Time-course Incubation: The reaction is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Toxicity: hERG Inhibition and Cytotoxicity Assays
-
hERG Patch-Clamp Assay: To definitively assess cardiotoxicity risk, a manual or automated patch-clamp electrophysiology assay is performed using cells expressing the hERG channel.[8] This assay directly measures the inhibitory effect of the compound on the hERG potassium current and determines an IC50 value.
-
MTT Cytotoxicity Assay: The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is a common method to assess the general cytotoxicity of a compound.[3]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of compound that reduces cell viability by 50%) is calculated.
Comparative Analysis and Path Forward
The integrated analysis of in silico and in vitro data provides a comprehensive ADMET profile for the 3-(4H-1,2,4-triazol-3-yl)aniline series.
-
TZA-001 (Parent): Exhibits a favorable overall profile with no major predicted liabilities. It serves as a solid baseline for comparison.
-
TZA-002 (4-Chloro): While generally having a good profile, the predicted inhibition of CYP2C9 is a potential concern that must be experimentally verified. If confirmed, further structural modifications may be needed to mitigate this risk.
-
TZA-003 (4-Methoxy): Shows a promising profile, similar to the parent compound, with no significant predicted liabilities.
-
TZA-004 (4-Nitro): The prediction of Ames toxicity is a significant red flag. This compound would be deprioritized for further development due to the high risk of mutagenicity.
Based on this analysis, TZA-001 and TZA-003 would be prioritized for synthesis and in vitro testing. TZA-002 would also be a candidate for experimental evaluation, with a particular focus on confirming or refuting the predicted CYP2C9 inhibition. The path forward would involve a continuous feedback loop where the experimental data from these initial compounds informs the design of the next generation of analogs with an optimized balance of potency and drug-like properties.
Figure 3: A decision-making flowchart based on the initial in silico ADMET profiling.
Conclusion
The successful development of novel therapeutics from the 3-(4H-1,2,4-triazol-3-yl)aniline series, as with any chemical class, is critically dependent on a deep understanding and proactive optimization of their ADMET properties. This guide has demonstrated a pragmatic and efficient approach, integrating predictive in silico modeling with established in vitro experimental designs. The comparative analysis revealed that while the core scaffold is promising, substitutions on the aniline ring can profoundly impact the ADMET profile, introducing liabilities such as CYP inhibition or mutagenicity. By identifying these potential issues at an early stage, medicinal chemists can focus their efforts on synthesizing compounds with the highest probability of success, ultimately accelerating the journey from the laboratory to the clinic.
References
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Preprints.org. Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. 2023. Available from: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]
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Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. 2025. Available from: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]
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Swiss Institute of Bioinformatics. SwissADME. Available from: [Link]
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Pharmakeftiki. Structural alerts for the prediction of drug toxicity: a mini-review. 2025. Available from: [Link]
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Wikipedia. Lipinski's rule of five. Available from: [Link]
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Biosig Lab. pkCSM. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 3-(4H-1,2,4-triazol-3-yl)aniline
In the landscape of contemporary drug discovery, computational tools such as molecular docking are indispensable for rapidly screening and identifying potential drug candidates.[1][2] However, the in silico predictions are theoretical models that demand rigorous experimental validation to ascertain their real-world accuracy. This guide provides a comprehensive framework for validating molecular docking predictions, using the promising scaffold 3-(4H-1,2,4-triazol-3-yl)aniline as a case study. This molecule belongs to a class of compounds known to exhibit potent inhibitory activity against key drug targets, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[3]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of computational and experimental validation methodologies, complete with supporting data and detailed protocols. We will navigate the causality behind experimental choices, ensuring a self-validating system of protocols that reinforces the scientific integrity of your findings.
The Crucial Juncture: From In Silico Prediction to Experimental Reality
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions.[1][4] While powerful, these predictions are influenced by the choice of docking software, scoring algorithms, and the inherent flexibility of both the ligand and the protein.[5] Therefore, a multi-faceted validation approach is not just recommended; it is essential for progressing a hit compound through the drug discovery pipeline.
Our focus, 3-(4H-1,2,4-triazol-3-yl)aniline, contains the 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[6][7] Notably, derivatives of 1H-1,2,4-triazol-3-yl-anilines have been identified as potent ATP-competitive inhibitors of VEGFR-1 and VEGFR-2, making VEGFR2 an excellent hypothetical target for our validation workflow.[3]
Part 1: The Computational Gauntlet - A Self-Validating Docking Protocol
Before embarking on the validation of our lead compound, the docking protocol itself must be validated to ensure its reliability. This is typically achieved by redocking a known co-crystallized ligand into its corresponding protein structure.[8][9][10]
Protocol 1: Docking Protocol Validation via Re-docking
Objective: To confirm that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor.
Target Selection: We will use the crystal structure of VEGFR2 in complex with a known inhibitor, for instance, sorafenib (PDB ID: 4ASD), as a starting point.[11]
Methodology:
-
Protein Preparation:
-
Download the PDB file (e.g., 4ASD) from the Protein Data Bank.
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand.[10]
-
-
Ligand Preparation:
-
Extract the co-crystallized ligand (e.g., sorafenib) from the PDB file.
-
Add hydrogen atoms and assign appropriate charges.
-
Generate a 3D conformation of the ligand.
-
-
Re-docking Simulation:
-
Analysis:
Workflow for Docking Protocol Validation
Caption: Workflow for validating the docking protocol.
Once the docking protocol is validated, we can proceed with docking our compound of interest, 3-(4H-1,2,4-triazol-3-yl)aniline, into the prepared VEGFR2 binding site. The resulting predicted binding pose and score will then be the subject of further validation.
Part 2: Advanced Computational Validation - Beyond the Static Docking Pose
A single docked pose represents a static snapshot. To gain deeper insights into the stability and dynamics of the predicted protein-ligand complex, we employ more computationally intensive methods.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the interactions predicted by docking.[8]
Protocol 2: Assessing Complex Stability with Molecular Dynamics
Objective: To evaluate the stability of the docked pose of 3-(4H-1,2,4-triazol-3-yl)aniline within the VEGFR2 binding site.
Methodology:
-
System Preparation:
-
Use the docked complex of VEGFR2 and 3-(4H-1,2,4-triazol-3-yl)aniline as the starting structure.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Simulation:
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to physiological temperature (e.g., 300 K).
-
Run a production MD simulation for a sufficient time (e.g., 50-100 ns).
-
-
Analysis:
-
Analyze the trajectory for the RMSD of the ligand and protein backbone to assess stability.
-
Monitor key hydrogen bonds and other interactions over time.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA to refine the binding affinity estimate.[14]
-
A stable complex in an MD simulation, characterized by low RMSD fluctuations and persistent key interactions, lends confidence to the docking prediction.
| Computational Validation Method | Principle | Advantages | Limitations |
| Re-docking | Reproducing the known binding pose of a co-crystallized ligand. | Fast and straightforward validation of the docking protocol. | Does not validate the prediction for a new compound.[5] |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms in the complex over time. | Provides insights into complex stability and dynamics. | Computationally expensive and time-consuming. |
| MM/PBSA & MM/GBSA | Calculating binding free energy from MD simulation snapshots. | More accurate estimation of binding affinity than docking scores. | Still an approximation and sensitive to simulation parameters.[14] |
Part 3: The Experimental Benchmark - Quantifying the Interaction
Ultimately, computational predictions must be corroborated by experimental data. Ligand binding assays are the gold standard for confirming a direct interaction between a compound and its target protein and for quantifying the binding affinity.[15][16][17]
Surface Plasmon Resonance (SPR) - A Real-Time Look at Binding
SPR is a powerful, label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time.[15]
Protocol 3: Determination of Binding Affinity using SPR
Objective: To experimentally measure the binding affinity (KD) of 3-(4H-1,2,4-triazol-3-yl)aniline to VEGFR2.
Methodology:
-
Protein Immobilization:
-
Immobilize purified recombinant VEGFR2 protein onto a sensor chip (e.g., via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of 3-(4H-1,2,4-triazol-3-yl)aniline over the sensor surface.
-
Measure the association and dissociation of the compound in real-time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Workflow for Experimental Validation via SPR
Caption: Workflow for SPR-based validation.
Alternative Experimental Validation Techniques
While SPR is a robust method, other techniques can also provide valuable validation data.
| Experimental Validation Method | Principle | Key Output | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | ka, kd, KD | Requires protein immobilization; sensitive to buffer conditions.[15] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. | KD, ΔH, ΔS | A true in-solution technique; requires larger amounts of protein. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | KD | Requires a fluorescently labeled ligand or competitor.[15] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and enzymatic reactions to detect binding. | KD (from competition assays) | Can be adapted for high-throughput screening.[16][18] |
Synthesizing the Evidence: A Holistic View of Validation
The ultimate goal of this comprehensive validation process is to integrate the computational and experimental data to build a strong case for the predicted binding mode and affinity of 3-(4H-1,2,4-triazol-3-yl)aniline.
-
Agreement between a low KD from an experimental assay (e.g., SPR) and a favorable binding energy from docking and MD simulations provides strong validation.
-
Discrepancies between computational and experimental results may indicate inaccuracies in the docking model, the need for alternative binding poses to be considered, or potential issues with the experimental setup.
References
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How to validate the molecular docking results ? | ResearchGate. (2022-04-25). Available from: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Available from: [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed. (n.d.). Available from: [Link]
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Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.). Available from: [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Available from: [Link]
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Computational Methods Applied to Rational Drug Design. (n.d.). Available from: [Link]
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Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Available from: [Link]
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A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017-01-20). Available from: [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - RSC Publishing. (2014-05-22). Available from: [Link]
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Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats - PubMed. (2022-08-26). Available from: [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025-11-18). Available from: [Link]
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Ligand Binding Assays - Emery Pharma. (n.d.). Available from: [Link]
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Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega - ACS Publications. (2026-01-11). Available from: [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Available from: [Link]
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In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. - SciRP.org. (2026-01-16). Available from: [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE. (2015-07-10). Available from: [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed Central. (2023-04-29). Available from: [Link]
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1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed. (n.d.). Available from: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022-02-15). Available from: [Link]
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Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org. (2023-08-18). Available from: [Link]
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Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives - ResearchGate. (2025-08-30). Available from: [Link]
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Synthesis, characterization and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020-07-13). Available from: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (n.d.). Available from: [Link]
-
Synthesis, characterization, and crystal structure of Ln III – ( 1E,2E )-3-(furan-2-yl)- N -(4 H -1,2,4-triazol-4-yl)prop-2-en-1-imine | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (n.d.). Available from: [Link]
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A Comparative Spectroscopic Guide to 1,2,4-Triazole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is paramount. Among these, the triazole isomers—specifically 1,2,4-triazole and its regioisomers—represent a critical class of scaffolds in a vast array of pharmaceuticals and functional materials. The subtle yet significant differences in the arrangement of nitrogen atoms within the five-membered ring give rise to distinct physicochemical properties and biological activities. Consequently, the ability to unequivocally differentiate between these isomers is a fundamental requirement for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the spectroscopic data for 1,2,4-triazole and its common isomer, 1,2,3-triazole, with additional reference to the 4H-1,2,4-triazole tautomer. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip you with the expertise to confidently identify and characterize these important chemical entities.
The Structural Isomers: A Quick Overview
The arrangement of nitrogen atoms in the triazole ring dictates the molecule's electronic distribution, dipole moment, and potential for hydrogen bonding. This, in turn, influences its spectroscopic signature.
Caption: Molecular structures of 1H-1,2,4-triazole, 1H-1,2,3-triazole, and 4H-1,2,4-triazole.
¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.
Key Differentiating Features in NMR Spectra:
-
Symmetry: The symmetry of the triazole ring plays a crucial role in the number of distinct signals observed in the NMR spectrum. 1,2,3-Triazole possesses a higher degree of symmetry than 1,2,4-triazole, which is reflected in its simpler spectrum.
-
Chemical Shifts: The positions of the nitrogen atoms influence the electron density at the adjacent carbon and hydrogen atoms, leading to characteristic chemical shifts for each isomer.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1H-1,2,4-Triazole | ~8.1 (s, 2H, C-H) | ~144.5 (C3/C5) |
| 1H-1,2,3-Triazole | ~7.7 (s, 2H, C-H) | ~130.5 (C4/C5) |
| 4H-1,2,4-Triazole Derivatives | C-H protons typically appear in the range of 8.0-9.0 ppm. | C3 and C5 carbons show distinct signals, often in the range of 140-155 ppm.[1] |
Note: Chemical shifts can vary depending on the solvent and the presence of substituents. The data presented here are approximate values for the parent compounds.
The ¹H NMR spectrum of 1H-1,2,4-triazole typically shows a single sharp singlet for the two equivalent C-H protons.[2][3] In contrast, while the parent 1H-1,2,3-triazole also shows a singlet for its two equivalent C-H protons, its chemical shift is generally upfield compared to 1,2,4-triazole due to the different arrangement of the nitrogen atoms.[4] For substituted triazoles, the complexity of the spectra increases, but the underlying principles of chemical shift differences remain.[2][5]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. The differences in bond strengths and molecular symmetry between the triazole isomers lead to distinct IR absorption bands.
A theoretical and experimental study on the vibrational spectra of triazoles has helped in the assignment of characteristic "marker bands" for the triazole ring.[6]
| Vibrational Mode | 1,2,4-Triazole (cm⁻¹) | 1,2,3-Triazole (cm⁻¹) |
| N-H Stretch | ~3126[7] | Broad, in the region of 3100-3200 |
| C-H Aromatic Stretch | ~3097, 3032[7] | ~3130 |
| C=C Aromatic Stretch | ~1529, 1483[7] | ~1450-1550 |
| -N=N- Stretch | ~1543[7] | Not as clearly defined |
| Ring Vibrations | Multiple bands in the 1000-1400 region | Distinct pattern of bands in the 1000-1400 region |
The IR spectrum of 1,2,4-triazole exhibits characteristic peaks for C-H aromatic vibrations and N-H stretching.[7] The spectrum of 1,2,3-triazole also shows these features, but with shifts in the peak positions and differences in their intensities.[8][9][10] These differences in the fingerprint region (below 1500 cm⁻¹) are particularly useful for distinguishing between the isomers.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The stability of the triazole ring and the nature of its substituents significantly influence how it breaks apart.
Under Electron Ionization (EI), a common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[11] The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 69.0653.[11] For substituted 1,2,4-triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂).[11][12][13]
The mass spectra of 1,2,3-triazoles also show characteristic fragmentation patterns that are dependent on the substituents.[14] A key difference can be the initial fragmentation of the ring, with different propensities for the loss of N₂ or HCN depending on the isomer.
Caption: A simplified workflow of a mass spectrometry experiment.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool directly into the NMR tube.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate, is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for these polar molecules.
-
Analyzer: A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Conclusion
The accurate identification of 1,2,4-triazole isomers is a critical step in many areas of chemical research and development. By leveraging the complementary information provided by NMR, IR, and Mass Spectrometry, researchers can confidently distinguish between these closely related structures. This guide has provided a comparative overview of the key spectroscopic features that differentiate 1,2,4-triazole, 1,2,3-triazole, and the 4H-1,2,4-triazole tautomer. A thorough understanding of these spectroscopic principles, combined with careful experimental practice, will enable the unambiguous characterization of these important heterocyclic compounds.
References
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]
-
Journal of Molecular Structure. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3-Triazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for 1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]
-
MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3-(4H-1,2,4-triazol-3-yl)aniline for Laboratory Professionals
As a Senior Application Scientist, I understand that innovation in drug discovery is intrinsically linked to a culture of safety and environmental stewardship. The compounds we synthesize and handle, such as 3-(4H-1,2,4-triazol-3-yl)aniline, are often novel molecules with incomplete toxicological profiles. Therefore, establishing a robust and scientifically grounded disposal plan is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-(4H-1,2,4-triazol-3-yl)aniline, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment & Characterization
The disposal protocol for any chemical is dictated by its inherent hazards. For 3-(4H-1,2,4-triazol-3-yl)aniline (CAS No. 252928-92-0), a definitive Safety Data Sheet (SDS) is not always readily available.[1][2] Consequently, a risk assessment must be performed by analyzing its constituent chemical motifs: the aromatic amine and the 1,2,4-triazole ring.
-
Aromatic Amine Moiety: The aniline substructure is a well-known toxicophore. Aniline and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[3] The primary mechanism of acute toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[3] Chronic exposure to aromatic amines is also a significant concern, with some compounds classified as known or suspected carcinogens.[4][5]
-
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is present in many fungicides and pharmaceuticals. While the ring itself has relatively low toxicity, it is metabolically stable.[6][7] However, certain parent triazole compounds have been shown to exhibit reproductive toxicity.[8] The high chemical stability of the triazole ring means it can persist in the environment if not properly degraded.[6]
Based on this structural analysis, 3-(4H-1,2,4-triazol-3-yl)aniline must be handled as a hazardous substance with significant acute toxicity and potential long-term health effects. The following table summarizes the inferred hazards, drawing from data on analogous compounds.
| Hazard Category | GHS Classification & Statement | Rationale and Authoritative Source |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | Data for the closely related isomer 3-(4H-1,2,4-Triazol-4-yl)aniline indicates high oral toxicity.[1] This precautionary classification is essential. |
| Acute Toxicity, Dermal/Inhalation | Category 4 (Assumed) (H312/H332: Harmful in contact with skin/if inhaled) | Aromatic amines are readily absorbed through the skin.[5] A positional isomer is classified as harmful via these routes.[9] |
| Reproductive Toxicity | Category 1B or 2 (Suspected) (H360/H361: May/Suspected of damaging fertility or the unborn child) | The parent compound, 1,2,4-triazole, is classified as toxic for reproduction (HP 10).[8][10] This potential hazard must be carried over to its derivatives. |
| Hazardous to the Aquatic Environment | Chronic Category 2 (Assumed) (H411: Toxic to aquatic life with long lasting effects) | Many triazole-based compounds are persistent and toxic to aquatic organisms.[6][10] Discharge into the environment must be avoided.[10] |
Part 2: Pre-Disposal Safety & Handling
Prior to initiating any disposal procedure, ensuring personal and environmental safety is paramount. All handling of 3-(4H-1,2,4-triazol-3-yl)aniline, whether in pure form or as waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal. The rationale is to create a comprehensive barrier against the primary exposure routes.
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of contaminated solvents or dust particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil) | Aromatic amines can be absorbed through the skin; nitrile provides adequate protection against incidental contact.[5] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter | Recommended if handling the solid outside of a fume hood or if there is a risk of aerosol generation.[11] |
Part 3: Step-by-Step Disposal Protocols
The fundamental principle for disposing of 3-(4H-1,2,4-triazol-3-yl)aniline is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
The following diagram illustrates the decision-making process for proper disposal.
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A Strategic Guide to Personal Protective Equipment for Handling 3-(4H-1,2,4-triazol-3-yl)aniline
Senior Application Scientist Note: The following guide is predicated on a comprehensive analysis of the structural components of 3-(4H-1,2,4-triazol-3-yl)aniline, specifically the aniline and 1,2,4-triazole moieties. Due to a lack of specific toxicological data for this compound, a precautionary principle is applied, treating the substance with a high degree of caution based on the known hazards of its constituent chemical classes.
The aniline functional group is associated with significant toxicity, including carcinogenicity and mutagenicity, while the 1,2,4-triazole ring, though prevalent in pharmaceuticals, can also present reproductive and developmental toxicity.[1][2][3][4] Therefore, the handling of 3-(4H-1,2,4-triazol-3-yl)aniline necessitates stringent safety protocols to mitigate potential risks.
Hazard Assessment and Risk Mitigation
Before commencing any work with 3-(4H-1,2,4-triazol-3-yl)aniline, a thorough risk assessment is mandatory. The primary hazards are anticipated to be:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[5][6][7]
-
Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects, a known risk for many aromatic amines.[1][5][8][9]
-
Reproductive Toxicity: The triazole component suggests a potential risk of damaging fertility or the unborn child.[2][4]
-
Skin and Eye Damage: Potential for serious eye damage and skin sensitization upon contact.[1][5]
Given these potential hazards, all handling of this compound must be confined to a designated area within a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent all routes of exposure. The following table outlines the minimum required PPE for various laboratory tasks involving 3-(4H-1,2,4-triazol-3-yl)aniline.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., butyl rubber, Viton)[1] | Fully-buttoned lab coat, disposable apron, and closed-toe shoes | Work within a certified chemical fume hood. |
| In-vitro/In-vivo Administration | Tightly fitting safety goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove | Fully-buttoned lab coat, disposable apron, and closed-toe shoes | Work within a certified chemical fume hood or appropriate biological safety cabinet. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves[10] | Chemical-resistant disposable coveralls and shoe covers | A full-face respirator with an organic vapor/HEPA cartridge may be necessary for large spills. |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with chemical-resistant gloves | Fully-buttoned lab coat and closed-toe shoes | Work within a certified chemical fume hood. |
Step-by-Step Operational Plan
A systematic workflow is critical for the safe handling of 3-(4H-1,2,4-triazol-3-yl)aniline. The following protocol should be strictly adhered to:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Have a spill kit appropriate for organic amines readily available.[11]
-
Don all required PPE before entering the designated handling area.
-
-
Handling:
-
Dispense the compound exclusively within the chemical fume hood.
-
For solid compounds, handle with care to avoid generating dust.
-
Use dedicated equipment (spatulas, weigh boats) for this compound.[10]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
The following diagram illustrates the key stages for the safe handling of this compound:
Caption: Workflow for the safe handling of 3-(4H-1,2,4-triazol-3-yl)aniline.
Emergency and Disposal Procedures
Emergency Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.[1][13]
The logical flow for an emergency response is depicted below:
Caption: Logical workflow for emergency response to a spill or exposure.
Disposal Plan
All waste generated from handling 3-(4H-1,2,4-triazol-3-yl)aniline must be treated as hazardous.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular waste streams. [1] All waste must be disposed of through an approved hazardous waste management program, following all local and national regulations.[13][14]
By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling 3-(4H-1,2,4-triazol-3-yl)aniline, ensuring a safe and controlled laboratory environment.
References
-
Washington State University, Environmental Health & Safety. Aniline. [Link]
-
Rutgers University, Environmental Health and Safety. ANILINE. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
Regulatory Mechanisms in Biosystems. Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ANSES. Advice on toxicological evaluation of 1,2,4-triazole. [Link]
-
ResearchGate. Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. [Link]
-
Penta chemicals. Aniline - SAFETY DATA SHEET. [Link]
-
SIA Toolbox. Safety Data Sheet: Aniline. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reachinbelgium.be [reachinbelgium.be]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. nj.gov [nj.gov]
- 14. sia-toolbox.net [sia-toolbox.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
